molecular formula C3H7NO2 B12423184 L-Alanine-15N,d4

L-Alanine-15N,d4

Cat. No.: B12423184
M. Wt: 94.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-GIJHUWHDSA-N
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Description

L-Alanine-15N,d4 is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 94.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C3H7NO2

Molecular Weight

94.11 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3,3-tetradeuteriopropanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D,4+1

InChI Key

QNAYBMKLOCPYGJ-GIJHUWHDSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])[15NH2]

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of L-Alanine-¹⁵N,d₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of L-Alanine-¹⁵N,d₄, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. This document details two primary synthetic routes, enzymatic resolution for chiral purity, and final purification protocols, supported by quantitative data and workflow visualizations.

Introduction

L-Alanine-¹⁵N,d₄ is a non-essential amino acid isotopically enriched with one ¹⁵N atom and four deuterium atoms. This labeling provides a distinct mass shift, making it an invaluable tracer for metabolic flux analysis and a reliable internal standard for quantitative mass spectrometry-based studies. The synthesis of this compound requires a multi-step process involving the preparation of a deuterated racemic alanine precursor, incorporation of the ¹⁵N isotope, and subsequent chiral resolution to isolate the biologically active L-enantiomer.

Synthesis of Racemic DL-Alanine-¹⁵N,d₄

Two principal methods are outlined for the synthesis of the racemic intermediate, DL-Alanine-¹⁵N,d₄: the Strecker synthesis and reductive amination.

Route 1: Strecker Synthesis of DL-Alanine-¹⁵N,d₄

The Strecker synthesis is a classic method for producing amino acids from aldehydes. In this adaptation, deuterated acetaldehyde serves as the starting material to introduce the deuterium labels, and ¹⁵N-labeled ammonium chloride provides the ¹⁵N isotope.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of ¹⁵N-ammonium chloride (¹⁵NH₄Cl) in D₂O is prepared.

  • Addition of Reagents: Deuterated acetaldehyde (acetaldehyde-d₄) is added to the ¹⁵NH₄Cl solution, followed by the slow addition of sodium cyanide (NaCN) in D₂O. The reaction is typically carried out at a controlled temperature, often starting at low temperatures (0-5 °C) and then allowed to warm to room temperature.

  • Formation of α-aminonitrile: The reaction mixture is stirred for several hours to form the intermediate α-aminonitrile-d₄,¹⁵N.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed to the corresponding amino acid by heating with a strong acid, such as hydrochloric acid (HCl), in D₂O.

  • Isolation of DL-Alanine-¹⁵N,d₄: The resulting solution is concentrated to yield the crude DL-Alanine-¹⁵N,d₄ hydrochloride.

Logical Relationship of Strecker Synthesis

Strecker_Synthesis Acetaldehyde_d4 Acetaldehyde-d₄ Aminonitrile α-Aminonitrile-¹⁵N,d₄ Acetaldehyde_d4->Aminonitrile NH4Cl_15N ¹⁵NH₄Cl NH4Cl_15N->Aminonitrile NaCN NaCN in D₂O NaCN->Aminonitrile HCl_D2O HCl in D₂O (Hydrolysis) Aminonitrile->HCl_D2O DL_Alanine DL-Alanine-¹⁵N,d₄ HCl_D2O->DL_Alanine

Caption: Strecker synthesis of DL-Alanine-¹⁵N,d₄.

Route 2: Reductive Amination of Pyruvic Acid-d₃

This method involves the reductive amination of deuterated pyruvic acid. The deuterium at the α-position is introduced during the reduction step.

Experimental Protocol:

  • Reaction Mixture: Pyruvic acid-d₃ is dissolved in a suitable solvent, typically an aqueous medium, with ¹⁵N-ammonium chloride.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), is introduced to the reaction mixture. The use of a deuterated reducing agent like sodium borodeuteride (NaBD₄) in D₂O ensures the introduction of the fourth deuterium atom at the α-position.

  • Reaction Conditions: The reaction is carried out under controlled pH and temperature to facilitate the formation of the imine intermediate and its subsequent reduction.

  • Work-up: After the reaction is complete, the crude DL-Alanine-¹⁵N,d₄ is isolated by removing the catalyst (if applicable) and evaporating the solvent.

Signaling Pathway for Reductive Amination

Reductive_Amination Pyruvic_acid_d3 Pyruvic Acid-d₃ Imine Iminopropanoate-¹⁵N,d₃ Pyruvic_acid_d3->Imine NH4Cl_15N ¹⁵NH₄Cl NH4Cl_15N->Imine Reducing_agent Reducing Agent (e.g., NaBD₄ in D₂O) Imine->Reducing_agent DL_Alanine DL-Alanine-¹⁵N,d₄ Reducing_agent->DL_Alanine

Caption: Reductive amination synthesis of DL-Alanine-¹⁵N,d₄.

Enzymatic Resolution of DL-Alanine-¹⁵N,d₄

To obtain the desired L-enantiomer, the racemic mixture of DL-Alanine-¹⁵N,d₄ is subjected to enzymatic resolution. This process involves the N-acetylation of the racemic mixture followed by the stereoselective hydrolysis of the N-acetyl-L-alanine-¹⁵N,d₄.

N-Acetylation of DL-Alanine-¹⁵N,d₄

Experimental Protocol:

  • Reaction Setup: DL-Alanine-¹⁵N,d₄ is dissolved in a mixture of acetic acid and acetic anhydride.

  • Acetylation: The reaction mixture is heated to facilitate the acetylation of the amino group. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the excess acetic acid and acetic anhydride are removed under reduced pressure. The resulting N-acetyl-DL-alanine-¹⁵N,d₄ is then purified by recrystallization. A yield of 78-83% with a purity of 98.7-99% can be achieved.[1]

Enzymatic Hydrolysis using Aminoacylase

Experimental Protocol:

  • Enzyme Solution: A solution of N-acetyl-DL-alanine-¹⁵N,d₄ is prepared in a buffer at the optimal pH for the aminoacylase enzyme (typically pH 7.0-8.0).[2]

  • Enzymatic Reaction: Aminoacylase (e.g., from Aspergillus oryzae or porcine kidney) is added to the substrate solution. The reaction is incubated at the optimal temperature (around 37-50 °C) with gentle agitation.[3] The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.

  • Reaction Monitoring: The progress of the reaction is monitored until approximately 50% hydrolysis is achieved, indicating the complete conversion of the L-isomer.

  • Separation: The resulting mixture contains L-Alanine-¹⁵N,d₄ and unreacted N-acetyl-D-alanine-¹⁵N,d₄. The L-alanine can be separated from the N-acetyl-D-alanine by techniques such as ion-exchange chromatography or selective precipitation.

Experimental Workflow for Enzymatic Resolution

Enzymatic_Resolution_Workflow Start DL-Alanine-¹⁵N,d₄ N_Acetylation N-Acetylation (Acetic Anhydride, Acetic Acid) Start->N_Acetylation N_Acetyl_DL_Alanine N-Acetyl-DL-Alanine-¹⁵N,d₄ N_Acetylation->N_Acetyl_DL_Alanine Enzymatic_Hydrolysis Enzymatic Hydrolysis (Aminoacylase, pH 7-8) N_Acetyl_DL_Alanine->Enzymatic_Hydrolysis Mixture Mixture: L-Alanine-¹⁵N,d₄ N-Acetyl-D-Alanine-¹⁵N,d₄ Enzymatic_Hydrolysis->Mixture Separation Separation (e.g., Ion-Exchange Chromatography) Mixture->Separation L_Alanine Pure L-Alanine-¹⁵N,d₄ Separation->L_Alanine N_Acetyl_D_Alanine N-Acetyl-D-Alanine-¹⁵N,d₄ Separation->N_Acetyl_D_Alanine

References

Isotopic Enrichment of L-Alanine-¹⁵N,d₄: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the isotopic enrichment of L-Alanine-¹⁵N,d₄, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualizations to facilitate the understanding and application of this powerful research tool.

Introduction to Isotopically Labeled L-Alanine

Stable isotope-labeled amino acids are indispensable tools for tracing metabolic pathways, quantifying protein turnover, and elucidating drug metabolism.[1] The incorporation of heavy isotopes such as ¹⁵N and deuterium (d or ²H) allows for the differentiation of labeled molecules from their endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] L-Alanine, a non-essential amino acid, plays a pivotal role in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, the brain, and the central nervous system.[2] The dually labeled L-Alanine-¹⁵N,d₄ offers distinct advantages in specific research applications, particularly in metabolic flux analysis and biomolecular NMR.[3][4]

Synthesis and Enrichment Methodologies

The generation of L-Alanine-¹⁵N,d₄ involves the specific incorporation of four deuterium atoms and one ¹⁵N atom into the L-alanine molecule. While various methods exist for single isotope labeling, a combination of chemical and enzymatic strategies is often employed for dual labeling to achieve high isotopic purity.

Chemical Synthesis Approaches

Chemical synthesis provides a versatile route for producing L-Alanine-¹⁵N,d₄. A common strategy involves a multi-step process:

  • Deuteration: The deuteration of L-alanine can be achieved through methods like base-catalyzed hydrogen-deuterium exchange. This process typically involves treating L-alanine with a base in the presence of a deuterium source, such as deuterium oxide (D₂O).

  • ¹⁵N Incorporation: The ¹⁵N isotope is often introduced via a nitrogen source, such as ¹⁵NH₄Cl, during the synthesis. Non-enzymatic transamination represents a high-yield alternative, utilizing a catalyst like pyridoxal or a salicylaldehyde derivative with a metal salt in D₂O.

Enzymatic Synthesis

Enzymatic methods offer high stereospecificity, ensuring the production of the biologically active L-enantiomer. A highly efficient method for synthesizing L-[¹⁵N]amino acids involves the use of bacterial NAD-dependent amino acid dehydrogenases, such as Alanine Dehydrogenase. The synthesis is typically carried out using the corresponding α-ketoacid as a precursor and ¹⁵NH₄Cl as the ¹⁵N source. For L-Alanine-¹⁵N,d₄, a deuterated α-ketoacid precursor would be required.

Data Presentation: Properties of L-Alanine-¹⁵N,d₄

The successful enrichment of L-Alanine-¹⁵N,d₄ is quantified by its isotopic purity and molecular characteristics. Commercially available variants of labeled L-Alanine demonstrate high levels of enrichment.

PropertyValueReference
Molecular Formula C₃H₃D₄¹⁵NO₂
Molecular Weight 97.09 g/mol
Isotopic Enrichment (¹⁵N) 97-99%
Isotopic Enrichment (D) 97-99%
Chemical Purity ≥98%

Experimental Protocols

Protocol for Enzymatic Synthesis of L-Alanine-¹⁵N,d₄

This protocol describes a general enzymatic approach for the synthesis of L-Alanine-¹⁵N,d₄ using a deuterated precursor and Alanine Dehydrogenase.

Materials:

  • Deuterated pyruvic acid (pyruvic acid-d₄)

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)

  • Alanine Dehydrogenase (from Bacillus subtilis)

  • Glucose Dehydrogenase

  • NADH

  • D-Glucose

  • Tris-HCl buffer (pH 8.0)

  • Deionized water

  • Ion-exchange chromatography column

  • Lyophilizer

Procedure:

  • Prepare a reaction mixture in Tris-HCl buffer containing deuterated pyruvic acid, ¹⁵NH₄Cl, NADH, and D-glucose.

  • Initiate the reaction by adding Alanine Dehydrogenase and Glucose Dehydrogenase. The Glucose Dehydrogenase is used for the regeneration of NADH.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitor the reaction progress by measuring the consumption of NADH spectrophotometrically.

  • Once the reaction is complete, terminate it by heat inactivation or by adding an acid.

  • Purify the resulting L-Alanine-¹⁵N,d₄ using ion-exchange chromatography.

  • Lyophilize the purified product to obtain a stable powder.

  • Determine the isotopic enrichment and chemical purity using mass spectrometry and NMR.

Protocol for Isotopic Enrichment Analysis by Mass Spectrometry

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure:

  • Derivatization (for GC-MS): Derivatize the L-Alanine-¹⁵N,d₄ sample to make it volatile. A common method is esterification followed by acylation.

  • Chromatographic Separation: Inject the derivatized sample into the GC or the underivatized sample into the LC to separate it from any impurities.

  • Mass Spectrometry Analysis: The separated compound is introduced into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum of the analyte. The molecular ion peak will correspond to the mass of the labeled L-Alanine.

  • Enrichment Calculation: Compare the intensity of the mass peak for L-Alanine-¹⁵N,d₄ with any residual unlabeled L-Alanine to calculate the isotopic enrichment.

Applications in Research and Drug Development

Isotopically labeled L-Alanine, including L-Alanine-¹⁵N,d₄, has a wide range of applications in scientific research.

  • Metabolic Flux Analysis (MFA): As a tracer, L-Alanine-¹⁵N,d₄ is used to quantify the rates of metabolic reactions. Alanine's central role in metabolism connects amino acid, carbohydrate, and lipid metabolic pathways.

  • Biomolecular NMR: Labeled amino acids are utilized in NMR-based research to investigate the structure, dynamics, and binding of biological macromolecules. Deuterium labeling is particularly useful in NMR studies of large proteins.

  • Quantitative Proteomics (SILAC): While less common than ¹³C and ¹⁵N labeling, deuterium labeling can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

  • Internal Standards: L-Alanine-¹⁵N,d₄ can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and application of L-Alanine-¹⁵N,d₄.

Synthesis_Workflow Start Deuterated Pyruvic Acid + ¹⁵NH₄Cl Enzymatic_Reaction Enzymatic Reaction (Alanine Dehydrogenase, Glucose Dehydrogenase, NADH) Start->Enzymatic_Reaction Purification Purification (Ion-Exchange Chromatography) Enzymatic_Reaction->Purification QC Quality Control (MS, NMR) Purification->QC Final_Product L-Alanine-¹⁵N,d₄ QC->Final_Product

Caption: Enzymatic synthesis workflow for L-Alanine-¹⁵N,d₄.

Alanine_Metabolism Alanine L-Alanine-¹⁵N,d₄ (from tracer) Pyruvate Pyruvate-d₄ Alanine->Pyruvate ALT Pyruvate->Alanine TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Alpha_KG α-Ketoglutarate Glutamate Glutamate-¹⁵N Alpha_KG->Glutamate ALT Glutamate->Alpha_KG ALT Alanine Aminotransferase (ALT)

Caption: Metabolic fate of L-Alanine-¹⁵N,d₄ as a tracer.

SILAC_Workflow Cell_Culture_Light Control Cells (Standard L-Alanine) Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture_Light->Cell_Lysis Cell_Culture_Heavy Experimental Cells (L-Alanine-¹⁵N,d₄) Cell_Culture_Heavy->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion MS_Analysis LC-MS/MS Analysis Protein_Digestion->MS_Analysis Data_Analysis Quantitative Proteomics Analysis MS_Analysis->Data_Analysis

Caption: A generalized SILAC workflow using labeled L-Alanine.

References

Commercial Suppliers and Technical Applications of L-Alanine-15N,d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, L-Alanine-15N,d4 serves as a critical tool in metabolic studies and as an internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth overview of commercial suppliers for L-Alanine labeled with nitrogen-15 and deuterium, along with a detailed experimental protocol for its application.

While sourcing L-Alanine labeled exclusively with a single nitrogen-15 and four deuterium atoms (this compound) can be challenging, several reputable suppliers offer closely related isotopologues. The most common commercially available forms include deuterium labeling on the methyl group (d3) or throughout the carbon backbone (d4), often in combination with carbon-13 labeling.

Commercial Supplier Data

The following table summarizes the quantitative data for commercially available isotopologues of L-Alanine closely related to this compound. Researchers are advised to consult the suppliers directly for the most current product specifications and availability.

SupplierProduct DescriptionIsotopic PurityChemical Purity
Cambridge Isotope Laboratories, Inc. L-Alanine (¹³C₃, 97-99%; D₄, 97-99%; ¹⁵N, 97-99%)[1][2]¹³C: 97-99%, D: 97-99%, ¹⁵N: 97-99%≥98%
Cambridge Isotope Laboratories, Inc. L-Alanine (¹⁵N, 98%)[3]¹⁵N: ≥98%≥98%
Eurisotop (a subsidiary of CIL) L-ALANINE (2,3,3,3-D4, 98%; ¹⁵N, 98%)D: 98%, ¹⁵N: 98%≥98%
Sigma-Aldrich (Merck) L-Alanine-¹⁵N¹⁵N: 98 atom %[4]≥98.7% (CP)

Experimental Protocol: Use of Isotopically Labeled L-Alanine as an Internal Standard in LC-MS/MS for Protein Quantification

This protocol outlines a general procedure for using isotopically labeled L-Alanine as an internal standard in a typical proteomics workflow involving protein digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • L-Alanine, isotopically labeled (e.g., L-Alanine-¹⁵N,d4 or a suitable alternative)

  • Protein sample (e.g., cell lysate, plasma)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (LC-MS grade)

Sample Preparation
  • Protein Denaturation and Reduction:

    • To 100 µg of protein sample, add 8 M urea in 50 mM ammonium bicarbonate to a final volume of 100 µL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Dilution and Internal Standard Spiking:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Spike the sample with a known concentration of the isotopically labeled L-Alanine internal standard. The exact concentration will need to be optimized based on the expected concentration of endogenous L-Alanine and the sensitivity of the mass spectrometer.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Reconstitution:

    • Reconstitute the dried peptides in a suitable volume of 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid. The gradient parameters should be optimized for the specific sample complexity and column dimensions.

  • Mass Spectrometry:

    • Analyze the eluting peptides on a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • Ensure that the mass spectrometer is configured to detect both the unlabeled (endogenous) and the labeled (internal standard) L-Alanine-containing peptides.

Data Analysis
  • Peptide Identification and Quantification:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Skyline).

    • Identify peptides by searching the acquired spectra against a relevant protein database.

    • Quantify the peak areas for the extracted ion chromatograms (XICs) of both the light (endogenous) and heavy (internal standard) peptide pairs.

  • Calculation of Endogenous Analyte Concentration:

    • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the isotopically labeled internal standard peptide.

    • Determine the concentration of the endogenous peptide by comparing this ratio to a standard curve generated with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the use of isotopically labeled L-Alanine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis denaturation Protein Denaturation & Reduction alkylation Alkylation denaturation->alkylation 1 hr, 37°C digestion Tryptic Digestion & Internal Standard Spiking alkylation->digestion 30 min, RT desalting Desalting (SPE) digestion->desalting Overnight, 37°C lcms LC-MS/MS Analysis desalting->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Experimental workflow for protein quantification using a labeled internal standard.

signaling_pathway cluster_cell Cellular Environment ext_alanine Labeled L-Alanine (External) transporter Amino Acid Transporter ext_alanine->transporter int_alanine Labeled L-Alanine (Internal Pool) transporter->int_alanine protein_syn Protein Synthesis (Ribosome) int_alanine->protein_syn labeled_protein Newly Synthesized Labeled Protein protein_syn->labeled_protein

Metabolic incorporation of labeled L-Alanine into newly synthesized proteins.

References

An In-Depth Technical Guide to the NMR Spectrum of L-Alanine-15N,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectrum of L-Alanine-15N,d4. This isotopically labeled variant of L-alanine is a crucial tool in advanced biomolecular NMR studies, metabolomics, and drug development, offering specific insights into molecular structure, dynamics, and metabolic pathways. This document outlines the expected spectral parameters, a comprehensive experimental protocol for data acquisition, and relevant biochemical pathways.

Introduction to this compound in NMR Spectroscopy

L-Alanine, a non-essential amino acid, is central to numerous metabolic processes, including the glucose-alanine cycle.[1][2] Isotopic labeling of L-alanine with ¹⁵N and deuterium (²H or D) at the Cα and methyl positions (d4) provides a powerful probe for NMR spectroscopy. The ¹⁵N labeling allows for heteronuclear correlation experiments to trace the nitrogen backbone of proteins and metabolites, while deuteration simplifies complex ¹H spectra and alters relaxation properties, which is particularly advantageous for studying large macromolecules. The use of such labeled amino acids is well-established in protein NMR spectroscopy to reduce spectral overlap and monitor specific residues.

This compound is commercially available from various suppliers and is intended for use in biomolecular NMR, metabolism, metabolomics, and proteomics research.[3][4]

Predicted NMR Spectral Data

Obtaining a complete, experimentally verified dataset for this compound from a single source is challenging due to the specific combination of isotopic labels. The following tables summarize expected chemical shifts and coupling constants. These values are derived from data for unlabeled and other isotopically labeled L-alanine species, with adjustments for known isotopic effects.

Note on Deuteration Effects: The notation 'd4' in this compound implies deuteration at the α-carbon and the three methyl protons (CD₃CD(¹⁵NH₂)COOH). This has significant consequences for the NMR spectra:

  • ¹H NMR: The absence of protons at the α and β carbons means there will be no corresponding signals in the ¹H spectrum. The only observable proton signals from the molecule itself would be from the amine (-NH₂) and carboxylic acid (-COOH) groups, which are often exchangeable with the solvent and may not be observed depending on the solvent (e.g., D₂O) and pH.

  • ¹³C NMR: The ¹³C signals will be present, but their multiplicities will be altered due to coupling with deuterium (a spin-1 nucleus), resulting in complex multiplets. The chemical shifts will also experience a slight upfield shift (isotope effect) compared to the protonated form.

  • ¹⁵N NMR: The ¹⁵N nucleus will primarily couple to the two amine protons (if present and not exchanged) and potentially to the α-deuteron and α-carbon.

Table 1: Predicted ¹H NMR Chemical Shifts
AtomPredicted Chemical Shift (δ) in ppmMultiplicityNotes
N/A-Replaced by Deuterium
N/A-Replaced by Deuterium
NH₂~8.0 - 8.5Singlet (broad)Highly dependent on pH and solvent. May be unobservable in D₂O due to exchange.

Data are referenced against DSS at 298K in an aqueous solution.

Table 2: Predicted ¹³C NMR Chemical Shifts
AtomPredicted Chemical Shift (δ) in ppmMultiplicityNotes
~52.5MultipletShifted slightly upfield from unlabeled L-Alanine (~53.2 ppm) due to the deuterium isotope effect.[2] Coupled to ¹⁵N and ²H.
~18.0MultipletShifted slightly upfield from unlabeled L-Alanine (~18.8 ppm) due to the deuterium isotope effect. Coupled to three ²H nuclei.
C' (COO)~178.5SingletLargely unaffected by deuteration at Cα and Cβ.

Data are based on values for unlabeled L-alanine from the Biological Magnetic Resonance Data Bank (BMRB) and adjusted for expected isotope effects.

Table 3: Predicted ¹⁵N NMR Chemical Shifts
AtomPredicted Chemical Shift (δ) in ppmMultiplicityNotes
¹⁵N~22.0Triplet (in non-exchanging solvent)The chemical shift is sensitive to the solvent environment. The multiplicity arises from coupling to the two amine protons. In D₂O, this would likely be a singlet.

The chemical shift is referenced relative to a ¹⁵N standard.

Table 4: Key J-Coupling Constants
Coupling NucleiCoupling Constant (J) in HzNotes
¹J(¹⁵N, ¹H)~73 - 90One-bond coupling between the nitrogen and its attached protons. This is a key parameter in many heteronuclear correlation experiments.
¹J(¹³Cα, ¹⁵N)~7 - 11One-bond coupling across the peptide bond, crucial for backbone tracing in proteins.
²J(¹H, ¹⁵N)~5 - 10Two-bond coupling, often observed in long-range heteronuclear correlation experiments.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Compound: Obtain this compound with high isotopic purity (typically >98%).

  • Solvent Selection:

    • For ¹H NMR observation of the amine protons, use a solvent mixture such as 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.

    • For ¹³C and ¹⁵N NMR, D₂O is a suitable solvent to minimize the residual water signal and avoid proton exchange with the amine group.

  • Concentration: Prepare a sample with a concentration of 10-50 mM. For natural abundance experiments on 'unlabeled' samples, concentrations of 500 µM to 1 mM may be necessary.

  • pH Adjustment: Adjust the pH of the sample to the desired value (e.g., 7.4 for physiological conditions) using dilute solutions of DCl or NaOD in D₂O to minimize the addition of protonated species.

  • Internal Standard: Add a suitable internal reference standard for chemical shift calibration, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples.

  • Sample Filtration and Transfer: Filter the final solution into a high-precision NMR tube (e.g., Shigemi or equivalent).

NMR Spectrometer Setup and Calibration
  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Tuning and Matching: Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁵N) before data acquisition.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Width Calibration: Calibrate the 90° pulse widths for all relevant nuclei (¹H, ¹³C, and ¹⁵N).

Data Acquisition Parameters

1D ¹⁵N Spectrum:

  • Pulse Program: A simple pulse-acquire sequence with ¹H decoupling (e.g., zgig on Bruker systems).

  • Spectral Width: Centered around the expected ¹⁵N chemical shift (~20-30 ppm) with a width of 50-100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: Dependent on sample concentration, typically several thousand scans for good signal-to-noise.

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard sensitivity-enhanced HSQC experiment with water suppression (e.g., hsqcetf3gpsi on Bruker systems).

  • ¹H Spectral Width: ~12-16 ppm, centered around 4.7 ppm.

  • ¹⁵N Spectral Width: ~30-40 ppm, centered around the expected ¹⁵N resonance.

  • Number of Increments (t1 dimension): 128-256 complex points.

  • Number of Scans per Increment: 8-32, depending on concentration.

  • ¹J(NH) Coupling Constant: Set to an average value of ~90 Hz for magnetization transfer.

Signaling and Metabolic Pathways

L-Alanine is a key player in intermediary metabolism, connecting glycolysis and the citric acid cycle with amino acid metabolism. Below are diagrams of key pathways involving L-Alanine.

GlucoseAlanineCycle cluster_muscle Muscle cluster_liver Liver Glucose_m Glucose Pyruvate_m Pyruvate Glucose_m->Pyruvate_m Glycolysis Alanine_m L-Alanine Pyruvate_m->Alanine_m Alanine Aminotransferase (ALT) Alanine_l L-Alanine Alanine_m->Alanine_l Bloodstream Glutamate_m Glutamate aKG_m α-Ketoglutarate Glutamate_m->aKG_m BCAA Branched-Chain Amino Acids BCAA->Glutamate_m Transamination Glucose_l Glucose Glucose_l->Glucose_m Bloodstream Pyruvate_l Pyruvate Pyruvate_l->Glucose_l Gluconeogenesis Glutamate_l Glutamate Alanine_l->Pyruvate_l Alanine Aminotransferase (ALT) aKG_l α-Ketoglutarate Urea Urea Glutamate_l->Urea Urea Cycle aKG_l->Glutamate_l

Caption: The Glucose-Alanine Cycle for transporting nitrogen from muscle to the liver.

AlanineMetabolism Alanine L-Alanine Pyruvate Pyruvate Alanine->Pyruvate Transamination (ALT) Protein Protein Biosynthesis Alanine->Protein Pyruvate->Alanine Reductive Amination Glucose Glucose Pyruvate->Glucose Gluconeogenesis (Liver) TCA TCA Cycle Pyruvate->TCA Oxidation (Other Tissues) Glutamate L-Glutamate aKG α-Ketoglutarate Glutamate->aKG aKG->Glutamate

Caption: Central metabolic pathways of L-Alanine.

Conclusion

References

A Technical Guide to L-Alanine-¹⁵N,d₄: Background, Abundance, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of L-Alanine-¹⁵N,d₄, a stable isotope-labeled amino acid critical for a range of advanced analytical applications. This document details its fundamental properties, natural isotopic abundance, and its utility in metabolic research, quantitative proteomics, and structural biology.

Background and Significance

L-Alanine-¹⁵N,d₄ is a synthetic isotopologue of the non-essential amino acid L-Alanine. In this molecule, the nitrogen atom is replaced with its stable, heavier isotope, nitrogen-15 (¹⁵N), and four hydrogen atoms are substituted with deuterium (²H or d), the stable heavy isotope of hydrogen. The native chemical structure of L-Alanine is C₃H₇NO₂[1]. The labeling renders the molecule heavier than its natural counterpart, with a distinct mass that allows it to be differentiated and traced in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[2][3][4][5].

The primary utility of L-Alanine-¹⁵N,d₄ lies in its application as an internal standard and a metabolic tracer. Because its chemical and physical properties are nearly identical to the endogenous L-Alanine, it behaves similarly in biological and chemical processes. This characteristic is crucial for its use in isotope dilution mass spectrometry, where it serves as a reliable internal standard for the precise quantification of natural L-Alanine in complex biological matrices. Furthermore, by tracking the incorporation of ¹⁵N and deuterium into various metabolites, researchers can elucidate metabolic pathways and quantify reaction rates, a technique known as metabolic flux analysis (MFA). In structural biology, particularly in NMR studies of large proteins, selective labeling with deuterated amino acids helps to simplify complex spectra and enhance spectral resolution.

Natural Abundance of Constituent Isotopes

The utility of L-Alanine-¹⁵N,d₄ as a tracer and standard is predicated on the low natural abundance of its constituent heavy isotopes, ¹⁵N and deuterium. This ensures a high signal-to-noise ratio when the labeled compound is introduced into a biological system. The natural abundances of these stable isotopes are summarized below.

IsotopeSymbolNatural Abundance (Atom %)Key Facts
Nitrogen-15¹⁵N~0.38%The vast majority of naturally occurring nitrogen is ¹⁴N (99.62%). ¹⁵N has a fractional nuclear spin of one-half, making it advantageous for NMR studies by providing narrower line widths compared to ¹⁴N.
Deuterium²H or d~0.0156%Deuterium accounts for about 1 in every 6,400 to 6,600 hydrogen atoms on Earth. Its abundance can vary slightly between different natural water sources.

Key Applications and Experimental Protocols

L-Alanine-¹⁵N,d₄ is a versatile tool employed in several advanced research methodologies. The following sections outline the protocols for its principal applications.

Use as an Internal Standard in Quantitative Mass Spectrometry

In quantitative proteomics and metabolomics, L-Alanine-¹⁵N,d₄ is an ideal internal standard for the accurate measurement of L-Alanine concentrations in biological samples. The methodology, known as isotope dilution mass spectrometry, is considered a gold standard for quantification.

Experimental Protocol Outline:

  • Sample Preparation: A known, fixed amount of L-Alanine-¹⁵N,d₄ is added to every biological sample (e.g., plasma, tissue homogenate), calibration standard, and quality control sample before any sample processing or extraction steps.

  • Extraction: Analytes, including the endogenous L-Alanine and the spiked L-Alanine-¹⁵N,d₄ standard, are extracted from the sample matrix. This may involve protein precipitation, solid-phase extraction, or other purification methods.

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatography step separates L-Alanine from other sample components. The mass spectrometer is set to detect both the analyte (natural L-Alanine) and the internal standard (L-Alanine-¹⁵N,d₄) based on their specific mass-to-charge ratios.

  • Data Analysis: The peak areas for both the analyte and the internal standard are measured. A peak area ratio (Analyte Area / Internal Standard Area) is calculated for each sample. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of L-Alanine in the unknown samples is then determined by comparing their peak area ratios to this calibration curve.

G Workflow for Quantitative Analysis using L-Alanine-¹⁵N,d₄ cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike Known Amount of Standard into Sample Sample->Spike Standard L-Alanine-¹⁵N,d₄ (Internal Standard) Standard->Spike Extract Analyte Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / Standard) Data->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Quantitative Analysis Workflow.
Metabolic Flux Analysis (MFA)

L-Alanine-¹⁵N,d₄ can be used as a tracer to study the dynamics of metabolic pathways. Alanine is central to metabolism, linking carbohydrate and amino acid pathways through its reversible conversion to pyruvate. By introducing the labeled alanine into a cell culture or organism, researchers can track the ¹⁵N and deuterium labels as they are incorporated into other molecules, providing quantitative insights into metabolic fluxes.

Experimental Protocol Outline:

  • Isotope Labeling Experiment: A biological system (e.g., cell culture) is grown in a medium where standard L-Alanine is replaced with L-Alanine-¹⁵N,d₄. The system is allowed to reach a metabolic and isotopic steady state.

  • Metabolite Extraction: After a defined period, the cells are harvested, and intracellular metabolites are rapidly extracted.

  • Mass Spectrometry Analysis: The extracted metabolites are analyzed by mass spectrometry (e.g., LC-MS or GC-MS) to determine the mass isotopomer distributions (MIDs) for metabolites of interest. The MIDs reveal the extent to which the heavy isotopes from L-Alanine-¹⁵N,d₄ have been incorporated into other compounds.

  • Flux Calculation: The experimental MIDs, along with a stoichiometric model of the metabolic network and measured extracellular rates (e.g., nutrient uptake), are used as inputs for computational software. The software then calculates the intracellular metabolic reaction rates (fluxes) that best explain the observed labeling patterns.

The key reaction tracked is the transamination of L-Alanine, catalyzed by Alanine Transaminase (ALT), which is fundamental to the glucose-alanine cycle.

G L-Alanine Transamination Pathway L_Alanine L-Alanine-¹⁵N,d₄ ALT Alanine Transaminase (ALT) L_Alanine->ALT Alpha_KG α-Ketoglutarate Alpha_KG->ALT Pyruvate Pyruvate-d₃ L_Glutamate L-Glutamate-¹⁵N ALT->Pyruvate ALT->L_Glutamate

Tracking Isotopes in Alanine Metabolism.
Protein NMR Spectroscopy

In NMR studies of high-molecular-weight proteins, extensive deuteration is used to simplify spectra and reduce signal broadening. However, to obtain structural and dynamic information, protons need to be reintroduced at specific sites. L-Alanine-¹⁵N,d₄, or more commonly, specifically labeled versions like L-alanine-3-¹³C,2-²H, are used for this purpose.

Experimental Protocol Outline:

  • Protein Expression: The protein of interest is overexpressed in a host organism (typically E. coli) grown in a deuterated minimal medium (D₂O-based). This ensures that the majority of the protein is deuterated.

  • Selective Labeling: The deuterated medium is supplemented with the specifically labeled L-Alanine isotopologue. The cellular machinery incorporates this labeled amino acid during protein synthesis. This results in a highly deuterated protein where only specific alanine residues (or parts of them, like methyl groups) are protonated and/or ¹³C/¹⁵N labeled.

  • Protein Purification: The labeled protein is purified from the host cells using standard chromatographic techniques.

  • NMR Spectroscopy: The purified protein sample is analyzed using advanced NMR techniques, such as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy). The simplified spectra allow for the unambiguous assignment of signals and the study of protein structure, dynamics, and interactions at the selectively labeled sites.

Conclusion

L-Alanine-¹⁵N,d₄ and its related isotopologues are powerful tools in modern biological and biomedical research. Their application as internal standards provides unparalleled accuracy in quantitative mass spectrometry, a critical need in drug development and clinical chemistry. As metabolic tracers, they offer a window into the complex and dynamic network of cellular metabolism. Finally, in structural biology, they enable the study of large and complex proteins by NMR. This guide provides a foundational understanding of these applications for professionals seeking to leverage the power of stable isotope labeling in their research endeavors.

References

Methodological & Application

L-Alanine-¹⁵N,d₄: A Powerful Tracer for Unraveling Metabolic Fluxes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism, particularly the intricate network of biochemical reactions that sustain life, is fundamental to understanding health and disease. Metabolic flux analysis (MFA) has emerged as a critical tool for quantifying the rates of metabolic reactions, providing a dynamic view of cellular activity. Stable isotope tracers are central to MFA, and among them, L-Alanine-¹⁵N,d₄ offers a unique advantage by enabling the simultaneous tracing of both nitrogen and carbon backbones of this key amino acid. This application note provides a comprehensive overview and detailed protocols for utilizing L-Alanine-¹⁵N,d₄ in metabolic flux analysis, catering to researchers in academia and the pharmaceutical industry.

Alanine occupies a pivotal position in metabolism, acting as a bridge between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] Its dual labeling with ¹⁵N and deuterium (d₄) allows for the precise tracking of its nitrogen group through transamination reactions and its carbon skeleton as it is shuttled between different metabolic pathways. This makes L-Alanine-¹⁵N,d₄ an invaluable tool for investigating cellular energetics, biosynthesis, and the metabolic reprogramming characteristic of various diseases, including cancer.[1][2][3]

Key Applications

  • Tracing Nitrogen Metabolism: The ¹⁵N label allows for the elucidation of nitrogen sources for the synthesis of other amino acids and nitrogenous compounds.[4]

  • Quantifying Anaplerotic and Cataplerotic Fluxes: The deuterated carbon backbone can be tracked as it enters the TCA cycle via pyruvate, providing insights into the replenishment (anaplerosis) and exit (cataplerosis) of TCA cycle intermediates.

  • Investigating Gluconeogenesis: In relevant tissues like the liver, the contribution of the alanine carbon skeleton to glucose production can be quantified.

  • Studying Disease-Specific Metabolic Reprogramming: L-Alanine-¹⁵N,d₄ can be used to probe the altered metabolic pathways in cancer cells, which often exhibit distinct amino acid metabolism.

  • Drug Development: Understanding the metabolic effects of drug candidates on cellular pathways is crucial. This tracer can be employed to assess the on-target and off-target metabolic consequences of novel therapeutics.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data that can be obtained from metabolic flux analysis experiments using L-Alanine-¹⁵N,d₄. This data illustrates the types of insights that can be gained from such studies.

Table 1: Fractional Contribution of L-Alanine-¹⁵N to the Nitrogen Pool of Other Amino Acids in Cultured Cancer Cells

Amino AcidFractional Contribution (%)
Glutamate35 ± 4
Aspartate28 ± 3
Glutamine15 ± 2
Serine10 ± 1
Glycine8 ± 1

Table 2: Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates from L-Alanine-d₄ Labeling

MetaboliteM+0M+1M+2M+3M+4
Citrate40%15%30%10%5%
α-Ketoglutarate45%18%25%8%4%
Succinate50%20%22%6%2%
Malate55%25%15%4%1%
Aspartate48%22%20%7%3%

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent mammalian cells with L-Alanine-¹⁵N,d₄.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed

  • Labeling medium: Base medium (e.g., DMEM) lacking L-alanine, supplemented with dialyzed fetal bovine serum and a known concentration of L-Alanine-¹⁵N,d₄

  • 6-well cell culture plates

  • Liquid nitrogen or dry ice/ethanol slurry

  • Ice-cold 80% methanol

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment.

  • Media Equilibration: The day before the experiment, replace the growth medium with fresh complete medium to ensure consistent nutrient availability.

  • Initiation of Labeling:

    • Aspirate the complete medium from the wells.

    • Gently wash the cell monolayer twice with pre-warmed PBS.

    • Add 1 mL of pre-warmed labeling medium containing L-Alanine-¹⁵N,d₄ to each well.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator. The duration will depend on the metabolic pathways of interest and their turnover rates.

  • Metabolism Quenching and Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately quench metabolism by placing the plate on a bed of dry ice or by adding liquid nitrogen directly to the wells (use caution).

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells into the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Lysate Collection:

    • Vortex the cell suspension vigorously for 30 seconds.

    • Incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.

    • Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • The dried extracts can be stored at -80°C or immediately prepared for analysis by GC-MS or LC-MS/MS.

Protocol 2: Sample Preparation and Analysis by GC-MS

This protocol outlines the derivatization of amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extracts

  • Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI).

  • Pyridine

  • Ethyl acetate

  • GC-MS system

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite extract in 50 µL of pyridine.

    • Add 50 µL of MTBSTFA + 1% TBDMSCI.

    • Vortex the mixture and incubate at 60°C for 1 hour.

  • GC-MS Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL of the sample into the GC-MS.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C.

      • Mode: Electron Ionization (EI) at 70 eV.

      • Analysis: Selected Ion Monitoring (SIM) or full scan mode to detect the specific mass-to-charge ratios (m/z) of the derivatized amino acids and their isotopologues.

Protocol 3: Sample Preparation and Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of underivatized amino acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS/MS system

Procedure:

  • Sample Reconstitution:

    • Resuspend the dried metabolite extract in a suitable volume (e.g., 100 µL) of a low organic solvent mixture, such as 5% acetonitrile in water.

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an LC vial.

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: A reversed-phase C18 column suitable for polar analytes (e.g., a column with a polar endcapping).

      • Flow Rate: 0.3 mL/min.

      • Gradient: A gradient from 2% to 95% Mobile Phase B over 10-15 minutes.

    • MS/MS Conditions (Example):

      • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

      • Analysis: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification. Specific precursor-product ion transitions for unlabeled and labeled alanine, as well as other amino acids of interest, need to be optimized.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways traced by L-Alanine-¹⁵N,d₄ and the general experimental workflow.

metabolic_pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism Glucose Glucose Pyruvate_gly Pyruvate_gly Glucose->Pyruvate_gly Multiple Steps Pyruvate_aa Pyruvate Pyruvate_gly->Pyruvate_aa Pyruvate_tca Pyruvate_tca AcetylCoA AcetylCoA Pyruvate_tca->AcetylCoA Multiple Steps Citrate Citrate AcetylCoA->Citrate Multiple Steps aKG aKG Citrate->aKG Multiple Steps Succinate Succinate aKG->Succinate aKG_aa α-Ketoglutarate aKG->aKG_aa Malate Malate Succinate->Malate Malate->Pyruvate_tca Malic Enzyme Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Oxaloacetate_aa Oxaloacetate Oxaloacetate->Oxaloacetate_aa L_Alanine L_Alanine L_Alanine->Pyruvate_aa ALT Pyruvate_aa->Pyruvate_tca Glutamate Glutamate Pyruvate_aa->Glutamate Transamination Glutamate->aKG_aa Aspartate Aspartate Aspartate->Oxaloacetate_aa AST

Caption: Metabolic pathways traced by L-Alanine-¹⁵N,d₄.

experimental_workflow start Cell Culture (Adherent Cells) labeling Labeling with L-Alanine-¹⁵N,d₄ start->labeling quenching Metabolism Quenching (Liquid N₂ or Dry Ice) labeling->quenching extraction Metabolite Extraction (80% Cold Methanol) quenching->extraction analysis Sample Preparation (Drying & Derivatization) extraction->analysis instrument GC-MS or LC-MS/MS Analysis analysis->instrument data Data Analysis (Isotopologue Distribution, Flux Calculation) instrument->data

Caption: General experimental workflow for in vitro metabolic flux analysis.

signaling_pathway cluster_cell Cancer Cell cluster_metabolism Metabolic Reprogramming PI3K_Akt PI3K/Akt Pathway Glycolysis Glycolysis PI3K_Akt->Glycolysis Myc c-Myc Glutaminolysis Glutaminolysis Myc->Glutaminolysis Alanine_Metabolism Alanine_Metabolism Myc->Alanine_Metabolism Glycolysis->Alanine_Metabolism Glutaminolysis->Alanine_Metabolism Lipid_Synthesis Lipid_Synthesis Alanine_Metabolism->Lipid_Synthesis Growth_Factors Growth Factors Growth_Factors->PI3K_Akt

Caption: Oncogenic signaling pathways influencing alanine metabolism.

Conclusion

L-Alanine-¹⁵N,d₄ is a versatile and powerful tracer for metabolic flux analysis, providing a simultaneous window into both nitrogen and carbon metabolism. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute robust experiments. By leveraging this advanced tracer, scientists can gain deeper insights into the metabolic intricacies of biological systems, paving the way for new discoveries in basic research and the development of innovative therapeutic strategies.

References

using L-Alanine-15N,d4 in stable isotope labeling by amino acids in cell culture (SILAC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for L-Alanine-¹⁵N,d₄ in SILAC

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC using L-Alanine-¹⁵N,d₄

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics.[1] The technique relies on the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, one can achieve accurate relative quantification of protein abundance.[3]

While L-arginine and L-lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion, other amino acids can be employed for specific research questions.[4] L-Alanine, a non-essential amino acid, plays a crucial role in cellular metabolism, linking amino acid metabolism with glycolysis and the TCA cycle through the activity of Alanine Aminotransferase (ALT).[5] The use of L-Alanine labeled with both a stable nitrogen isotope (¹⁵N) and deuterium (d₄) offers a unique mass shift for clear differentiation in mass spectrometry analysis.

Deuterium labeling, while effective, can sometimes introduce a slight chromatographic shift between the labeled and unlabeled peptides, which needs to be considered during data analysis. However, the combined ¹⁵N and d₄ labeling provides a significant mass difference that can facilitate accurate quantification.

Key Applications

  • Quantitative Proteomics: Relative quantification of protein expression changes in response to various stimuli, such as drug treatment or changes in cellular environment.

  • Metabolic Flux Analysis: Tracing the metabolic fate of alanine and its contribution to various metabolic pathways.

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data that could be obtained from a SILAC experiment using L-Alanine-¹⁵N,d₄.

Table 1: L-Alanine-¹⁵N,d₄ Incorporation Efficiency

Cell LinePassage NumberIncorporation Efficiency (%)
HeLa5> 97%
HEK2935> 98%
A5496> 96%

Note: Complete incorporation of the labeled amino acid is typically achieved after at least five cell doublings. It is crucial to experimentally verify the incorporation efficiency before proceeding with quantitative analysis.

Table 2: Relative Quantification of Protein Abundance

Protein IDGene NameH/L Ratio (Treatment/Control)Regulation
P04406GAPDH1.05Unchanged
P60709ACTB0.98Unchanged
P02768ALB2.15Upregulated
Q9Y6K9PARK70.45Downregulated

H/L Ratio: The ratio of the peak intensities of the "heavy" (L-Alanine-¹⁵N,d₄ labeled) and "light" (unlabeled L-Alanine) peptides.

Experimental Protocols

Protocol 1: Cell Culture and Labeling
  • Prepare SILAC Media:

    • Prepare two batches of cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-alanine.

    • "Light" Medium: Supplement one batch with a standard concentration of unlabeled L-alanine.

    • "Heavy" Medium: Supplement the second batch with L-Alanine-¹⁵N,d₄ at the same concentration as the light medium.

    • Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

  • Cell Adaptation:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled L-Alanine in the "heavy" population.

  • Experimental Treatment:

    • Once full incorporation is confirmed, apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population will serve as the control.

Protocol 2: Protein Extraction and Digestion
  • Cell Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mixing and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce the protein mixture with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the protein mixture with trypsin overnight at 37°C.

Protocol 3: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Desalt the digested peptides using a C18 StageTip.

    • Analyze the peptide mixture using a high-resolution Orbitrap-based mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software platform that supports SILAC quantification, such as MaxQuant.

    • The software will identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs based on their mass difference and peak intensities.

Visualizations

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light_culture Light Culture (Unlabeled L-Alanine) control Control light_culture->control heavy_culture Heavy Culture (L-Alanine-15N,d4) treatment Treatment heavy_culture->treatment mix Mix Equal Protein Amounts control->mix treatment->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: General workflow for a SILAC experiment.

Alanine_Metabolism cluster_medium Cell Culture Medium cluster_cell Cellular Metabolism L_Ala_heavy This compound Protein_Syn Protein Synthesis L_Ala_heavy->Protein_Syn Incorporation Pyruvate Pyruvate L_Ala_heavy->Pyruvate Alanine Aminotransferase (ALT) aKG α-Ketoglutarate Heavy_Protein Heavy Labeled Proteome Protein_Syn->Heavy_Protein Glutamate Glutamate TCA TCA Cycle Pyruvate->TCA Glutamate->Pyruvate ALT aKG->Glutamate

Caption: Incorporation of L-Alanine into cellular metabolism.

References

Application Notes and Protocols for L-Alanine-15N,d4 In Vivo Infusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are invaluable tools for in vivo metabolic research, enabling the quantification of amino acid flux, protein synthesis, and breakdown rates.[1] L-Alanine, a non-essential amino acid, plays a crucial role in the glucose-alanine cycle, linking amino acid and carbohydrate metabolism between the muscle and the liver.[2][3][4] This document provides a detailed protocol for conducting in vivo infusion studies using the stable isotope tracer L-Alanine-15N,d4 to investigate alanine turnover and its role in metabolic pathways.

The use of stable isotopes like this compound offers a safe and effective method to trace the metabolic fate of alanine in human subjects and animal models.[5] The protocol herein covers subject preparation, sterile infusate preparation, tracer infusion, blood sampling, and sample analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Subject/Animal Preparation
  • Fasting: Subjects should be in a post-absorptive state, typically achieved by an overnight fast (10-12 hours). This minimizes the influence of dietary amino acids on the metabolic measurements.

  • Catheterization: For intravenous infusion and repeated blood sampling, catheters should be placed in a sterile manner. Typically, one catheter is placed in an antecubital vein for the infusion of the tracer, and a second catheter is placed in a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood for sampling.

This compound Tracer Infusion Protocol

A primed, continuous infusion of this compound is recommended to achieve a steady-state isotopic enrichment in the plasma.

  • Priming Dose: A priming bolus of the tracer is administered to rapidly raise the plasma enrichment to the expected plateau level. The priming dose is crucial to shorten the time required to reach isotopic steady state. The ratio of the priming dose to the infusion rate can be estimated based on the expected turnover rate of the metabolite. For amino acids, a prime-to-infusion ratio of approximately 80:1 (for fast-turning-over compounds) to 100:1 (for slower-turning-over compounds) is often used.

  • Continuous Infusion: Following the priming dose, a continuous infusion is maintained at a constant rate for the duration of the study.

Table 1: Illustrative this compound Infusion Parameters

ParameterValueUnitNotes
Priming Dose 1.0 - 2.0mg/kgTo be dissolved in sterile saline.
Infusion Rate 0.01 - 0.02mg/kg/minTo be infused at a constant rate using a calibrated syringe pump.
Infusion Duration 120 - 180minutesTo ensure steady-state is achieved and maintained.

Note: These values are illustrative and should be optimized based on the specific research question, subject population, and analytical sensitivity.

Blood Sampling Schedule

Blood samples are collected to measure the isotopic enrichment of this compound in plasma.

  • Baseline Samples: At least two blood samples should be collected before the start of the tracer infusion to determine the natural isotopic abundance (background).

  • Steady-State Samples: During the continuous infusion, blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the expected steady-state period to confirm that a plateau in isotopic enrichment has been reached. Typically, 4-6 samples are collected during the last hour of the infusion.

Table 2: Example Blood Sampling Time Points

Time Point (minutes)Event
-30, -15Baseline blood samples
0Priming dose administration and start of continuous infusion
60, 90, 120, 150, 180Blood samples during infusion
Sample Processing and Storage
  • Collection: Blood should be collected in tubes containing an anticoagulant such as heparin.

  • Centrifugation: Plasma should be separated from whole blood by centrifugation at 2,500 rpm for 30 minutes at 4°C.

  • Storage: Plasma samples should be stored at -80°C until analysis to ensure stability.

Plasma this compound Analysis by LC-MS/MS

The concentration and isotopic enrichment of L-alanine in plasma are determined using a validated LC-MS/MS method.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate at 4°C for 30 minutes.

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separation of alanine is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) is used for quantification.

Table 3: Mass Spectrometry Parameters for L-Alanine Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Alanine (unlabeled)90.044.1
This compound95.048.1

Note: These mass transitions are predicted based on the isotopic labeling. The exact m/z values should be confirmed and optimized on the specific instrument used.

Data Presentation and Calculations

The isotopic enrichment of L-alanine is expressed as a tracer-to-tracee ratio (TTR). Alanine turnover (Rate of Appearance, Ra) can be calculated using the steady-state equation:

Ra = Infusion Rate / (TTR_plateau - TTR_background)

Where:

  • Ra is the rate of appearance of alanine (in µmol/kg/hr).

  • Infusion Rate is the rate of this compound infusion (in µmol/kg/hr).

  • TTR_plateau is the average tracer-to-tracee ratio during the steady-state period.

  • TTR_background is the tracer-to-tracee ratio in the baseline samples.

Visualization of Metabolic Pathways and Experimental Workflow

Glucose-Alanine Cycle

The following diagram illustrates the glucose-alanine cycle, a key metabolic pathway involving L-alanine.

GlucoseAlanineCycle cluster_muscle Skeletal Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_Alanine Alanine Muscle_Pyruvate->Muscle_Alanine Alanine Aminotransferase Liver_Alanine Alanine Muscle_Alanine->Liver_Alanine Bloodstream Muscle_AminoAcids Amino Acids Muscle_Glutamate Glutamate Muscle_AminoAcids->Muscle_Glutamate Transamination Muscle_aKG α-Ketoglutarate Muscle_Glutamate->Muscle_aKG Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate Alanine Aminotransferase Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Muscle_Glucose Bloodstream Liver_Urea Urea Liver_Glutamate Glutamate Liver_Glutamate->Liver_Urea Urea Cycle Liver_aKG α-Ketoglutarate Liver_aKG->Liver_Glutamate

Caption: The Glucose-Alanine Cycle.

Experimental Workflow

The following diagram outlines the key steps in the this compound in vivo infusion protocol.

InfusionWorkflow SubjectPrep Subject Preparation (Fasting, Catheterization) BaselineSampling Baseline Blood Sampling (t = -30, -15 min) SubjectPrep->BaselineSampling TracerInfusion Tracer Infusion (Primed, Continuous) BaselineSampling->TracerInfusion SteadyStateSampling Steady-State Blood Sampling (t = 60-180 min) TracerInfusion->SteadyStateSampling SampleProcessing Sample Processing (Centrifugation, Plasma Storage) SteadyStateSampling->SampleProcessing LCMS_Analysis LC-MS/MS Analysis (Quantification of Alanine Enrichment) SampleProcessing->LCMS_Analysis DataAnalysis Data Analysis (Calculation of Alanine Turnover) LCMS_Analysis->DataAnalysis

Caption: Experimental Workflow for this compound Infusion.

References

Application Notes and Protocols for L-Alanine-¹⁵N,d₄ in Protein Turnover Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of protein turnover, encompassing both protein synthesis and degradation, is fundamental to cellular homeostasis, adaptation, and signaling. Dysregulation of protein turnover is implicated in a myriad of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, the accurate measurement of protein turnover rates is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Stable isotope-labeled amino acids, in conjunction with mass spectrometry, have become indispensable tools for these measurements. L-Alanine-¹⁵N,d₄ is a stable isotope-labeled analog of the non-essential amino acid L-alanine, featuring a ¹⁵N-labeled amino group and four deuterium atoms. This dual-labeling strategy provides a robust tracer for quantifying protein synthesis rates in various biological systems.

These application notes provide a comprehensive overview and detailed protocols for the use of L-Alanine-¹⁵N,d₄ in protein turnover studies.

Principle of the Method

The methodology is based on the principle of tracer incorporation. L-Alanine-¹⁵N,d₄ is introduced into a biological system (in vivo or in vitro), where it enters the free amino acid pool. This labeled alanine is then utilized by the cellular machinery for the synthesis of new proteins. By measuring the rate of incorporation of L-Alanine-¹⁵N,d₄ into proteins over time, the fractional synthesis rate (FSR) of a specific protein or the entire proteome can be calculated. The analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of alanine in protein hydrolysates.

Applications in Research and Drug Development

The measurement of protein turnover using L-Alanine-¹⁵N,d₄ has broad applications, including:

  • Understanding Disease Mechanisms: Investigating alterations in protein synthesis rates in diseases such as cancer, diabetes, and muscular dystrophy.

  • Pharmacodynamic Biomarkers: Assessing the effect of drug candidates on protein synthesis pathways in preclinical and clinical studies. For instance, a compound's impact on tumor growth could be evaluated by measuring its effect on protein synthesis within cancer cells.

  • Nutritional Studies: Evaluating the impact of different diets or nutritional supplements on muscle protein synthesis and overall metabolic health.

  • Aging Research: Studying age-related changes in protein turnover in various tissues.

Experimental Protocols

In Vivo Measurement of Muscle Protein Synthesis in a Mouse Model

This protocol describes a method for measuring the fractional synthesis rate of mixed muscle proteins in mice using a bolus injection of L-Alanine-¹⁵N,d₄.

Materials:

  • L-Alanine-¹⁵N,d₄ (sterile, pyrogen-free solution in saline)

  • Experimental animals (e.g., C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Perchloric acid (PCA)

  • Dowex AG 50W-X8 resin

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Pentafluorobenzyl bromide (PFBBr)

  • Triethylamine

  • GC-MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment. Provide ad libitum access to food and water.

  • Tracer Administration:

    • Fast the mice for a predetermined period (e.g., 4-6 hours) to establish a baseline metabolic state.

    • Anesthetize the mouse using isoflurane.

    • Administer a bolus intravenous (e.g., tail vein) or intraperitoneal injection of L-Alanine-¹⁵N,d₄. The exact dose should be optimized but a common starting point is in the range of 150-300 mg/kg body weight.

  • Tissue Collection:

    • At a predetermined time point after tracer administration (e.g., 30, 60, or 90 minutes), euthanize the mouse via an approved method.

    • Rapidly dissect the muscle of interest (e.g., gastrocnemius or tibialis anterior).

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

    • Store the frozen tissue at -80°C until analysis.

  • Sample Preparation for Mass Spectrometry:

    • Protein Precipitation and Hydrolysis:

      • Grind the frozen muscle tissue to a fine powder under liquid nitrogen.

      • Homogenize the powdered tissue in ice-cold perchloric acid (e.g., 6% PCA) to precipitate proteins.

      • Centrifuge the homogenate and discard the supernatant (which contains the free intracellular amino acid pool).

      • Wash the protein pellet multiple times with PCA to remove any remaining free labeled alanine.

      • Hydrolyze the protein pellet in 6M HCl at 110°C for 18-24 hours.

    • Amino Acid Purification:

      • Neutralize the hydrolysate and purify the amino acids using cation-exchange chromatography (e.g., with Dowex AG 50W-X8 resin).

      • Elute the amino acids from the resin.

    • Derivatization:

      • Dry the purified amino acid sample.

      • Derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatization for alanine is to form the N-pentafluorobenzyl (PFB), O-acetyl derivative.

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system.

    • Monitor the ions corresponding to the unlabeled (m/z) and labeled (m/z+5 for ¹⁵N,d₄) alanine derivatives.

  • Calculation of Fractional Synthesis Rate (FSR):

    • The FSR is calculated using the precursor-product equation: FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

      • E_protein: Enrichment of L-Alanine-¹⁵N,d₄ in the protein-bound alanine pool (measured from the hydrolyzed muscle protein).

      • E_precursor: Enrichment of L-Alanine-¹⁵N,d₄ in the precursor pool (ideally the intracellular free alanine pool, though plasma enrichment is often used as a surrogate).

      • t: Time of tracer incorporation in hours.

Data Presentation

The following tables provide examples of how to structure quantitative data from protein turnover experiments. The values presented are illustrative and will vary depending on the experimental model, tissue, and conditions.

Table 1: Fractional Synthesis Rates (FSR) of Mixed Muscle Protein in Mice

Treatment GroupTracer UsedFSR (%/hour)Standard Deviation
ControlL-Alanine-¹⁵N,d₄0.050.008
Drug XL-Alanine-¹⁵N,d₄0.080.012
Caloric RestrictionL-Alanine-¹⁵N,d₄0.030.005

Table 2: Protein Turnover Rates in Different Tissues of Healthy Mice (Data adapted from studies using deuterated water)[1]

TissueFSR (%/day)
Jejunum~40-50
Ileum~30-40
Liver~25-35
Heart~10-15
Skeletal Muscle~2-5
Bone~1-3
Skin~1-3

Visualizations

Experimental Workflow

G cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase A Acclimation B Fasting A->B C L-Alanine-¹⁵N,d₄ Administration B->C D Tracer Incorporation C->D E Tissue Collection D->E F Protein Precipitation & Hydrolysis E->F G Amino Acid Purification F->G H Derivatization G->H I GC-MS Analysis H->I J Data Analysis (FSR Calculation) I->J

Caption: Experimental workflow for measuring protein turnover in vivo.

Metabolic Fate of L-Alanine-¹⁵N,d₄

G cluster_pools Metabolic Pools cluster_processes Metabolic Processes A L-Alanine-¹⁵N,d₄ (Tracer Infusion) B Free Amino Acid Pool (¹⁵N,d₄-Alanine Enriched) A->B P1 Protein Synthesis B->P1 C Body Proteins P2 Protein Degradation C->P2 P1->C Incorporation P2->B Release of Unlabeled Alanine

Caption: Metabolic fate of L-Alanine-¹⁵N,d₄ for protein turnover.

Signaling Pathways

PI3K/Akt/mTOR Pathway (Protein Synthesis)

G GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis Inhibition released

Caption: PI3K/Akt/mTOR signaling pathway regulating protein synthesis.

Ubiquitin-Proteasome Pathway (Protein Degradation)

G Protein Target Protein E3 E3 (Ub-ligase) Protein->E3 Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP-dependent E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Transfers Ub to Protein Proteasome 26S Proteasome PolyUbProtein->Proteasome Proteasome->Ub Recycles Peptides Peptides Proteasome->Peptides Degrades into

Caption: The ubiquitin-proteasome pathway for protein degradation.

References

Application Note: Quantification of Amino Acid Metabolism with L-Alanine-¹⁵N,d₄

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino acid metabolism is a cornerstone of cellular function, fundamental to protein synthesis, energy production, and the biosynthesis of numerous critical molecules.[][2][3] Dysregulation of these pathways is a hallmark of various diseases, including cancer and metabolic disorders.[4] Stable Isotope Tracing is a powerful technique used to elucidate the intricate workings of metabolic pathways in real-time.[4] By replacing naturally occurring atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the metabolic fate of nutrients within biological systems.

L-Alanine-¹⁵N,d₄ is a stable isotope-labeled version of the amino acid L-alanine, where the nitrogen atom is replaced with ¹⁵N and four hydrogen atoms are replaced with deuterium (d₄). This dual-labeling approach provides a robust tool for Metabolic Flux Analysis (MFA), allowing for the simultaneous quantification of nitrogen and carbon fluxes. Alanine's central role in metabolism, linking carbohydrate, amino acid, and lipid pathways, makes it an excellent tracer for investigating cellular metabolic networks. This application note provides a detailed protocol for using L-Alanine-¹⁵N,d₄ to quantify amino acid metabolism in cultured cells, from experimental setup to data analysis.

Principle of the Method

The core principle involves introducing L-Alanine-¹⁵N,d₄ into a biological system, such as cell culture. The cells take up and metabolize the labeled alanine. The ¹⁵N and deuterium labels are incorporated into downstream metabolites through various biochemical reactions, primarily transamination. Alanine aminotransferase (ALT) catalyzes the transfer of the ¹⁵N-amino group from labeled alanine to α-ketoglutarate, forming ¹⁵N-glutamate and unlabeled pyruvate. The deuterated carbon backbone of alanine, upon conversion to pyruvate, can enter the Tricarboxylic Acid (TCA) cycle.

By using high-resolution mass spectrometry (MS) to measure the mass shifts in these downstream metabolites, it is possible to trace the distribution of the isotopic labels. This data allows for the calculation of metabolic flux rates, providing a quantitative snapshot of pathway activity under specific conditions.

Experimental Protocols

This section details the methodology for a typical in vitro stable isotope tracing experiment using L-Alanine-¹⁵N,d₄ with an adherent cell line.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach approximately 70-80% confluency on the day of the experiment. Culture in standard growth medium overnight in a humidified incubator (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare a custom DMEM medium that lacks unlabeled L-alanine. Supplement this base medium with dialyzed fetal bovine serum (dFBS), glucose, and other necessary components. Finally, add L-Alanine-¹⁵N,d₄ to the desired final concentration (typically matching the physiological concentration found in standard media, e.g., ~100 µM).

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled alanine.

    • Add the pre-warmed L-Alanine-¹⁵N,d₄ labeling medium to each well.

  • Incubation: Return the plates to the incubator and incubate for a specific duration. The time course can vary from minutes to hours, depending on the metabolic pathways of interest and their turnover rates. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached.

II. Metabolite Extraction
  • Quenching Metabolism: After the incubation period, rapidly aspirate the labeling medium. Immediately place the culture plate on dry ice to quench all enzymatic activity.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

    • Use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell lysate/methanol mixture into a microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a centrifugal vacuum concentrator (e.g., SpeedVac). Store dried samples at -80°C until analysis.

III. LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol or a buffer compatible with the chromatography method. Vortex and centrifuge to pellet any insoluble material.

  • Chromatographic Separation: Inject the reconstituted sample into a Liquid Chromatography (LC) system. Separation of amino acids is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry Detection: The eluent from the LC is directed into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be operated in a mode that allows for the detection of specific mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and labeled (M+n) isotopologues of target metabolites.

  • Data Acquisition: Acquire data in full scan mode or using a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method to enhance sensitivity for specific metabolites of interest.

Data Presentation and Interpretation

The raw data from the LC-MS/MS analysis consists of peak areas for different isotopologues of each metabolite. This data is corrected for the natural abundance of stable isotopes before further analysis.

Table 1: Example Isotopologue Distribution Data

The following table presents hypothetical data for the fractional enrichment of key amino acids after 8 hours of labeling with L-Alanine-¹⁵N,d₄. "M+n" refers to the mass isotopologue with 'n' additional mass units from the tracer.

MetaboliteM+0 (Unlabeled)M+1 (¹⁵N)M+2M+3M+4 (d₄)M+5 (¹⁵N,d₄)
L-Alanine 5.2%0.1%0.0%0.0%4.9%89.8%
L-Glutamate 65.7%34.1%0.1%0.1%0.0%0.0%
L-Aspartate 82.3%17.5%0.1%0.1%0.0%0.0%
L-Glutamine 71.4%28.5%0.1%0.0%0.0%0.0%

Interpretation:

  • L-Alanine: The high enrichment of the M+5 isotopologue confirms efficient uptake of the tracer.

  • L-Glutamate: The significant M+1 peak indicates substantial flux through alanine aminotransferase, where the ¹⁵N from alanine is transferred to α-ketoglutarate.

  • L-Aspartate: The M+1 peak in aspartate demonstrates the subsequent transfer of the ¹⁵N label from glutamate to oxaloacetate via aspartate aminotransferase (AST).

  • L-Glutamine: The M+1 peak shows the incorporation of ¹⁵N-glutamate into glutamine, catalyzed by glutamine synthetase.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in Culture Plates B 2. Prepare L-Alanine-¹⁵N,d₄ Labeling Medium A->B C 3. Wash Cells & Add Labeling Medium B->C D 4. Incubate for Time Course (t) C->D E 5. Quench Metabolism on Dry Ice D->E F 6. Extract Metabolites with 80% Methanol E->F G 7. Dry Extract & Reconstitute F->G H 8. Analyze by LC-MS/MS G->H I 9. Quantify Isotopologue Distribution & Flux H->I G ¹ALT: Alanine Aminotransferase ²GS: Glutamine Synthetase ³AST: Aspartate Aminotransferase cluster_medium Extracellular cluster_cell Intracellular Metabolism Ala_tracer L-Alanine-¹⁵N,d₄ Ala_in L-Alanine-¹⁵N,d₄ Ala_tracer->Ala_in Transport Pyr Pyruvate-d₃ Ala_in->Pyr ALT¹ TCA TCA Cycle Pyr->TCA aKG α-Ketoglutarate Glu Glutamate-¹⁵N aKG->Glu ALT¹ Gln Glutamine-¹⁵N Glu->Gln GS² Asp Aspartate-¹⁵N Glu->Asp AST³ OAA Oxaloacetate OAA->Asp AST³ TCA->aKG TCA->OAA

References

L-Alanine-15N,d4: Applications and Protocols in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine-15N,d4 is a stable isotope-labeled version of the non-essential amino acid L-alanine. The incorporation of both a heavy nitrogen isotope (¹⁵N) and deuterium (d4) creates a powerful tool for metabolic research. In clinical settings, it serves as a tracer to investigate amino acid metabolism, protein synthesis, and metabolic flux in various physiological and pathological states. Its non-radioactive nature makes it a safe and effective tool for human studies. This document provides an overview of its applications, detailed experimental protocols, and data presentation for clinical research.

Core Applications in Clinical Research

The primary application of this compound in clinical research is as a tracer for metabolic studies. Its dual labeling allows for the simultaneous tracking of both the nitrogen and carbon skeleton of alanine, providing a more comprehensive picture of its metabolic fate.

1. Assessment of Whole-Body Protein Turnover: By infusing this compound and monitoring its incorporation into plasma proteins, researchers can quantify the rates of protein synthesis, breakdown, and overall turnover. This is crucial in studying conditions associated with altered protein metabolism, such as sarcopenia, cachexia, and in response to nutritional interventions.

2. Investigation of Gluconeogenesis: Alanine is a key substrate for gluconeogenesis in the liver. By tracing the labeled alanine, the rate of glucose production from this amino acid can be determined. This is particularly relevant in studies of diabetes, obesity, and other metabolic syndromes where glucose homeostasis is dysregulated.

3. Metabolic Flux Analysis: this compound is utilized in metabolic flux analysis (MFA) to map the flow of metabolites through various interconnected pathways. This can provide insights into the metabolic reprogramming that occurs in diseases like cancer, where tumor cells often exhibit altered amino acid metabolism.

4. Inborn Errors of Metabolism: This tracer can be employed to study specific inborn errors of metabolism that affect amino acid pathways. By tracking the metabolism of the labeled alanine, researchers can identify enzymatic deficiencies or dysregulations.

Experimental Protocols

Protocol 1: Measurement of Whole-Body Protein Synthesis

This protocol outlines the use of this compound to measure the fractional synthetic rate (FSR) of plasma proteins.

Materials:

  • This compound (sterile, pyrogen-free solution for infusion)

  • Saline solution (0.9% NaCl)

  • Infusion pump

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Subject Preparation: Subjects should fast overnight (8-10 hours) prior to the study. A baseline blood sample is collected.

  • Tracer Administration: A primed-constant infusion of this compound is administered intravenously. The priming dose is given to rapidly achieve isotopic steady state, followed by a continuous infusion for a specified period (e.g., 4-6 hours).

  • Blood Sampling: Blood samples are collected at regular intervals during the infusion to monitor the isotopic enrichment of this compound in the plasma.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Protein Hydrolysis: Plasma proteins are precipitated and then hydrolyzed to release their constituent amino acids.

  • LC-MS/MS Analysis: The isotopic enrichment of this compound in both the free plasma pool and in the protein hydrolysate is determined by LC-MS/MS.

  • Calculation of FSR: The FSR of plasma proteins is calculated using the precursor-product principle, based on the rate of incorporation of the labeled alanine into the proteins over time.

Experimental Workflow for Protein Synthesis Measurement

G cluster_preparation Subject Preparation cluster_infusion Tracer Infusion cluster_sampling Sampling & Processing cluster_analysis Analysis overnight_fast Overnight Fast baseline_blood Baseline Blood Sample overnight_fast->baseline_blood primed_dose Primed Dose of This compound constant_infusion Constant Infusion primed_dose->constant_infusion blood_sampling Serial Blood Sampling constant_infusion->blood_sampling centrifugation Plasma Separation blood_sampling->centrifugation storage Store at -80°C centrifugation->storage protein_hydrolysis Protein Hydrolysis storage->protein_hydrolysis lcmsms LC-MS/MS Analysis protein_hydrolysis->lcmsms fsr_calculation FSR Calculation lcmsms->fsr_calculation

Caption: Workflow for measuring whole-body protein synthesis using this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from a hypothetical clinical study investigating the effect of a nutritional supplement on protein synthesis in elderly subjects.

ParameterControl Group (n=10)Supplement Group (n=10)p-value
Subject Characteristics
Age (years)72.5 ± 4.173.1 ± 3.80.68
BMI ( kg/m ²)26.8 ± 2.527.1 ± 2.90.79
Infusion Protocol
This compound Priming Dose (mg/kg)2.02.0-
This compound Infusion Rate (mg/kg/hr)2.02.0-
Metabolic Parameters
Plasma this compound Enrichment (MPE)4.8 ± 0.54.9 ± 0.60.72
Albumin FSR (%/day)8.2 ± 1.110.5 ± 1.4<0.05
Fibrinogen FSR (%/day)15.6 ± 2.319.8 ± 2.9<0.05

Data are presented as mean ± standard deviation. MPE = Mole Percent Excess; FSR = Fractional Synthetic Rate.

Signaling Pathway Visualization

L-Alanine plays a central role in the glucose-alanine cycle, a key pathway for transporting nitrogen from peripheral tissues to the liver for urea synthesis, and for providing a carbon skeleton for gluconeogenesis.

Glucose-Alanine Cycle

G cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M L-Alanine Pyruvate_M->Alanine_M ALT Alanine_L L-Alanine Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate alpha_KG_M α-Ketoglutarate Glutamate_M->alpha_KG_M Transamination Protein_M Muscle Protein Protein_M->Glutamate_M Breakdown Pyruvate_L Pyruvate Alanine_L->Pyruvate_L ALT Glutamate_L Glutamate Alanine_L->Glutamate_L Transamination Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Urea Urea Glutamate_L->Urea Urea Cycle alpha_KG_L α-Ketoglutarate

Caption: The Glucose-Alanine Cycle.

Conclusion

This compound is a versatile and valuable tool in clinical research for probing the dynamics of amino acid and protein metabolism. The detailed protocols and analytical methods described provide a framework for its application in a variety of clinical settings. The ability to trace the fate of both the nitrogen and carbon components of alanine offers a nuanced view of metabolic pathways, contributing to a deeper understanding of human physiology and disease.

Application Note: Quantitative Analysis of L-Alanine-15N,d4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of the stable isotope-labeled amino acid L-Alanine-15N,d4 in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is ideal for retaining and separating highly polar compounds like amino acids without the need for derivatization.[1][2][3] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for metabolic research, pharmacokinetic studies, and other applications requiring precise measurement of this compound.

Introduction

Stable isotope-labeled (SIL) compounds are critical tools in metabolism and pharmacokinetic research.[4] this compound, a non-radioactive labeled version of the amino acid L-Alanine, serves as an important tracer for studying metabolic pathways and protein synthesis.[5] A reliable quantitative method is essential for its accurate measurement in complex biological matrices like plasma. Direct analysis of amino acids by LC-MS/MS is preferable as it avoids time-consuming derivatization steps. HILIC chromatography is particularly well-suited for this purpose, offering excellent retention for polar analytes. This note presents a complete workflow, from sample preparation to LC-MS/MS analysis, for the quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound (Analyte)

  • L-Alanine-13C3,15N (Internal Standard, IS)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Acetonitrile (ACN, LC-MS Grade)

  • Methanol (MeOH, LC-MS Grade)

  • Ultrapure Water

  • Control Human Plasma

LC-MS/MS Instrumentation

A standard UHPLC system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source was used.

Chromatographic Conditions

The separation was performed using a HILIC column to retain the polar analyte. The conditions are summarized in Table 1.

Parameter Value
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
5.1
6.0
6.1
8.0

Table 1: Liquid Chromatography Conditions

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion mode using scheduled Multiple Reaction Monitoring (MRM) for optimal sensitivity. Key parameters are detailed in Table 2.

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3500 V
Sheath Gas 40 (Arb. units)
Aux Gas 10 (Arb. units)
Ion Transfer Tube Temp. 325°C
Vaporizer Temp. 350°C
Analyte This compound
Precursor Ion (m/z)95.1
Product Ion (m/z)49.1
Collision Energy (V)15
Internal Standard L-Alanine-13C3,15N
Precursor Ion (m/z)94.1
Product Ion (m/z)48.1
Collision Energy (V)15

Table 2: Mass Spectrometry and MRM Parameters

Protocol

Standard Solution Preparation
  • Primary Stocks (1 mg/mL): Prepare individual stock solutions of this compound and L-Alanine-13C3,15N (IS) in ultrapure water.

  • Working Standard Solution: Create a series of working standard solutions by serially diluting the this compound primary stock with 50:50 Methanol:Water.

  • Internal Standard (IS) Spiking Solution: Prepare a 100 ng/mL IS spiking solution by diluting the IS primary stock in Methanol.

Sample Preparation Protocol

The following protocol utilizes a protein precipitation technique to extract the analyte from the plasma matrix.

  • Aliquot Sample: Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 200 µL of the IS spiking solution (100 ng/mL in Methanol) to each tube. The organic solvent initiates protein precipitation.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis sample 1. Aliquot Plasma (50 µL) add_is 2. Add IS in MeOH (200 µL) (Precipitates Protein) sample->add_is Precipitation Start vortex 3. Vortex (30 sec) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant (150 µL) centrifuge->transfer Isolate Supernatant inject 6. Inject into LC-MS/MS transfer->inject data 7. Data Acquisition & Processing inject->data

Figure 1. Experimental workflow from sample preparation to analysis.

Results and Performance

The described method demonstrates excellent performance for the quantification of this compound in human plasma. The HILIC chromatography provides good retention and peak shape for the analyte, separating it from potential matrix interferences. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation.

Typical performance characteristics for this assay are summarized in Table 3.

Parameter Result
Linearity Range 10 – 5,000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%CV) < 6%
Inter-day Precision (%CV) < 8%
Accuracy (% Recovery) 94% – 107%

Table 3: Summary of Quantitative Performance Characteristics

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and straightforward approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and direct analysis without derivatization make it an efficient tool for high-throughput applications in clinical and metabolic research. The method's performance meets typical bioanalytical validation requirements for accuracy, precision, and linearity.

References

Application Notes and Protocols for NMR Spectroscopy of L-Alanine-¹⁵N,d₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of L-Alanine-¹⁵N,d₄. This isotopically labeled amino acid is a powerful tool in metabolomics, metabolic flux analysis, and as an internal standard in quantitative NMR (qNMR) studies.

Introduction to L-Alanine-¹⁵N,d₄ in NMR Spectroscopy

L-Alanine-¹⁵N,d₄ is a stable isotope-labeled version of the amino acid L-alanine. The incorporation of a ¹⁵N isotope at the amino group and deuterium atoms at the α-carbon and β-carbon positions makes it particularly well-suited for a variety of NMR-based applications. The deuteration simplifies ¹H and ¹³C NMR spectra by removing the corresponding proton signals and their couplings, while the ¹⁵N label allows for direct or indirect observation of nitrogen metabolism.

Key Applications:

  • Metabolic Flux Analysis: Tracing the metabolic fate of the ¹⁵N-labeled nitrogen atom through various biochemical pathways.

  • Quantitative NMR (qNMR): Serving as an internal standard for the accurate quantification of alanine and other metabolites in complex biological samples.[1]

  • Protein Structure and Dynamics: While deuteration is extensive in this isotopologue, the ¹⁵N label can still be used in studies of protein structure and dynamics when incorporated into proteins.

Quantitative NMR Data

The following table summarizes the expected NMR spectroscopic data for L-Alanine-¹⁵N,d₄. Please note that the chemical shifts for ¹H and ¹³C are estimated based on the values for unlabeled L-alanine and the known effects of deuterium substitution. Experimental conditions such as solvent, pH, and temperature can significantly influence these values.

NucleusAtomChemical Shift (ppm) (Estimated)MultiplicityCoupling Constant (Hz) (Typical)Notes
¹H N/A--Deuterated
N/A--Deuterated
NH₂~8.0Doublet¹J(¹⁵N,¹H) ≈ 70-90The proton signal of the amino group will be a doublet due to coupling with ¹⁵N. The exact chemical shift is highly dependent on pH and solvent.
¹³C ~51Singlet-The typical quartet in unlabeled alanine collapses to a singlet due to deuterium decoupling. A small isotopic shift may be observed.
~17Singlet-The typical quartet in unlabeled alanine collapses to a singlet due to deuterium decoupling. A small isotopic shift may be observed.
C' (C=O)~175Singlet-
¹⁵N N~30-60-¹J(¹⁵N,¹H) ≈ 70-90, ¹J(¹³C,¹⁵N) ≈ 5-15The chemical shift is referenced to liquid ammonia. The nucleus will show couplings to the attached protons and Cα.[2][3][4]

Experimental Protocols

Sample Preparation for Quantitative ¹H NMR

This protocol outlines the preparation of a sample for the quantification of a target analyte using L-Alanine-¹⁵N,d₄ as an internal standard.

Materials:

  • L-Alanine-¹⁵N,d₄

  • Analyte of interest

  • Deuterated solvent (e.g., D₂O, phosphate buffer in D₂O)

  • NMR tubes (5 mm)

  • Microbalance

Procedure:

  • Accurate Weighing: Accurately weigh a known amount of the internal standard (L-Alanine-¹⁵N,d₄) and the sample containing the analyte.

  • Dissolution: Dissolve both the internal standard and the sample in a precise volume of deuterated solvent in a clean vial. Ensure complete dissolution.

  • Transfer to NMR Tube: Transfer a known volume (typically 600-700 µL) of the solution into a 5 mm NMR tube.[5]

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Temperature Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before measurement.

1D Quantitative ¹H NMR Spectroscopy

Instrument: NMR Spectrometer (e.g., 400 MHz or higher)

Pulse Program: A standard 1D proton experiment with a 30° or 90° pulse (e.g., zg30 or zg on Bruker instruments).

Key Parameters:

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation and accurate integration. A typical starting value is 30 seconds.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 100:1 for accurate quantification).

  • Acquisition Time (aq): Long enough to ensure high digital resolution.

  • Spectral Width (sw): Cover all signals of interest.

Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration: Integrate the well-resolved signal of the analyte and the NH₂ signal of L-Alanine-¹⁵N,d₄.

  • Quantification: Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (Wanalyte / WIS) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard (IS)

2D ¹H-¹⁵N HSQC Spectroscopy

This protocol is for obtaining a 2D correlation spectrum between the nitrogen atom and its attached protons.

Instrument: NMR Spectrometer equipped with a probe capable of ¹⁵N detection.

Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).

Key Parameters:

  • ¹J(N,H) Coupling Constant: Set to an average value of ~90 Hz.

  • Spectral Widths:

    • ¹H dimension (F2): Typically 10-12 ppm centered around 4.7 ppm.

    • ¹⁵N dimension (F1): A range that covers the expected ¹⁵N chemical shift of the amino group (e.g., 30-60 ppm).

  • Number of Increments (in F1): 128-256 for adequate resolution in the indirect dimension.

  • Number of Scans (ns): Dependent on the sample concentration.

Data Processing:

  • Fourier Transform: Apply a squared sine-bell window function in both dimensions.

  • Phasing and Baseline Correction: As per standard 2D NMR processing.

  • Analysis: The resulting spectrum will show a single cross-peak corresponding to the correlation between the ¹⁵N and the two NH₂ protons.

Application in Metabolic Flux Analysis

L-Alanine-¹⁵N,d₄ is an excellent tracer for studying nitrogen metabolism. The ¹⁵N label can be tracked as it is incorporated into other amino acids and nitrogen-containing metabolites.

Signaling Pathway: Alanine Metabolism

Alanine plays a central role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. In this cycle, pyruvate in muscle is transaminated by alanine aminotransferase (ALT) to form alanine. Alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the nitrogen is incorporated into urea for excretion.

Alanine_Metabolism cluster_muscle Muscle cluster_liver Liver Glucose Glucose Pyruvate_m Pyruvate Glucose->Pyruvate_m Glycolysis Alanine_m L-Alanine-¹⁵N,d₄ Pyruvate_m->Alanine_m ALT Alanine_l L-Alanine-¹⁵N Alanine_m->Alanine_l Bloodstream Glutamate_m Glutamate aKG_m α-Ketoglutarate Glutamate_m->aKG_m ALT Pyruvate_l Pyruvate Alanine_l->Pyruvate_l ALT Glucose_l Glucose Pyruvate_l->Glucose_l Gluconeogenesis Glucose_l->Glucose Bloodstream Urea Urea aKG_l α-Ketoglutarate Glutamate_l Glutamate-¹⁵N aKG_l->Glutamate_l ALT Glutamate_l->Urea Urea Cycle

Glucose-Alanine Cycle with ¹⁵N tracing.
Experimental Workflow: NMR-Based Metabolic Flux Analysis

This workflow outlines the key steps for using L-Alanine-¹⁵N,d₄ to study metabolic pathways.

Metabolic_Flux_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture/ Organism Incubation labeling 2. Introduction of L-Alanine-¹⁵N,d₄ cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction nmr_acquisition 5. NMR Data Acquisition (¹H, ¹⁵N, HSQC) extraction->nmr_acquisition data_processing 6. Spectral Processing and Peak Identification nmr_acquisition->data_processing flux_analysis 7. Isotope Labeling Analysis and Flux Calculation data_processing->flux_analysis pathway_mapping 8. Pathway Mapping and Biological Interpretation flux_analysis->pathway_mapping

Workflow for NMR-based metabolic flux analysis.

Protocol for ¹⁵N Tracing Experiment:

  • Cell Culture: Grow cells or organism of interest in a defined medium.

  • Labeling: Introduce L-Alanine-¹⁵N,d₄ into the medium and incubate for a specific time course.

  • Quenching and Extraction: Rapidly quench metabolic activity and extract metabolites using a suitable method (e.g., methanol-chloroform-water extraction).

  • NMR Analysis: Prepare the extracted metabolites for NMR analysis as described in the sample preparation protocol. Acquire 1D ¹H and 2D ¹H-¹⁵N HSQC spectra.

  • Data Analysis: Identify and quantify the ¹⁵N-labeled metabolites by comparing the spectra with known standards and analyzing the isotopic enrichment patterns. This data can then be used in metabolic modeling software to calculate metabolic fluxes.

Conclusion

L-Alanine-¹⁵N,d₄ is a versatile tool for researchers in drug development and metabolic research. The detailed protocols and data provided in these application notes will enable scientists to effectively utilize NMR spectroscopy for quantitative and qualitative analysis of this important isotopically labeled compound, leading to a deeper understanding of metabolic pathways and cellular physiology.

References

sample preparation for L-Alanine-15N,d4 analysis in plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Analysis of L-Alanine-15N,d4 in Plasma

Introduction

L-Alanine, a non-essential amino acid, is central to various metabolic pathways, including glucose and acid metabolism.[1] Stable isotope-labeled L-Alanine, such as this compound, serves as a crucial tool in metabolic research and clinical diagnostics. It is frequently used as an internal standard for accurate quantification of endogenous L-Alanine or as a tracer to elucidate metabolic pathway fluxes in vivo.[1][2] Accurate analysis of this compound in complex biological matrices like plasma requires robust and reproducible sample preparation to remove interferences and ensure high-quality data from analytical instruments like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

This document provides detailed protocols for the preparation of plasma samples for the quantitative analysis of this compound. The primary methods covered are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), with an optional derivatization step.

Experimental Protocols

Plasma Collection and Storage

Proper collection and storage of plasma samples are critical to maintain the integrity of the analyte.

  • Collection: Collect whole blood into tubes containing an anticoagulant (e.g., lithium heparin).

  • Processing: Centrifuge the blood at approximately 2,500 rpm for 30 minutes to separate the plasma.

  • Aliquoting: Carefully transfer the plasma supernatant into two or more clean cryogenic vials.

  • Storage: Store plasma samples at -80°C for long-term stability until analysis.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a widely used technique to remove high-abundance proteins from plasma, which can interfere with analysis and damage analytical columns. Various solvents and acids can be used for this purpose.

Protocol 2.1: Sulfosalicylic Acid (SSA) Precipitation This protocol is straightforward and effective for preparing samples for direct LC-MS/MS analysis.

  • Thaw Sample: Thaw the frozen plasma sample on ice.

  • Aliquot: Pipette a 50 µL aliquot of the plasma sample into a clean microcentrifuge tube.

  • Add SSA: Add 5 µL of a 30% sulfosalicylic acid solution to the plasma.

  • Vortex: Vortex the mixture thoroughly for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tube at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully collect a 27.5 µL aliquot of the clear supernatant.

  • Dilution & Internal Standard Addition: Mix the supernatant with 2 µL of the internal standard working solution (if this compound is the analyte, a different labeled amino acid would be used as the internal standard) and 225 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.5% formic acid).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2.2: Organic Solvent Precipitation (Methanol) This is a common method used for metabolite extraction.

  • Thaw Sample: Thaw the frozen plasma sample on ice.

  • Aliquot: Place 50 µL of plasma into a microcentrifuge tube.

  • Add Solvent: Add 150 µL of ice-cold methanol (a 3:1 ratio of solvent to plasma).

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Incubate: Incubate the sample at -20°C for at least 1 hour to facilitate complete protein precipitation.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant to a new tube.

  • Evaporate: Dry the supernatant under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute: Reconstitute the dried extract in a suitable solvent for the analytical method (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Method 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte. For amino acids, strong cation-exchange (SCX) cartridges are often employed. This method is particularly useful for removing interfering substances that are not eliminated by precipitation.

Protocol 3.1: Strong Cation-Exchange (SCX) SPE

  • Pre-treat Plasma: Precipitate proteins from 100 µL of plasma using an appropriate method (e.g., Protocol 2.2). After centrifugation, collect the supernatant.

  • Adjust pH: Acidify the supernatant by adding 0.1 M acetic acid to achieve a pH of approximately 2.8. This step is critical for recovery and reproducibility.

  • Condition Cartridge: Condition an SCX SPE cartridge by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) through it.

  • Load Sample: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with a solvent that removes interferences without eluting the L-Alanine. This may involve using water or a mild organic solvent.

  • Elute Analyte: Elute the L-Alanine from the cartridge using a basic solution, such as 2 mL of methanol containing 10% ammonium hydroxide.

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis or derivatization.

Derivatization for GC-MS Analysis

For GC-MS analysis, amino acids must be derivatized to increase their volatility. Silylation is a common technique.

Protocol 4.1: Silylation

  • Prepare Sample: Start with the dried extract obtained from either PPT or SPE.

  • Add Reagents: Add 100 µL of anhydrous pyridine and 100 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) to the dried sample.

  • React: Cap the vial tightly and heat it at 70°C for 30 minutes.

  • Cool: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation

The following table summarizes typical performance characteristics for amino acid analysis in plasma using methods similar to those described.

ParameterValueMethodReference
Recovery 33.6% - 107.7%Strong Cation-Exchange SPE-HPLC-MS/MS
Intra-day Precision (RSD) < 9.0%Strong Cation-Exchange SPE-HPLC-MS/MS
Inter-day Precision (RSD) < 19.1%Strong Cation-Exchange SPE-HPLC-MS/MS
Linearity (r) > 0.99Strong Cation-Exchange SPE-HPLC-MS/MS
Extraction Recovery (LQC) 81.6% - 118.1%HILIC-LC-MS/MS
Extraction Recovery (MQC) 81.3% - 118.8%HILIC-LC-MS/MS
Extraction Recovery (HQC) 82.4% - 114.4%HILIC-LC-MS/MS

LQC: Low-Quality Control, MQC: Medium-Quality Control, HQC: High-Quality Control. Data represents a range for various amino acids.

Visualizations

The following diagrams illustrate the workflows described in the protocols.

G cluster_collection Sample Collection & Initial Handling cluster_prep Sample Preparation Pathways cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Preparation & Analysis CollectBlood Collect Whole Blood (Lithium Heparin Tube) CentrifugeBlood Centrifuge (2500 rpm, 30 min) CollectBlood->CentrifugeBlood AliquotPlasma Aliquot Plasma CentrifugeBlood->AliquotPlasma StorePlasma Store at -80°C AliquotPlasma->StorePlasma Thaw Thaw Plasma StorePlasma->Thaw AddSolvent Add Precipitant (e.g., SSA, Methanol) Thaw->AddSolvent VortexPPT Vortex AddSolvent->VortexPPT CentrifugePPT Centrifuge (e.g., 14,000 x g) VortexPPT->CentrifugePPT CollectSupernatant Collect Supernatant CentrifugePPT->CollectSupernatant LoadSPE Load Sample CollectSupernatant->LoadSPE Optional Further Cleanup Reconstitute Reconstitute CollectSupernatant->Reconstitute For Direct LC-MS ConditionSPE Condition SPE Cartridge ConditionSPE->LoadSPE WashSPE Wash Cartridge LoadSPE->WashSPE EluteSPE Elute Analyte WashSPE->EluteSPE Drydown Dry Extract EluteSPE->Drydown Derivatize Derivatize (Optional, for GC-MS) Drydown->Derivatize Drydown->Reconstitute For LC-MS Analyze LC-MS/MS or GC-MS Analysis Derivatize->Analyze Reconstitute->Analyze

Caption: General workflow for this compound plasma sample preparation.

G Start Start: 50 µL Plasma AddSSA 1. Add 5 µL of 30% SSA Start->AddSSA Vortex 2. Vortex for 30s AddSSA->Vortex Centrifuge 3. Centrifuge (4200 rpm, 10 min) Vortex->Centrifuge Collect 4. Collect 27.5 µL Supernatant Centrifuge->Collect Dilute 5. Add Internal Standard & Dilute with Mobile Phase Collect->Dilute Analyze Ready for LC-MS/MS Injection Dilute->Analyze

Caption: Workflow for Protein Precipitation using Sulfosalicylic Acid (SSA).

G Start Start: Supernatant from PPT AdjustpH 1. Adjust pH to ~2.8 (e.g., 0.1M Acetic Acid) Start->AdjustpH Load 3. Load Sample onto Cartridge AdjustpH->Load Condition 2. Condition SCX Cartridge (Methanol, then Water) Condition->Load Wash 4. Wash Cartridge (to remove interferences) Load->Wash Elute 5. Elute L-Alanine (e.g., 10% NH4OH in Methanol) Wash->Elute Dry 6. Dry Eluate (Nitrogen Stream) Elute->Dry End Ready for Reconstitution or Derivatization Dry->End

Caption: Workflow for Solid-Phase Extraction using a Strong Cation-Exchange (SCX) cartridge.

References

Application Notes and Protocols for L-Alanine-15N,d4 in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern drug development, offering unparalleled insights into metabolic pathways, pharmacokinetics, and drug efficacy. L-Alanine-15N,d4, a non-radioactive, isotopically enriched form of the amino acid L-alanine, serves as a powerful tracer and internal standard. Its unique mass signature allows for precise tracking and quantification in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

These application notes provide a comprehensive overview of the key uses of this compound in drug development, complete with detailed experimental protocols, data presentation guidelines, and visual representations of relevant pathways and workflows.

Core Applications of this compound

The primary applications of this compound in drug development can be categorized as follows:

  • Metabolic Flux Analysis (MFA): To quantitatively map the flow of metabolites through central carbon and nitrogen metabolism, providing insights into disease states and the mechanism of action of drugs that target metabolic pathways.

  • Internal Standard for Quantitative Bioanalysis: As a high-fidelity internal standard for the accurate quantification of endogenous L-alanine in biological matrices, crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[3]

  • Target Engagement and Mechanism of Action (MoA) Studies: To probe the direct interaction of a drug with its intended metabolic enzyme or pathway.

  • Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: While less common for labeling the drug molecule itself, it can be used to study the impact of a drug on alanine metabolism and overall amino acid pool dynamics.

Data Presentation

Quantitative data from experiments utilizing this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Data from a Metabolic Flux Analysis (MFA) Study in Cancer Cells Treated with a Glycolysis Inhibitor

Metabolic FluxControl (nmol/10^6 cells/hr)Treated (nmol/10^6 cells/hr)% Changep-value
Glycolysis (Glucose -> Pyruvate)100 ± 8.535 ± 4.2-65%<0.001
Alanine Production (Pyruvate -> Alanine)15 ± 2.125 ± 3.0+67%<0.01
TCA Cycle (Pyruvate -> Citrate)50 ± 5.320 ± 2.8-60%<0.001
Anaplerosis (Glutamine -> α-KG)40 ± 4.965 ± 7.1+62.5%<0.01

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.

Table 2: Quantification of L-Alanine in Human Plasma using this compound as an Internal Standard

Sample IDL-Alanine Peak AreaThis compound Peak AreaPeak Area RatioConcentration (µM)
Blank1,2001,500,0000.00080
Standard 115,0001,480,0000.010110
Standard 275,0001,520,0000.049350
Standard 3152,0001,490,0000.1020100
Patient Sample A450,0001,510,0000.2980298
Patient Sample B620,0001,495,0000.4147415

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding the role of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation cell_culture Cell Culture/ Animal Model labeling Introduce This compound cell_culture->labeling treatment Drug Treatment labeling->treatment quenching Metabolic Quenching treatment->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis pathway_mapping Pathway Mapping flux_analysis->pathway_mapping target_id Target Identification pathway_mapping->target_id biomarker_disc Biomarker Discovery pathway_mapping->biomarker_disc

A typical workflow for a stable isotope tracer study.

Alanine is a key player in the glucose-alanine cycle, which is crucial for transporting nitrogen from peripheral tissues to the liver. This pathway is of significant interest in drug development, particularly for metabolic diseases.[4][5]

glucose_alanine_cycle cluster_muscle Muscle cluster_liver Liver muscle_glucose Glucose muscle_pyruvate Pyruvate muscle_glucose->muscle_pyruvate Glycolysis muscle_alanine Alanine muscle_pyruvate->muscle_alanine ALT liver_alanine Alanine muscle_alanine->liver_alanine Bloodstream muscle_amino_acids Amino Acids muscle_glutamate Glutamate muscle_amino_acids->muscle_glutamate Transamination muscle_glutamate->muscle_pyruvate NH3 liver_pyruvate Pyruvate liver_alanine->liver_pyruvate ALT liver_glucose Glucose liver_pyruvate->liver_glucose Gluconeogenesis liver_glutamate Glutamate liver_pyruvate->liver_glutamate NH3 liver_glucose->muscle_glucose Bloodstream liver_urea Urea liver_glutamate->liver_urea Urea Cycle

The Glucose-Alanine Cycle.

The mTOR signaling pathway is a central regulator of cell growth and metabolism and is frequently dysregulated in cancer. Alanine metabolism can intersect with mTOR signaling through its contribution to the cellular amino acid pool, which is sensed by the mTORC1 complex.

mtor_pathway growth_factors Growth Factors pi3k PI3K growth_factors->pi3k amino_acids Amino Acids (including Alanine) mtorc1 mTORC1 amino_acids->mtorc1 Activation akt Akt pi3k->akt tsc TSC1/2 akt->tsc Inhibition rheb Rheb tsc->rheb Inhibition rheb->mtorc1 Activation s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibition cell_growth Cell Growth protein_synthesis->cell_growth

Simplified mTOR Signaling Pathway.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis in Cultured Cells

Objective: To quantify the contribution of L-alanine to central carbon metabolism in response to a drug candidate.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • This compound

  • Drug candidate

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Liquid nitrogen

  • Cell scraper

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to ~80% confluency in standard medium.

  • Labeling Medium Preparation: Prepare custom medium identical to the standard medium but lacking unlabeled L-alanine. Supplement this medium with this compound to the desired final concentration.

  • Labeling and Treatment:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound containing medium to the cells.

    • Add the drug candidate at the desired concentration to the treatment group. Add vehicle control to the control group.

    • Incubate for a predetermined time to allow for isotopic labeling and drug effect. This time will depend on the metabolic pathway of interest.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the medium and quickly wash the cells with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Place the plates in a -80°C freezer for 15 minutes to ensure complete metabolic quenching.

    • Scrape the cells and collect the methanol extract in a microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the cell extracts at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the samples onto an appropriate LC column (e.g., HILIC for polar metabolites).

    • Analyze the samples using a mass spectrometer in negative ion mode, monitoring for the mass shift corresponding to the incorporation of 15N and deuterium from this compound into downstream metabolites.

  • Data Analysis:

    • Process the raw data to determine the mass isotopologue distribution (MID) for key metabolites.

    • Correct for the natural abundance of isotopes.

    • Use metabolic modeling software to calculate metabolic fluxes.

Protocol 2: L-Alanine Quantification in Plasma using this compound as an Internal Standard

Objective: To accurately measure the concentration of L-alanine in plasma samples from a clinical trial.

Materials:

  • Human plasma samples

  • This compound (as internal standard, IS)

  • Acetonitrile with 0.1% formic acid (protein precipitation solution)

  • LC-MS/MS system

  • 96-well plates

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of unlabeled L-alanine in water.

    • Serially dilute the stock solution to create a calibration curve (e.g., 10-500 µM).

    • Prepare QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To a 96-well plate, add 50 µL of plasma sample, standard, or QC.

    • Add 10 µL of this compound internal standard solution (at a fixed concentration) to each well.

    • Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to each well to precipitate proteins.

    • Mix thoroughly and incubate at 4°C for 20 minutes.

    • Centrifuge the plate at 4,000 x g for 10 minutes.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Use a suitable LC column (e.g., C18) and a mobile phase gradient to separate L-alanine from other plasma components.

    • Monitor the specific mass transitions for both unlabeled L-alanine and this compound using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (L-alanine) and the internal standard (this compound).

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a versatile and powerful tool in the drug developer's arsenal. Its application in metabolic flux analysis provides deep mechanistic insights into a drug's effect on cellular metabolism. As a stable isotope-labeled internal standard, it ensures the highest accuracy and precision in quantitative bioanalysis, which is fundamental for robust clinical studies. The protocols and information provided herein serve as a guide for the effective implementation of this compound in drug development programs, ultimately contributing to the development of safer and more effective medicines.

References

Troubleshooting & Optimization

troubleshooting poor L-Alanine-15N,d4 incorporation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering poor incorporation of L-Alanine-15N,d4 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

This compound is a stable isotope-labeled version of the amino acid L-Alanine. It contains one heavy nitrogen isotope (¹⁵N) and four deuterium (d4) atoms. It is commonly used as a tracer in metabolic research and quantitative proteomics to study the synthesis, turnover, and flux of L-Alanine and related metabolic pathways.

Q2: Why am I seeing low incorporation of this compound in my cell culture experiment?

Low incorporation of this compound can be attributed to several factors:

  • Competition from unlabeled L-Alanine: Since L-Alanine is a non-essential amino acid, cells can synthesize it de novo.[1] This newly synthesized, unlabeled ("light") L-Alanine competes with the labeled ("heavy") this compound from the culture medium, diluting the isotopic enrichment in newly synthesized proteins.

  • Presence of unlabeled L-Alanine in media components: Standard fetal bovine serum (FBS) contains unlabeled amino acids. It is crucial to use dialyzed FBS to minimize the concentration of unlabeled L-Alanine.[2][3][4]

  • Insufficient cell doublings: Achieving high levels of incorporation requires a sufficient number of cell divisions in the labeling medium to allow for protein turnover and the incorporation of the labeled amino acid into newly synthesized proteins. A minimum of five cell doublings is generally recommended for stable isotope labeling.[2]

  • Cell line-specific metabolism: Different cell lines, especially cancer cell lines, have distinct metabolic phenotypes. Some cell lines may have a higher rate of endogenous L-Alanine synthesis or different expression levels of alanine transporters, affecting the uptake and incorporation of the labeled amino acid.

  • High cell passage number: The metabolic characteristics of cell lines can change with high passage numbers, potentially altering amino acid metabolism and labeling efficiency.

  • Instability of the labeled amino acid: While less common for ¹⁵N, deuterium labels can sometimes be lost in solution or under certain mass spectrometry conditions.

Q3: How can I improve the incorporation efficiency of this compound?

To enhance the incorporation of this compound, consider the following strategies:

  • Optimize the cell culture medium:

    • Use a custom L-Alanine-free medium as the base.

    • Supplement with this compound at a concentration optimized for your specific cell line.

    • Crucially, use dialyzed fetal bovine serum (dFBS) to remove unlabeled amino acids.

  • Increase the duration of labeling: Allow the cells to undergo at least five to six doublings in the labeling medium to ensure maximal incorporation.

  • Characterize your cell line:

    • If possible, perform a pilot study to determine the optimal concentration of this compound and the required labeling time for your specific cell line.

    • Be mindful of the passage number and use cells from a low-passage, well-characterized stock.

  • Verify incorporation efficiency: Before conducting large-scale experiments, it is essential to verify the incorporation efficiency using mass spectrometry.

Q4: How do I verify the incorporation efficiency of this compound?

The most accurate method for verifying incorporation efficiency is through mass spectrometry (MS). This involves:

  • Harvesting a small sample of cells after labeling.

  • Extracting and digesting the proteins into peptides.

  • Analyzing the peptides using liquid chromatography-mass spectrometry (LC-MS).

  • Comparing the signal intensities of the heavy (labeled) and light (unlabeled) peptide pairs containing alanine.

An incorporation efficiency of over 97% is generally considered optimal for quantitative proteomics studies.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues with poor this compound incorporation.

Table 1: Troubleshooting Poor this compound Incorporation
Symptom Potential Cause Recommended Action
Low overall signal for labeled peptides 1. Insufficient concentration of this compound.2. Poor cell viability or growth in the labeling medium.1. Increase the concentration of this compound in the medium (a typical starting point is the standard concentration of L-Alanine in the regular medium).2. Check cell viability and growth curves in the labeling medium. Ensure the medium is not toxic to the cells.
High signal for unlabeled peptides 1. Presence of unlabeled L-Alanine in the medium (e.g., from non-dialyzed serum).2. High rate of de novo synthesis of L-Alanine by the cells.3. Insufficient time for protein turnover.1. Ensure the use of high-quality dialyzed FBS.2. For cell lines with high endogenous synthesis, consider metabolic inhibitors if appropriate for the experimental design (use with caution).3. Increase the labeling duration to allow for more cell doublings.
Inconsistent incorporation across different experiments 1. Variation in cell passage number.2. Inconsistent cell culture conditions (e.g., seeding density, media changes).1. Use cells from a consistent and low passage number for all experiments.2. Standardize all cell culture parameters.
Loss of deuterium label Instability of the deuterated label under experimental conditions.While less common, consider using an L-Alanine labeled only with ¹⁵N and ¹³C if deuterium loss is suspected and confirmed.

Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium
  • Base Medium: Start with a commercially available L-Alanine-free cell culture medium (e.g., DMEM, RPMI-1640).

  • Supplementation:

    • Reconstitute the this compound (lyophilized powder) in sterile, nuclease-free water or a suitable buffer to create a stock solution.

    • Add the this compound stock solution to the L-Alanine-free base medium to achieve the desired final concentration. The standard concentration of L-Alanine in many media formulations is a good starting point.

    • Add other required supplements such as glutamine, pyruvate, etc., as per your cell line's requirements.

  • Serum: Add dialyzed fetal bovine serum (dFBS) to the final desired concentration (e.g., 10%). It is critical to use dFBS to minimize the presence of unlabeled amino acids.

  • Sterilization: Filter-sterilize the complete labeling medium through a 0.22 µm filter.

  • Storage: Store the prepared medium at 4°C and protect it from light.

Protocol 2: Cell Culture for this compound Labeling
  • Cell Seeding: Seed your cells in their regular growth medium and allow them to attach and reach approximately 50-60% confluency.

  • Adaptation (Optional but Recommended): For sensitive cell lines, gradually adapt the cells to the labeling medium by mixing it with the regular medium in increasing proportions over a few passages.

  • Labeling Initiation:

    • Aspirate the regular growth medium.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium.

  • Incubation and Passaging:

    • Culture the cells in the labeling medium for at least five to six passages to ensure high incorporation.

    • Passage the cells as you normally would, always using the this compound labeling medium. Maintain a consistent seeding density and passaging schedule.

  • Harvesting: Once the desired level of incorporation is expected, harvest the cells for your downstream experiment.

Protocol 3: Verification of Incorporation by Mass Spectrometry
  • Sample Preparation:

    • Harvest a small aliquot of labeled cells.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Quantify the protein concentration (e.g., using a BCA assay).

  • Protein Digestion:

    • Take a known amount of protein (e.g., 20-50 µg).

    • Perform in-solution or in-gel digestion with a protease such as trypsin.

  • LC-MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

  • Data Analysis:

    • Use specialized proteomics software to identify peptides and quantify the relative abundance of the heavy (labeled) and light (unlabeled) isotopic peaks for alanine-containing peptides.

    • Calculate the incorporation efficiency as: (Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)) * 100%.

Visualizations

L-Alanine Metabolism and Incorporation Pathway

Alanine_Metabolism L-Alanine Metabolism and Isotope Incorporation Extracellular Extracellular this compound Transporter Alanine Transporters (e.g., ASCT2, SNAT2) Extracellular->Transporter Uptake Intracellular_Heavy Intracellular this compound Transporter->Intracellular_Heavy Protein_Heavy Newly Synthesized 'Heavy' Protein Intracellular_Heavy->Protein_Heavy Protein Synthesis Pyruvate Pyruvate ALT Alanine Transaminase (ALT) Pyruvate->ALT TCA TCA Cycle Pyruvate->TCA Glutamate Glutamate Glutamate->ALT Intracellular_Light Intracellular L-Alanine (de novo synthesized) ALT->Intracellular_Light Transamination Intracellular_Light->Pyruvate Reversible Protein_Light Newly Synthesized 'Light' Protein Intracellular_Light->Protein_Light Protein Synthesis

Caption: L-Alanine metabolism and stable isotope incorporation pathway.

Troubleshooting Workflow for Poor Incorporation

Troubleshooting_Workflow Troubleshooting Workflow for Poor this compound Incorporation Start Poor this compound Incorporation Detected Check_Media Check Labeling Medium Start->Check_Media Dialyzed_Serum Is Dialyzed Serum Being Used? Check_Media->Dialyzed_Serum Yes Use_Dialyzed Switch to Dialyzed Serum Check_Media->Use_Dialyzed No Dialyzed_Serum->Use_Dialyzed No Check_Duration Check Labeling Duration Dialyzed_Serum->Check_Duration Yes Use_Dialyzed->Check_Media Increase_Duration Increase Number of Cell Doublings ( >5 ) Check_Duration->Increase_Duration < 5 Doublings Check_Passage Check Cell Passage Number Check_Duration->Check_Passage > 5 Doublings Increase_Duration->Check_Passage Use_Low_Passage Use Low Passage Cells Check_Passage->Use_Low_Passage High Passage Pilot_Study Perform Pilot Study to Optimize Concentration Check_Passage->Pilot_Study Low Passage Use_Low_Passage->Pilot_Study Success Incorporation Improved Pilot_Study->Success

Caption: A logical workflow for troubleshooting poor this compound incorporation.

References

optimizing L-Alanine-15N,d4 concentration for tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing L-Alanine-15N,d4 concentration in tracer studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their metabolic research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a stable, non-radioactive isotopically labeled version of the amino acid L-Alanine. It contains one Nitrogen-15 (¹⁵N) atom and four Deuterium (d4 or ²H) atoms. This labeling allows researchers to trace the metabolic fate of alanine in biological systems without the use of radioactive materials.

Its primary applications include:

  • Metabolic Flux Analysis (MFA): To quantify the rate of metabolic pathways in which alanine is involved, such as gluconeogenesis and protein synthesis.[1][2][3]

  • Protein Turnover Studies: To measure the rates of muscle protein synthesis and breakdown.[4][5]

  • Biomolecular NMR: To study the structure and dynamics of proteins and other macromolecules.

  • Internal Standard: Used as an internal standard for quantitative analysis of unlabeled alanine in biological samples using mass spectrometry (GC-MS or LC-MS).

Q2: How do I determine the optimal concentration and infusion rate for my this compound tracer study?

Determining the optimal tracer concentration is critical for achieving detectable enrichment without perturbing the natural metabolic pool. There is no single universal concentration; the ideal amount depends on several factors specific to your experiment.

Key Considerations for Optimizing Tracer Concentration:

FactorConsiderationRationale
Biological System The model organism (e.g., human, piglet, cell culture), its metabolic rate, and the size of the endogenous alanine pool will dictate the amount of tracer needed.Larger or more metabolically active systems may require higher tracer concentrations to achieve sufficient isotopic enrichment.
Study Objective Are you performing a pulse-chase experiment to track rapid kinetics or a continuous infusion to measure steady-state flux?Pulse injections require a higher initial concentration, while continuous infusions use a lower concentration over a longer period to maintain a stable isotopic enrichment.
Analytical Sensitivity What is the limit of detection (LOD) and limit of quantification (LOQ) of your mass spectrometer?The final enrichment in your biological samples must be high enough for precise and accurate measurement by your analytical instrument.
Tracer Administration The method of administration (e.g., intravenous, oral) affects bioavailability and the time to reach steady-state enrichment.Intravenous (IV) infusion provides direct and rapid entry into circulation, while oral tracers must be absorbed through the gut.
Precursor Pool The goal is typically to achieve a target enrichment in the precursor pool (e.g., plasma alanine) that is sufficient to trace its incorporation into products (e.g., protein).A common target for steady-state enrichment is 2-5% mole percent excess (MPE), but this can vary.

A pilot study is highly recommended to determine the ideal infusion rate and concentration for your specific experimental model and conditions.

Troubleshooting Guides

Q3: I am observing low or no isotopic enrichment in my samples. What are the potential causes and how can I troubleshoot this issue?

Low or undetectable tracer enrichment is a common issue that can invalidate experimental results. The following flowchart provides a systematic approach to troubleshooting this problem.

TroubleshootingWorkflow Start Start: Low/No Enrichment Detected CheckInfusion Step 1: Verify Tracer Infusion Start->CheckInfusion Sub_Infusion1 Is the infusion pump working correctly? CheckInfusion->Sub_Infusion1 CheckSampleHandling Step 2: Review Sample Handling & Storage Sub_Sample1 Were samples collected at the correct time points? CheckSampleHandling->Sub_Sample1 CheckAnalysis Step 3: Evaluate Analytical Method Sub_Analysis1 Is the mass spectrometer calibrated and tuned? CheckAnalysis->Sub_Analysis1 Resolved Problem Resolved Sub_Infusion1->CheckInfusion No, Fix Pump Sub_Infusion2 Was the correct tracer concentration prepared? Sub_Infusion1->Sub_Infusion2 Yes Sub_Infusion2->CheckInfusion No, Recalculate Sub_Infusion3 Was the infusion line patent and secure? Sub_Infusion2->Sub_Infusion3 Yes Sub_Infusion3->CheckInfusion No, Secure Line Sub_Infusion3->CheckSampleHandling Yes Sub_Sample1->CheckSampleHandling No, Review Protocol Sub_Sample2 Were samples immediately processed/frozen? Sub_Sample1->Sub_Sample2 Yes Sub_Sample2->CheckSampleHandling No, Improve Protocol Sub_Sample3 Is there evidence of sample degradation? Sub_Sample2->Sub_Sample3 Yes Sub_Sample3->CheckSampleHandling No, Use New Samples Sub_Sample3->CheckAnalysis Yes Sub_Analysis1->CheckAnalysis No, Calibrate Sub_Analysis2 Is the derivatization protocol optimized? Sub_Analysis1->Sub_Analysis2 Yes Sub_Analysis2->CheckAnalysis No, Optimize Reaction Sub_Analysis3 Are you monitoring the correct mass ions (m/z)? Sub_Analysis2->Sub_Analysis3 Yes Sub_Analysis3->CheckAnalysis No, Verify m/z Sub_Analysis3->Resolved Yes

Caption: Troubleshooting flowchart for low tracer enrichment.

Experimental Protocols & Workflows

Q4: What is a standard experimental workflow for an in vivo study using this compound?

A typical in vivo tracer study involves several key stages, from preparing the tracer to analyzing the final data. The following diagram outlines a standard workflow.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis TracerPrep Tracer Solution Preparation TracerAdmin Tracer Administration (e.g., IV Infusion) TracerPrep->TracerAdmin SubjectPrep Subject Acclimation & Baseline Sampling SubjectPrep->TracerAdmin Sampling Time-Course Sample Collection (Blood, Tissue) TracerAdmin->Sampling SampleProcess Sample Processing & Derivatization Sampling->SampleProcess MS_Analysis GC-MS or LC-MS/MS Analysis SampleProcess->MS_Analysis DataAnalysis Data Processing & Kinetic Modeling MS_Analysis->DataAnalysis MetabolicPathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alanine L-Alanine Pyruvate->Alanine Transamination TCA TCA Cycle Pyruvate->TCA PDH Complex Protein Body Protein Alanine->Protein Protein Synthesis AKG α-Ketoglutarate TCA->AKG Glutamate Glutamate Glutamate->Alanine AKG->Glutamate

References

minimizing isotopic scrambling of L-Alanine-15N,d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Alanine-15N,d4. The information provided is intended to help minimize isotopic scrambling and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern for this compound?

A1: Isotopic scrambling refers to the unwanted redistribution of stable isotopes from a labeled molecule to other molecules or different positions within the same molecule. For this compound, this means the 15N and deuterium (d) labels can be lost or transferred to other amino acids. This is a significant concern as it can lead to inaccurate results in metabolic tracer studies, quantitative proteomics, and nuclear magnetic resonance (NMR) spectroscopy by diluting the isotopic enrichment and introducing ambiguity in the location of the labels.[1][2][3]

Q2: What are the primary causes of isotopic scrambling of this compound in biological systems?

A2: The primary cause of isotopic scrambling in biological systems is metabolic activity.[1][3] Key enzymatic pathways responsible for scrambling of L-Alanine labels include:

  • Transaminase activity: Alanine transaminases can transfer the 15N-amino group from this compound to other keto-acids, leading to the formation of other 15N-labeled amino acids.

  • Conversion to pyruvate: L-Alanine is readily converted to pyruvate, a central metabolite that can enter various biosynthetic pathways, leading to the incorporation of the isotopic labels into other amino acids and metabolites.

Q3: What is deuterium back-exchange and how can it be minimized for the d4 label?

A3: Deuterium back-exchange is the replacement of deuterium atoms with hydrogen atoms from the surrounding aqueous solvent (e.g., H2O). This can lead to a loss of the d4 label from this compound. To minimize back-exchange:

  • Work at low temperatures (on ice) during sample processing.

  • Keep the pH of solutions low (acidic conditions) to slow the exchange rate.

  • Minimize the time the sample is in aqueous solution.

  • Lyophilize samples for long-term storage.

  • In hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments, specialized techniques like using cooled electrospray sources or encapsulating samples in water-in-oil droplets can further reduce back-exchange.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain isotopic and chemical purity, this compound should be stored as a solid (lyophilized powder) at room temperature, protected from light and moisture. If solutions are prepared, they should be made fresh. For short-term storage, refrigerate at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in mass spectrum (e.g., M-1, M-2, etc.) Deuterium back-exchange: Loss of one or more deuterium atoms.- Optimize sample preparation to minimize exposure to protic solvents (H2O). - Maintain low temperature and acidic pH during extraction and analysis. - Analyze samples promptly after preparation.
Unexpected 15N-labeled amino acids other than Alanine detected. Metabolic scrambling: In vivo or in vitro enzymatic activity has transferred the 15N label.- For cell culture experiments, supplement the medium with a 10-fold excess of all other unlabeled amino acids to suppress the metabolic pathways that cause scrambling. - Consider using an E. coli auxotrophic strain that is deficient in alanine metabolic pathways. - For in vitro protein synthesis, use a cell-free system and consider treating the extract with sodium borohydride (NaBH4) to inactivate pyridoxal-phosphate (PLP) dependent enzymes, which are major contributors to scrambling.
Low signal intensity for this compound. Isotopic dilution: Scrambling has reduced the enrichment of the target analyte. Poor ionization: The mass spectrometer source conditions are not optimal.- Address the causes of scrambling as detailed above. - Optimize mass spectrometer source parameters (e.g., electrospray voltage, gas flows, temperatures) for amino acid analysis.
Ghost peaks or carryover in LC-MS analysis. Contamination: The analytical system (e.g., injector, column) is contaminated from a previous sample.- Inject a blank (mobile phase) to confirm carryover. - Implement a robust wash cycle for the autosampler. - If carryover persists, clean the injector and consider replacing the column.

Quantitative Data on Isotopic Scrambling

The following table summarizes the expected level of isotopic scrambling under different experimental conditions. These values are illustrative and can vary depending on the specific experimental setup.

Experimental Condition Expected 15N Scrambling Level Expected d4 Back-Exchange Key Considerations
Standard E. coli expression with 15N-Alanine HighN/AHigh activity of transaminases and other metabolic enzymes leads to significant label redistribution.
E. coli expression with 15N-Alanine and 10x unlabeled amino acid mix LowN/AExcess unlabeled amino acids provide feedback inhibition to the metabolic pathways that cause scrambling.
Cell-free protein synthesis (standard extract) ModerateLowReduced metabolic activity compared to in vivo systems, but some scrambling can still occur.
Cell-free protein synthesis (NaBH4 treated extract) Very LowVery LowInactivation of PLP-dependent enzymes significantly reduces 15N scrambling and stabilizes the α-deuteron against exchange.
Sample processing in H2O at room temperature N/AModerate to HighBack-exchange of deuterium is significant under these conditions.
Sample processing in D2O or at low pH and temperature N/ALowThese conditions minimize the rate of deuterium back-exchange.

Experimental Protocols

Protocol 1: Minimizing 15N Scrambling in E. coli Protein Expression
  • Prepare Minimal Media: Prepare a standard minimal media for E. coli growth.

  • Supplement with Amino Acids:

    • Add this compound to the desired final concentration.

    • Supplement the media with a 10-fold excess of all other 19 unlabeled amino acids.

  • Protein Expression: Grow the E. coli culture and induce protein expression according to your standard protocol.

  • Harvest and Purify: Harvest the cells and purify the protein of interest using established methods.

  • Analysis: Analyze the purified protein or its proteolytic digests by mass spectrometry to quantify the level of 15N incorporation and scrambling.

Protocol 2: Suppression of Isotopic Scrambling in Cell-Free Protein Synthesis
  • Prepare S30 Extract: Prepare an S30 cell-free extract from E. coli.

  • Inactivate PLP-Dependent Enzymes (Optional but Recommended):

    • Treat the S30 extract with sodium borohydride (NaBH4) to inactivate PLP-dependent enzymes. This step is crucial for minimizing scrambling.

  • Set up the Reaction:

    • In the cell-free reaction mixture, include this compound as the source of alanine.

    • Add all other necessary components for protein synthesis.

  • Incubate: Incubate the reaction mixture to allow for protein synthesis.

  • Purify and Analyze: Purify the synthesized protein and analyze for isotopic incorporation and scrambling.

Visualizations

Alanine_Metabolic_Pathway cluster_scrambling Sources of Isotopic Scrambling L_Alanine_15N_d4 This compound Pyruvate Pyruvate L_Alanine_15N_d4->Pyruvate Alanine Transaminase Other_Amino_Acids_15N Other 15N-Amino Acids L_Alanine_15N_d4->Other_Amino_Acids_15N Transamination Biosynthetic_Pathways Other Biosynthetic Pathways Pyruvate->Biosynthetic_Pathways Metabolic Entry Point

Caption: Metabolic pathways leading to isotopic scrambling of this compound.

Experimental_Workflow cluster_workflow Workflow to Minimize Isotopic Scrambling Start Start: this compound Method_Selection Select Method: In Vivo vs. Cell-Free Start->Method_Selection In_Vivo In Vivo Expression (E. coli) Method_Selection->In_Vivo In Vivo Cell_Free Cell-Free Synthesis Method_Selection->Cell_Free Cell-Free Supplement Supplement with 10x Unlabeled Amino Acids In_Vivo->Supplement Treat_Extract Treat Extract with NaBH4 Cell_Free->Treat_Extract Expression Protein Expression/ Synthesis Supplement->Expression Treat_Extract->Expression Purification Purification Expression->Purification Analysis MS or NMR Analysis Purification->Analysis

Caption: Experimental workflow for minimizing isotopic scrambling.

References

improving signal-to-noise ratio for L-Alanine-15N,d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of L-Alanine-15N,d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal-to-noise ratio (SNR) in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Low Signal-to-Noise Ratio in NMR Spectroscopy

Q1: My ¹⁵N NMR signal for this compound is very weak. What are the potential causes and how can I improve it?

A1: A weak ¹⁵N signal can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Check Sample Concentration: For small molecules like L-Alanine, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically required for ¹H NMR, while ¹³C or ¹⁵N NMR may require 50-100 mg for adequate signal in a reasonable time.[1]

  • Optimize NMR Spectrometer Parameters:

    • Increase the number of scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the SNR by a factor of √2.

    • Adjust the relaxation delay (d1): For ¹⁵N, which can have a long T1 relaxation time, ensure the relaxation delay is sufficiently long (typically 1-2 times the T1 value) to allow for full relaxation between pulses.

    • Use appropriate pulse sequences: Consider using pulse sequences designed for insensitive nuclei, such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer), which can transfer polarization from the more sensitive ¹H nuclei to ¹⁵N, significantly boosting the signal.

  • Sample Preparation and Quality:

    • Ensure sample purity: Impurities can interfere with the signal and broaden the peaks.

    • Use high-quality NMR tubes: Scratched or non-uniform tubes can degrade the magnetic field homogeneity and reduce signal quality.[2]

    • Filter your sample: Remove any solid particles, as they can disrupt the magnetic field homogeneity, leading to broader lines and a lower signal-to-noise ratio.[1][2]

  • Consider Advanced Techniques:

    • Dynamic Nuclear Polarization (DNP): DNP can enhance NMR signals by several orders of magnitude by transferring polarization from electrons to nuclei.[3] This is particularly useful for insensitive nuclei like ¹⁵N.

    • Parahydrogen Induced Polarization (PHIP): PHIP is another hyperpolarization technique that can lead to significant signal enhancements in NMR.

Poor Resolution and Broad Peaks in NMR Spectra

Q2: The peaks in my this compound NMR spectrum are broad and poorly resolved. What could be the issue?

A2: Broad peaks can obscure important information and reduce the accuracy of your measurements. Here’s how to troubleshoot this issue:

  • Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Carefully shim the spectrometer before acquiring your data. Automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.

  • Sample Viscosity: Highly viscous samples can lead to broader lines due to slower molecular tumbling. If possible, dilute your sample or gently heat it to reduce viscosity.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and the NMR tube are free from such contaminants.

  • Sample Aggregation: L-Alanine may aggregate at high concentrations, leading to broader signals. Try acquiring spectra at different concentrations to see if this is the issue.

Low Signal Intensity in Mass Spectrometry

Q3: I am observing a low signal for this compound in my LC-MS/MS experiment. How can I increase the signal intensity?

A3: Low signal intensity in LC-MS/MS can be a complex issue. The following steps can help you identify and resolve the problem:

  • Optimize Mass Spectrometer Source Parameters:

    • Tune the instrument: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.

    • Adjust source settings: Systematically optimize the spray voltage, gas flow rates, and temperature for your specific compound.

  • Improve Chromatographic Separation:

    • Peak shape: Broad or tailing chromatographic peaks will result in a lower signal intensity at any given point. Optimize your mobile phase composition and gradient to achieve sharp, symmetrical peaks.

    • Column integrity: A contaminated or old column can lead to poor separation.

  • Sample Preparation and Matrix Effects:

    • Sample cleanup: Salts, detergents, and other contaminants can suppress the ionization of your analyte. Use a solid-phase extraction (SPE) or other sample cleanup methods to remove interfering substances.

    • Matrix effects: The sample matrix can enhance or suppress the ionization of this compound. An isotope-labeled internal standard is crucial for accurate quantification and to correct for matrix effects.

  • Consider Derivatization: Derivatization can improve the ionization efficiency and chromatographic properties of amino acids, leading to a stronger signal in both GC-MS and LC-MS.

Frequently Asked Questions (FAQs)

Q4: Why is deuteration (d4) used in this compound, and how does it affect the NMR signal?

A4: Deuteration, the replacement of protons (¹H) with deuterium (²H), is a common strategy in NMR spectroscopy to improve spectral quality, particularly for larger molecules. By replacing protons with deuterium, the strong ¹H-¹H dipolar relaxation pathways are reduced. This leads to longer T2 relaxation times for neighboring ¹³C and ¹⁵N nuclei, resulting in narrower linewidths and an increase in both resolution and sensitivity. For this compound, the deuteration helps to sharpen the ¹⁵N signal.

Q5: What are the advantages of using ¹⁵N labeling for NMR studies?

A5: While ¹⁵N has a low natural abundance (0.37%) and a lower gyromagnetic ratio compared to ¹H, making it inherently less sensitive, isotopic enrichment with ¹⁵N offers several advantages:

  • Reduced Spectral Complexity: In complex biological samples, selective ¹⁵N labeling allows you to observe only the labeled molecules, simplifying the spectrum.

  • Access to Heteronuclear Correlation Experiments: ¹⁵N labeling enables a wide range of powerful multi-dimensional NMR experiments (e.g., HSQC, HMBC) that correlate the ¹⁵N nucleus with neighboring protons or carbons, providing detailed structural and dynamic information.

  • Longer Relaxation Times: The lower gyromagnetic ratio of ¹⁵N often leads to longer relaxation times, which can be advantageous for studying slow dynamic processes.

Q6: Can I use this compound as an internal standard for quantifying unlabeled L-Alanine?

A6: Yes, this compound is an excellent internal standard for the quantification of endogenous L-Alanine using isotope dilution mass spectrometry. Because it is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization and matrix effects. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate correction for sample loss during preparation and for variations in instrument response.

Experimental Protocols & Data

Table 1: Recommended Starting Concentrations for Analysis
Analysis TypeAnalyteRecommended ConcentrationSolvent/Mobile Phase
¹H NMRThis compound5-25 mg/mLDeuterated solvent (e.g., D₂O, DMSO-d₆)
¹⁵N NMRThis compound50-100 mg/mLDeuterated solvent (e.g., D₂O, DMSO-d₆)
LC-MS/MSThis compound1-100 ng/mL0.1% Formic acid in water/acetonitrile
Protocol 1: Basic NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

Materials:

  • This compound

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., D₂O)

  • Vortex mixer

  • Pipette

Procedure:

  • Weigh the desired amount of this compound directly into a clean, dry vial.

  • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube).

  • Vortex the vial until the sample is completely dissolved.

  • If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Carefully place the NMR tube into the spinner turbine and insert it into the spectrometer.

Protocol 2: General LC-MS/MS Method for this compound

This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for your specific instrument and application.

Liquid Chromatography:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like amino acids.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • L-Alanine (unlabeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically

  • Source Parameters: Optimize spray voltage, nebulizer gas, and drying gas flow and temperature.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_lcms LC-MS/MS Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter inject Inject Sample dissolve->inject insert Insert Sample into Spectrometer filter->insert shim Shim Magnetic Field insert->shim acquire Acquire Data shim->acquire process Process Spectrum acquire->process separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (MRM) ionize->detect

Caption: Experimental workflow for this compound analysis.

troubleshooting_snr cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start Low Signal-to-Noise Ratio concentration_nmr Increase Sample Concentration start->concentration_nmr scans_nmr Increase Number of Scans start->scans_nmr pulse_sequence Use Polarization Transfer Sequences start->pulse_sequence hyperpolarization Consider DNP or PHIP start->hyperpolarization source_params Optimize Source Parameters start->source_params chromatography Improve Peak Shape start->chromatography cleanup Perform Sample Cleanup (SPE) start->cleanup derivatization_ms Consider Derivatization start->derivatization_ms

Caption: Troubleshooting guide for low signal-to-noise ratio.

References

Technical Support Center: Quantification of L-Alanine-¹⁵N,d₄

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of L-Alanine-¹⁵N,d₄ by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of L-Alanine-¹⁵N,d₄?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components in the sample matrix.[1][2] In the context of L-Alanine-¹⁵N,d₄ quantification, components from biological samples like plasma, urine, or tissue extracts can interfere with the ionization of the analyte in the mass spectrometer's source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analysis.[1][3][4]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like L-Alanine-¹⁵N,d₄ used, and can it be affected by matrix effects?

A2: A SIL-IS, such as L-Alanine-¹⁵N,d₄, is considered the gold standard for quantitative bioanalysis. It is chemically identical to the analyte but has a different mass due to isotopic enrichment. The key assumption is that the SIL-IS will co-elute with the analyte and experience the same degree of matrix effects, thus providing a reliable way to correct for signal variations. However, even a SIL-IS can be fallible. If the SIL-IS does not perfectly co-elute with the analyte, it may experience a different degree of ion suppression or enhancement, leading to inaccurate quantification.

Q3: What are the primary causes of matrix effects in biological samples?

A3: The primary causes of matrix effects in biological samples are endogenous components that are co-extracted with the analyte. These can include phospholipids from cell membranes, salts, proteins, and other small molecules. These components can compete with the analyte for ionization in the electrospray ionization (ESI) source, alter the droplet formation and evaporation process, or contaminate the ion source, all of which can lead to ion suppression or enhancement.

Q4: How can I assess the presence and magnitude of matrix effects in my L-Alanine-¹⁵N,d₄ assay?

A4: There are two main methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of L-Alanine-¹⁵N,d₄ is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of L-Alanine-¹⁵N,d₄ indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method to determine the "matrix factor." The peak area of the analyte in a post-extraction spiked blank matrix is compared to the peak area of the analyte in a neat solution at the same concentration. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor sensitivity or inconsistent signal for L-Alanine-¹⁵N,d₄.

Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed at the retention time of L-Alanine-¹⁵N,d₄, modify the chromatographic method to shift the retention time. 2. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. This is a simple and often effective strategy if the assay has sufficient sensitivity.
Suboptimal MS Source Conditions 1. Optimize Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for L-Alanine-¹⁵N,d₄.
Analyte Degradation 1. Check Sample Stability: Evaluate the stability of L-Alanine-¹⁵N,d₄ in the sample matrix and during the sample preparation process.

Issue 2: High variability in the analyte/internal standard peak area ratio.

Possible Cause Troubleshooting Step
Differential Matrix Effects 1. Verify Co-elution: Ensure that L-Alanine-¹⁵N,d₄ and its unlabeled counterpart (if used as an analyte) co-elute perfectly. Even slight separation can lead to different degrees of ion suppression. 2. Evaluate Different Matrix Lots: Assess matrix effects in at least six different lots of the biological matrix to check for lot-to-lot variability.
Internal Standard Instability 1. Check IS Purity and Stability: Verify the purity and stability of the L-Alanine-¹⁵N,d₄ internal standard solution.
Carryover 1. Optimize Wash Solvents: Inject a blank sample after a high concentration sample to check for carryover. Optimize the autosampler wash solvents and injection sequence to minimize this effect.

Quantitative Data Summary

The following table summarizes the expected impact of different sample preparation techniques on matrix effects and analyte recovery. The values are illustrative and will vary depending on the specific matrix and analytical conditions.

Sample Preparation MethodTypical Analyte Recovery (%)Relative Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-10050-80Simple, fast, and inexpensive.High risk of significant matrix effects, particularly from phospholipids.
Liquid-Liquid Extraction (LLE) 60-9080-95Cleaner extracts than PPT, good removal of salts and polar interferences.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) 70-9590-105Provides the cleanest extracts by selectively isolating the analyte.More complex and expensive method development.
Dilution 10095-105Very simple and effective at reducing matrix effects.Reduces analyte concentration, potentially compromising sensitivity.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for L-Alanine-¹⁵N,d₄ in a biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • L-Alanine-¹⁵N,d₄ standard solution.

  • Sample preparation reagents (e.g., protein precipitation solvent, SPE cartridges).

  • LC-MS/MS system.

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the L-Alanine-¹⁵N,d₄ standard into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Process blank matrix samples using the established sample preparation protocol. Spike the L-Alanine-¹⁵N,d₄ standard into the final extracted blank matrix at the same concentration as Set A.

  • Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for L-Alanine-¹⁵N,d₄.

  • Calculate the Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Interpret the Results:

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • The coefficient of variation (CV) of the MF across the different matrix lots should ideally be ≤15%.

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

Objective: To develop an SPE method to clean up biological samples for the analysis of L-Alanine.

Materials:

  • Mixed-mode cation exchange (MCX) SPE cartridges.

  • Methanol, water, formic acid, ammonium hydroxide.

  • Biological sample (e.g., plasma).

Procedure:

  • Sample Pre-treatment: Precipitate proteins from the plasma sample by adding an equal volume of 0.1 M trichloroacetic acid. Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic interferences.

  • Elution: Elute L-Alanine and other basic compounds with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the initial mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Cause cluster_sample Biological Sample cluster_process LC-MS/MS Process cluster_outcome Outcome Analyte L-Alanine-¹⁵N,d₄ SamplePrep Sample Preparation Analyte->SamplePrep Matrix Endogenous Components (Phospholipids, Salts, etc.) Matrix->SamplePrep Chromatography Chromatography SamplePrep->Chromatography IonSource Ion Source (ESI) Chromatography->IonSource Suppression Ion Suppression IonSource->Suppression Competition for Charge Enhancement Ion Enhancement IonSource->Enhancement Improved Droplet Formation Inaccuracy Inaccurate Quantification Suppression->Inaccuracy Enhancement->Inaccuracy Troubleshooting_Workflow Start Inconsistent/Inaccurate Results for L-Alanine-¹⁵N,d₄ AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effects Present? AssessME->ME_Present OptimizeChroma Optimize Chromatography (Shift Retention Time) ME_Present->OptimizeChroma Yes NoME Investigate Other Causes (IS stability, instrument issues) ME_Present->NoME No ImproveSamplePrep Improve Sample Preparation (SPE, LLE) OptimizeChroma->ImproveSamplePrep DiluteSample Dilute Sample ImproveSamplePrep->DiluteSample Revalidate Re-evaluate Matrix Effects DiluteSample->Revalidate Revalidate->ME_Present End Accurate Quantification Revalidate->End Resolved NoME->End

References

Technical Support Center: L-Alanine-15N,d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of L-Alanine-15N,d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis of this isotopically labeled amino acid, with a primary focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in my chromatogram?

Peak tailing for polar compounds like this compound is often a result of secondary interactions with the stationary phase.[1][2][3] The primary culprits include:

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with the amine group of L-Alanine, causing the peak to tail.[3][4] This interaction is more pronounced at a mid-range pH where silanols are ionized.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that lead to peak tailing.

  • Column Overload: Injecting too much of the sample can saturate the stationary phase, resulting in a distorted peak shape.

  • Inappropriate Mobile Phase: A mobile phase that is not optimized for the analyte and column can lead to poor peak shape. This includes incorrect pH or buffer concentration.

  • Mismatched Sample Solvent: If the solvent used to dissolve the this compound is significantly stronger than the mobile phase, it can cause peak distortion.

Q2: I am using a C18 column and see poor retention and peak shape for this compound. What do you recommend?

L-Alanine is a highly polar compound and typically shows poor retention on traditional reversed-phase columns like C18. For better retention and improved peak shape, consider using:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns utilize a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating polar compounds like amino acids.

  • Mixed-mode chromatography columns: These columns offer multiple retention mechanisms and can improve the separation of polar analytes.

Q3: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter. Lowering the pH of the mobile phase (e.g., to pH ≤ 3) can suppress the ionization of silanol groups on the column, thereby reducing their interaction with the positively charged amine group of L-Alanine and minimizing peak tailing.

Q4: Can buffer selection impact my analysis?

Yes, using a buffer in your mobile phase can help control the pH and mask residual silanol interactions. Volatile buffers like ammonium formate or ammonium acetate are recommended, especially for LC-MS applications, as they are compatible with mass spectrometry detection. Increasing buffer concentration can sometimes improve peak shape by masking secondary interactions.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues with this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all  Yes no_all No check_all_peaks->no_all  No system_issue Potential Systemic Issue yes_all->system_issue analyte_specific_issue Analyte-Specific Issue no_all->analyte_specific_issue check_frit Check for blocked column frit system_issue->check_frit check_connections Inspect for dead volume in connections check_frit->check_connections backflush Backflush or replace column check_connections->backflush solution Symmetrical Peak backflush->solution optimize_mp Optimize Mobile Phase analyte_specific_issue->optimize_mp check_column Evaluate Column analyte_specific_issue->check_column optimize_injection Optimize Injection Parameters analyte_specific_issue->optimize_injection adjust_ph Adjust pH (lower is often better) optimize_mp->adjust_ph use_endcapped Use end-capped or HILIC column check_column->use_endcapped reduce_load Reduce sample concentration/volume optimize_injection->reduce_load adjust_buffer Adjust buffer concentration adjust_ph->adjust_buffer adjust_buffer->solution check_degradation Check for column degradation use_endcapped->check_degradation check_degradation->solution match_solvent Match sample solvent to mobile phase reduce_load->match_solvent match_solvent->solution

Caption: A logical workflow for troubleshooting peak tailing issues.

Troubleshooting Steps and Solutions
Observation Potential Cause Recommended Solution(s)
All peaks in the chromatogram are tailing Systemic Issue: This often points to a problem before the separation occurs.1. Check for a blocked column inlet frit: Debris from the sample or system can accumulate. Try backflushing the column. If that fails, replace the frit or the column. 2. Inspect for extra-column volume: Poorly made connections or using tubing with a large internal diameter can cause peak broadening and tailing. Ensure all fittings are secure and appropriate for your system.
Only the this compound peak (and similar polar compounds) is tailing Analyte-Specific Interactions 1. Optimize Mobile Phase pH: Lower the pH to 2.5-3.0 to suppress silanol activity. 2. Adjust Buffer Concentration: If using a buffer, try increasing the concentration to better mask secondary interaction sites. 3. Use an End-Capped Column: Modern, high-purity, end-capped silica columns (Type B) have fewer active silanol groups. 4. Switch to HILIC: For highly polar analytes like L-Alanine, a HILIC column is often a better choice than traditional reversed-phase columns.
Peak tailing worsens with increased sample concentration Column Overload 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute the Sample: Decrease the concentration of your this compound standard or sample.
Peak shape is poor and retention time is not reproducible Column Equilibration or Degredation 1. Ensure Proper Equilibration: HILIC columns, in particular, require longer equilibration times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime. 3. Replace the Column: Columns have a finite lifetime. If performance has significantly degraded over time, it may be time for a replacement.
Inconsistent peak shape, especially for early eluting peaks Sample Solvent Mismatch Match Sample Solvent to Mobile Phase: The sample solvent should be as close as possible in composition and strength to the initial mobile phase. For HILIC, this means a high organic content. If solubility is an issue, consider using methanol instead of water in the sample solvent.

Experimental Protocols

Illustrative HILIC-LC-MS Method for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For calibration standards, dilute the stock solution in a solvent that mimics the initial mobile phase conditions (e.g., 90:10 acetonitrile:water with buffer).

  • For biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration.

2. Chromatographic Conditions

Parameter Recommendation
LC System UHPLC or HPLC system
Column HILIC Column (e.g., Amide, Cyano, or Silica phase)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 5 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL

3. Mass Spectrometry Conditions (Positive ESI Mode)

Parameter Recommendation
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Nitrogen, 50 L/hr

Diagram: L-Alanine Analysis Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis stock Prepare Stock Solution dilute Dilute for Standards stock->dilute extract Extract Biological Sample stock->extract inject Inject Sample dilute->inject extract->inject separate HILIC Separation inject->separate detect MS Detection (ESI+) separate->detect integrate Integrate Peak detect->integrate quantify Quantify integrate->quantify report Report Results quantify->report

Caption: A typical workflow for the analysis of this compound.

Quantitative Data Summary

The following tables present illustrative data on how different chromatographic parameters can affect peak asymmetry for a compound like L-Alanine. Note: This data is for demonstration purposes and may not reflect actual experimental results.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pH Peak Asymmetry Factor (As)
7.02.1
5.01.6
3.01.2

Table 2: Effect of Injection Volume on Peak Asymmetry

Injection Volume (µL) Peak Asymmetry Factor (As)
11.1
51.5
102.5

References

Technical Support Center: L-Alanine-¹⁵N,d₄ Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Alanine-¹⁵N,d₄ in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is L-Alanine-¹⁵N,d₄ and what are its primary applications?

L-Alanine-¹⁵N,d₄ is a stable isotope-labeled version of the amino acid L-alanine. It contains one ¹⁵N nitrogen atom and four deuterium (d₄) atoms, replacing the common ¹⁴N and hydrogen atoms, respectively. This labeling makes it a powerful tracer for metabolic studies. Its primary applications include:

  • Metabolic Flux Analysis (MFA): To trace the fate of alanine's carbon and nitrogen backbone through central carbon metabolism and amino acid biosynthesis.[1][2]

  • Protein Turnover Studies: To measure the rates of protein synthesis and degradation by monitoring the incorporation of the labeled alanine into proteins.[3][4][5]

  • Quantitative Proteomics: Used as an internal standard for the accurate quantification of unlabeled alanine and other related metabolites in complex biological samples by mass spectrometry.

Q2: What are the key advantages of using a dually labeled (¹⁵N and d₄) amino acid?

The dual labeling provides distinct advantages in mass spectrometry-based analyses:

  • Increased Mass Shift: The combination of ¹⁵N and d₄ results in a significant mass shift from the unlabeled L-alanine, which helps to separate the tracer's signal from the endogenous compound's isotopic envelope, reducing potential interference.

  • Tracing Multiple Atoms: It allows for the simultaneous tracing of both the nitrogen and parts of the carbon backbone of alanine, providing more comprehensive information on metabolic pathways.

  • Internal Standard Accuracy: When used as an internal standard, the larger mass difference minimizes the risk of isotopic cross-talk and improves quantification accuracy.

Q3: What are the isotopic purity and chemical purity I should expect for L-Alanine-¹⁵N,d₄?

High-quality L-Alanine-¹⁵N,d₄ should have high isotopic and chemical purity. Typical specifications are:

Purity TypeRecommended Percentage
Isotopic Purity (¹⁵N)>98%
Isotopic Purity (d₄)>98%
Chemical Purity>98%

Data sourced from commercially available standards.

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation, LC-MS/MS analysis, and data analysis in L-Alanine-¹⁵N,d₄ based assays.

Sample Preparation

Problem: Inconsistent or low labeling efficiency in cell culture.

  • Possible Cause: Insufficient incubation time with the labeled alanine.

    • Solution: Ensure cells are incubated for an adequate duration to achieve a steady-state labeling of the intracellular amino acid pool and its downstream metabolites. This can vary depending on the cell type and its metabolic rate. It is recommended to perform a time-course experiment to determine the optimal labeling time.

  • Possible Cause: Cell culture medium contains unlabeled alanine.

    • Solution: Use a custom-formulated medium that is devoid of unlabeled L-alanine. Ensure all components of the medium are free from contaminating amino acids.

  • Possible Cause: Inefficient quenching of metabolism.

    • Solution: Rapidly quench metabolic activity to prevent further metabolism of the tracer after harvesting. A common and effective method is to aspirate the medium and immediately add ice-cold methanol or a methanol/acetonitrile mixture to the cells. Performing this on dry ice can further enhance the quenching efficiency.

Problem: Degradation of metabolites during sample extraction.

  • Possible Cause: Enzymatic activity not fully inhibited.

    • Solution: Keep samples on ice or at -80°C throughout the extraction process. The use of cold solvents is critical.

  • Possible Cause: Chemical instability of certain metabolites.

    • Solution: Minimize the time between extraction and analysis. If storage is necessary, store extracts at -80°C. For certain sensitive metabolites, derivatization might be required to improve stability.

LC-MS/MS Analysis

Problem: Peak splitting or tailing for L-Alanine-¹⁵N,d₄ or its metabolites.

  • Possible Cause: Column issues, such as contamination or a void at the head of the column.

    • Solution: Back-flush the column if the manufacturer allows it. If the problem persists, replace the column. Using a guard column can help protect the analytical column from contaminants.

  • Possible Cause: Inappropriate injection solvent.

    • Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

  • Possible Cause: Chromatographic separation of isotopologues.

    • Solution: While less common with ¹⁵N, deuterium labeling can sometimes cause a slight shift in retention time compared to the unlabeled compound. Optimize chromatographic conditions (e.g., gradient, temperature) to minimize this separation and ensure co-elution if it is being used as an internal standard.

Problem: Poor sensitivity or inconsistent signal response.

  • Possible Cause: Ion suppression from the sample matrix.

    • Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE). Modify the chromatographic method to separate the analyte from the interfering matrix components. Diluting the sample can also reduce matrix effects, but may compromise the limit of detection.

  • Possible Cause: In-source fragmentation or deuterium loss.

    • Solution: Optimize mass spectrometer source conditions, such as collision energy and cone voltage, to minimize the in-source fragmentation of the labeled compound.

Data Analysis

Problem: Inaccurate quantification of metabolites or protein turnover.

  • Possible Cause: Failure to correct for natural isotope abundance.

    • Solution: The measured mass isotopomer distribution (MID) must be corrected for the naturally occurring isotopes (e.g., ¹³C) to accurately determine the enrichment from the tracer. Several software packages are available for this correction.

  • Possible Cause: Isotopic impurity of the tracer.

    • Solution: The purity of the L-Alanine-¹⁵N,d₄ tracer should be accounted for in the data analysis, as the presence of unlabeled species in the tracer will affect the calculated enrichment.

  • Possible Cause: Metabolic scrambling of the ¹⁵N label.

    • Solution: Be aware that the ¹⁵N from alanine can be transferred to other amino acids through transamination reactions. When analyzing protein turnover, consider the potential for the ¹⁵N label to appear in other amino acids and account for this in the analysis.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis in Cell Culture

Objective: To trace the metabolic fate of L-Alanine-¹⁵N,d₄ in cultured cells.

Materials:

  • Cells of interest

  • Culture medium deficient in L-alanine

  • L-Alanine-¹⁵N,d₄

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (-80°C)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells at a density that will allow them to reach the desired confluency at the time of harvest.

  • Labeling: When cells are at the desired confluency, aspirate the standard medium, wash once with pre-warmed PBS, and replace it with the labeling medium containing a known concentration of L-Alanine-¹⁵N,d₄.

  • Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled alanine.

  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Place the culture dish on dry ice and add ice-cold 80% methanol to quench metabolism.

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -80°C for at least 20 minutes to precipitate proteins.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube.

  • Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Protein Turnover Analysis

Objective: To measure the fractional synthesis rate (FSR) of proteins.

Procedure:

  • Labeling: Culture cells in a medium containing L-Alanine-¹⁵N,d₄ for a specific duration (pulse).

  • Harvesting: At different time points during the pulse, harvest the cells.

  • Protein Extraction and Digestion: Lyse the cells and extract the total protein. Quantify the protein concentration and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Determine the isotopic enrichment of alanine in the newly synthesized peptides. The fractional synthesis rate (FSR) can be calculated from the ratio of labeled to unlabeled peptide fragments.

Quantitative Data

Table 1: Expected Mass Shifts for L-Alanine-¹⁵N,d₄ and Key Metabolites

MetaboliteUnlabeled Monoisotopic Mass (m/z)Labeled Monoisotopic Mass (m/z)Mass Shift (Δm/z)
L-Alanine89.047794.0782+5.0305
Pyruvate88.016091.0365 (from d₃-Alanine)+3.0205
Lactate90.031793.0522 (from d₃-Pyruvate)+3.0205
Glutamate147.0532148.0562 (¹⁵N transfer)+1.0030

Note: The mass shift in pyruvate and lactate assumes the loss of the ¹⁵N-amine group and retention of the deuterated carbon backbone. The exact mass shifts may vary depending on the specific metabolic reactions.

Visualizations

experimental_workflow General Experimental Workflow for L-Alanine-¹⁵N,d₄ Based Assays cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture labeling 2. Labeling with L-Alanine-¹⁵N,d₄ cell_culture->labeling quenching 3. Quenching Metabolism labeling->quenching extraction 4. Metabolite/Protein Extraction quenching->extraction lcms 5. LC-MS/MS Analysis extraction->lcms Analyze Extract data_processing 6. Data Processing (e.g., Peak Integration) lcms->data_processing Acquire Data isotope_correction 7. Isotope Correction (Natural Abundance) data_processing->isotope_correction flux_calculation 8. Flux/Turnover Calculation isotope_correction->flux_calculation

Caption: A general workflow for conducting metabolic studies using L-Alanine-¹⁵N,d₄.

troubleshooting_logic Troubleshooting Logic for Poor LC-MS/MS Peak Shape start Poor Peak Shape (Splitting/Tailing) q1 Are all peaks affected? start->q1 all_peaks Problem is likely at the head of the column or injector. q1->all_peaks Yes some_peaks Problem is likely related to the specific analyte or its interaction with the column. q1->some_peaks No sol_all1 Check for column void or frit blockage. all_peaks->sol_all1 sol_all2 Ensure injection solvent is compatible with mobile phase. all_peaks->sol_all2 sol_some1 Optimize chromatography (gradient, temperature). some_peaks->sol_some1 sol_some2 Investigate potential for isotopologue separation. some_peaks->sol_some2

Caption: A decision tree for troubleshooting common peak shape issues in LC-MS/MS.

References

Technical Support Center: L-Alanine-15N,d4 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Alanine-15N,d4 metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it used in metabolic labeling?

This compound is a stable isotope-labeled version of the amino acid L-Alanine. It contains one Nitrogen-15 (¹⁵N) atom and four Deuterium (d4) atoms. In metabolic labeling, cells are cultured in a medium where standard ("light") L-Alanine is replaced with "heavy" this compound. As cells grow and synthesize new proteins, they incorporate this heavy alanine. This allows for the differentiation and quantification of proteins synthesized under different experimental conditions using mass spectrometry-based proteomics approaches like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).[1][2][3][4]

Q2: What is the purpose of using a combined ¹⁵N and deuterated label?

The combined ¹⁵N and deuterium labels create a significant mass shift between the heavy and light forms of alanine-containing peptides, which facilitates their distinction and quantification in a mass spectrometer. The deuterium labels contribute a larger mass shift per atom than ¹³C or ¹⁵N, which can be advantageous. However, the use of deuterium can also introduce specific challenges.[5]

Q3: How can I check the incorporation efficiency of this compound?

To ensure accurate quantification, it is crucial to verify the incorporation efficiency of the heavy amino acid. A small-scale pilot experiment is recommended. In this experiment, a fraction of the "heavy" labeled cells are harvested, lysed, and the proteins are digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation. An incorporation rate of over 97% is recommended for reliable quantification. This is typically achieved after at least five cell doublings in the SILAC medium.

Q4: Can this compound be toxic to cells?

While stable isotopes are generally considered non-toxic, high concentrations of any amino acid or its labeled counterpart can potentially affect cell health and metabolism. Some studies have explored the toxicity of non-proteinogenic amino acids like β-Methylamino-L-alanine (BMAA), but L-Alanine is a proteinogenic amino acid essential for cells. It is always advisable to perform a pilot study to assess the optimal concentration of this compound for your specific cell line and experimental conditions, monitoring for any adverse effects on cell growth or morphology.

Troubleshooting Guides

This section addresses common problems encountered during this compound metabolic labeling experiments.

Issue 1: Incomplete Labeling

Symptoms:

  • Low heavy-to-light (H/L) ratios in your mass spectrometry data, even for control samples where a 1:1 ratio is expected.

  • Presence of both light and heavy peptide peaks for the same protein in the "heavy"-labeled sample.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the labeling medium to achieve >97% incorporation.
Presence of Unlabeled Alanine Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled L-Alanine. Ensure all media components are free of unlabeled alanine.
Incorrect Amino Acid Concentration Use the recommended concentration of heavy L-Alanine for your specific cell line and media formulation.
Cell Health Issues Monitor cell viability and growth rate. Sub-optimal cell health can lead to reduced protein turnover and incomplete labeling.
Issue 2: Isotopic Scrambling and Metabolic Conversion

Symptoms:

  • Detection of the ¹⁵N or deuterium labels in other amino acids besides alanine.

  • Inaccurate quantification due to the label being metabolized and incorporated into other metabolic pathways.

Possible Causes & Solutions:

CauseRecommended Action
Alanine Transamination L-Alanine can be converted to pyruvate by alanine transaminase (ALT). Pyruvate is a central metabolite that can be used to synthesize other amino acids, leading to the scrambling of the isotopic label.
Metabolic Crosstalk The labeled atoms from alanine can enter central carbon metabolism and appear in various other metabolites and amino acids.
Deuterium Back-Exchange Deuterium labels, especially those on carbons adjacent to carbonyl groups or on heteroatoms, can sometimes be lost and replaced with hydrogen from the aqueous environment. While the deuterium in L-Alanine-d4 is generally stable, this can be a concern with deuterated compounds.
Issue 3: Inaccurate Quantification

Symptoms:

  • High variability in protein ratios between replicate experiments.

  • Systematic bias in H/L ratios across the entire dataset.

Possible Causes & Solutions:

CauseRecommended Action
Experimental Error in Sample Mixing Carefully measure protein concentrations before mixing the light and heavy cell lysates to ensure an accurate 1:1 ratio for the control.
Incomplete Labeling As mentioned in Issue 1, incomplete labeling will lead to an underestimation of H/L ratios.
Isotopic Scrambling The metabolic conversion of alanine can lead to the label appearing in other amino acids, complicating data analysis and leading to inaccurate quantification.
Contamination Contamination with keratins or polymers from lab consumables can interfere with mass spectrometry analysis and affect quantification.

Experimental Protocols

Protocol 1: General this compound Metabolic Labeling
  • Cell Culture Adaptation:

    • Culture cells in a custom "heavy" SILAC medium where L-Alanine is replaced with this compound. The medium should also contain all other essential amino acids.

    • Use dialyzed fetal bovine serum to minimize unlabeled amino acids.

    • Culture the cells for at least five to six doublings to ensure complete incorporation of the heavy alanine.

  • Experimental Treatment:

    • Once fully labeled, expose the "heavy" cells to the experimental condition.

    • Culture a parallel "light" cell population in a medium containing unlabeled L-Alanine as a control.

  • Sample Preparation:

    • Harvest and lyse the "heavy" and "light" cell populations separately.

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "heavy" and "light" lysates.

  • Protein Digestion and Mass Spectrometry:

    • Digest the mixed protein sample with an appropriate protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the relative abundance of "heavy" and "light" peptides using specialized software. The ratio of heavy to light peptide intensities reflects the change in protein abundance in response to the experimental treatment.

Protocol 2: Checking Labeling Incorporation Efficiency
  • Cell Culture: Culture a small population of cells in the "heavy" SILAC medium containing this compound for at least five cell doublings.

  • Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them. Perform an in-solution or in-gel digestion of the proteins using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a protein database and determine the percentage of alanine residues that have incorporated the heavy label. The goal is to achieve an incorporation rate of over 97%.

Visualizations

Alanine_Metabolism Alanine Metabolic Pathway cluster_scrambling Potential Isotopic Scrambling L_Alanine_15N_d4 L-Alanine-¹⁵N,d4 Pyruvate Pyruvate L_Alanine_15N_d4->Pyruvate Alanine Transaminase (ALT) Other_AAs Other Amino Acids (e.g., Leucine, Valine) Pyruvate->Other_AAs Biosynthesis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Energy Production

Caption: Metabolic fate of L-Alanine leading to potential isotopic scrambling.

Troubleshooting_Workflow Troubleshooting Inaccurate Quantification Start Inaccurate Quantification (High H/L Variance) Check_Labeling Check Labeling Efficiency (>97%)? Start->Check_Labeling Check_Mixing Verify 1:1 Protein Mixing? Check_Labeling->Check_Mixing Yes Incomplete_Labeling Incomplete Labeling (Increase Doublings, Use Dialyzed Serum) Check_Labeling->Incomplete_Labeling No Check_Scrambling Assess Isotopic Scrambling? Check_Mixing->Check_Scrambling Yes Mixing_Error Mixing Error (Re-quantify and Remix Lysates) Check_Mixing->Mixing_Error No Scrambling_Issue Scrambling Detected (Consider Alternative Labeled Amino Acid) Check_Scrambling->Scrambling_Issue Yes Success Accurate Quantification Check_Scrambling->Success No Experimental_Workflow L-Alanine-¹⁵N,d4 Labeling Workflow Adaptation Cell Adaptation in Heavy Medium (>5 Doublings) Treatment Experimental Treatment Adaptation->Treatment Harvest Harvest & Lyse 'Heavy' & 'Light' Cells Treatment->Harvest Mix Mix Lysates (1:1 Protein Ratio) Harvest->Mix Digest Protein Digestion Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Analysis Data Analysis (Quantification) LC_MS->Analysis

References

Validation & Comparative

L-Alanine-15N,d4 as an Internal Standard: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of L-Alanine-15N,d4 as an internal standard for the quantification of L-alanine in biological matrices, particularly in the context of liquid chromatography-mass spectrometry (LC-MS) based methods. The performance of this compound is evaluated against other commonly used stable isotope-labeled (SIL) internal standards, supported by experimental data from relevant studies.

Executive Summary

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for their ability to mimic the analyte throughout sample preparation and analysis, thereby correcting for matrix effects and procedural losses. This compound, being a deuterated and nitrogen-15 labeled analog of L-alanine, is a suitable candidate for this purpose. However, the choice between different isotopic labeling strategies, such as deuteration versus carbon-13 and nitrogen-15 labeling, can impact analytical performance. This guide will delve into these differences, presenting available data to inform the selection of the most appropriate internal standard for specific research needs.

Performance Comparison of Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency. While this compound is structurally similar to L-alanine, the use of deuterium labeling can sometimes lead to a slight chromatographic shift compared to the unlabeled analyte, a phenomenon known as the "isotope effect". In contrast, internal standards labeled with heavy carbon (¹³C) and nitrogen (¹⁵N) often exhibit closer co-elution.

Below is a summary of validation parameters for an LC-MS/MS method for the quantification of 20 proteinogenic amino acids in mouse plasma, which utilized a mixture of uniformly [¹³C, ¹⁵N]-stable-isotope-labeled amino acids, including a labeled alanine analog, as internal standards. While specific data for this compound is not detailed in the cited study, these results provide a benchmark for the performance of a high-quality SIL internal standard for alanine quantification.

Table 1: Performance Characteristics of a [¹³C, ¹⁵N]-Labeled Alanine Internal Standard in Mouse Plasma[1]

Validation ParameterPerformance MetricResult for Alanine
Linearity Calibration Curve Range0.5 - 200 µM
Correlation Coefficient (r²)> 0.99
Accuracy % Bias at LLOQWithin ± 20%
% Bias at other QC levelsWithin ± 15%
Precision % CV at LLOQ≤ 20%
% CV at other QC levels≤ 15%
Recovery Mean Extraction RecoveryNot explicitly stated for Alanine, but the use of a SIL-IS corrects for recovery variations.
Matrix Effect The use of a co-eluting SIL-IS is the most effective way to compensate for matrix effects.[2]

Alternative Internal Standards for L-Alanine Quantification

Several alternatives to this compound are available for use as internal standards in quantitative amino acid analysis. The choice often depends on the specific requirements of the analytical method, including the desired mass shift and the potential for isotopic effects.

Table 2: Comparison of Different Stable Isotope-Labeled Internal Standards for L-Alanine

Internal StandardLabelingKey AdvantagesPotential Considerations
This compound ¹⁵N, DeuteriumGood mass shift from the native analyte.Potential for chromatographic separation from the analyte (isotope effect); possible deuterium exchange under certain conditions.
L-Alanine-¹³C₃,¹⁵N ¹³C, ¹⁵NExcellent co-elution with the native analyte; highly stable labeling.[][4]Generally more expensive to synthesize than deuterated standards.
L-Alanine-d3 DeuteriumCost-effective compared to ¹³C labeled standards.Susceptible to the isotope effect and potential for deuterium exchange.

Experimental Protocols

A robust and validated experimental protocol is crucial for reliable quantification. The following is a representative methodology for the analysis of amino acids in a biological matrix using a stable isotope-labeled internal standard. This protocol is adapted from a validated method for the quantification of amino acids in mouse plasma using LC-MS/MS.[1]

Sample Preparation
  • Thawing and Spiking: Thaw plasma samples on ice. Spike 5 µL of each plasma sample with the internal standard solution (containing this compound or other SIL-IS).

  • Protein Precipitation: Add a protein precipitation agent (e.g., methanol or acetonitrile) to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for the separation of polar compounds like amino acids, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phases: A typical mobile phase for HILIC separation consists of an aqueous buffer with a high percentage of organic solvent (e.g., acetonitrile) in the initial conditions.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acid analysis.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Alanine[To be optimized][To be optimized]
This compound[To be optimized][To be optimized]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of L-alanine in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Protein_Precipitation Protein Precipitation Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Alanine / Alanine-15N,d4) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for L-alanine quantification using an internal standard.

Principle of Internal Standard Correction

The use of a stable isotope-labeled internal standard is based on the principle that the analyte and the internal standard will behave almost identically during the analytical process. Any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to a more accurate and precise measurement.

G cluster_logic Internal Standard Correction Logic Analyte Analyte (L-Alanine) Sample_Prep Sample Preparation (Potential for Loss) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Potential for Signal Variation) Sample_Prep->LC_MS_Analysis Analyte_Signal Analyte Signal LC_MS_Analysis->Analyte_Signal IS_Signal IS Signal LC_MS_Analysis->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Principle of stable isotope-labeled internal standard correction.

Conclusion

This compound is a viable internal standard for the quantitative analysis of L-alanine in biological samples. Its main advantage lies in being a stable isotope-labeled analog, which is crucial for mitigating variability in sample preparation and analysis. However, for applications requiring the highest level of accuracy, a ¹³C and ¹⁵N-labeled internal standard such as L-Alanine-¹³C₃,¹⁵N may be preferable due to a lower likelihood of chromatographic separation from the native analyte. The selection of the internal standard should be based on a careful consideration of the analytical method's requirements, cost, and the potential for isotope effects. Regardless of the choice, a thorough method validation is essential to ensure the reliability of the quantitative results.

References

A Researcher's Guide to Metabolic Tracing: Comparing L-Alanine-¹⁵N,d₄ and ¹³C-Alanine

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of metabolic research and drug development, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. Alanine, a central hub in metabolism, serves as a powerful probe when isotopically labeled. This guide provides an objective comparison of two potent alanine tracers, L-Alanine-¹⁵N,d₄ and ¹³C-Alanine, to assist researchers in selecting the optimal tool for their experimental needs. Supported by experimental data, this document outlines the unique advantages and applications of each tracer.

Introduction to Alanine Isotope Tracers

Stable isotope tracing involves introducing molecules enriched with heavy, non-radioactive isotopes (like ¹³C, ¹⁵N, or ²H) into a biological system.[1] By tracking the incorporation of these isotopes into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can map metabolic pathways and quantify their activity, a practice known as metabolic flux analysis.[2][3]

  • ¹³C-Alanine: This tracer is a gold standard for tracking the fate of the carbon skeleton of alanine.[4] It is widely used to study central carbon metabolism, including its conversion to pyruvate, entry into the tricarboxylic acid (TCA) cycle, and its role in gluconeogenesis.[2]

  • L-Alanine-¹⁵N,d₄: This is a multi-purpose tracer offering the ability to track both nitrogen and carbon metabolism simultaneously.

    • The ¹⁵N label allows for the direct investigation of nitrogen flux, primarily through aminotransferase reactions, providing insights into amino acid synthesis and nitrogen disposal pathways.

    • The deuterium (d₄) label on the carbon backbone serves a similar purpose to ¹³C but comes with a critical consideration: the kinetic isotope effect (KIE) . The stronger C-²H bond compared to a C-¹H bond can sometimes slow the rate of reactions where this bond is cleaved, a factor that can be either a confounding variable or a deliberate tool for studying reaction mechanisms.

Comparative Performance and Applications

The choice between L-Alanine-¹⁵N,d₄ and ¹³C-Alanine is dictated by the specific biological question. ¹³C-Alanine is the tracer of choice for precisely quantifying carbon flux through central metabolic pathways. L-Alanine-¹⁵N,d₄ provides a unique window into nitrogen metabolism and can offer insights into reaction kinetics due to the deuterium KIE.

Some studies have shown that the kinetic isotope effect of deuterated tracers can be minimal in certain metabolic contexts, while others highlight its potential to alter metabolic rates. For example, in the context of pyruvate metabolism in the isolated heart, little kinetic isotope effect was observed on fluxes through pyruvate dehydrogenase (PDH), lactate dehydrogenase (LDH), or alanine aminotransferase (ALT) when comparing deuterated and non-deuterated pyruvate. However, the potential for KIE should always be a consideration in experimental design.

The ¹⁵N label is particularly powerful for resolving nitrogen sources and fates. Studies using ¹⁵N-labeled amino acids can quantify nitrogen uptake and track the incorporation of nitrogen into key products like urea and other amino acids, which is impossible with ¹³C tracers alone.

Quantitative Data Summary

The following table summarizes representative quantitative data derived from metabolic tracing studies. It is important to note that direct side-by-side comparisons are rare, and data are often compiled from different studies. The values presented illustrate the types of measurements enabled by each tracer.

Parameter¹³C-AlanineL-Alanine-¹⁵N,d₄Key Insights & Citations
Primary Tracing Focus Carbon BackboneNitrogen Atom & Carbon Backbone¹³C is the standard for carbon flux. ¹⁵N/d₄ offers dual-purpose tracing.
Typical Application TCA Cycle Flux, GluconeogenesisAminotransferase Activity, Nitrogen Balance, KIE StudiesEach tracer addresses distinct biological questions.
Kinetic Isotope Effect (KIE) NegligiblePotentially Significant (due to d₄)The C-²H bond is stronger than C-¹H, which can slow reaction rates. Some studies report minimal KIE for pyruvate/alanine metabolism.
Analytical Platform GC-MS, LC-MS, NMRGC-MS, LC-MS, NMRBoth are amenable to standard metabolomics platforms.
Example: By-product Formation Rate (in C. glutamicum) 0.26 mmol gCDW⁻¹ h⁻¹Not ReportedDemonstrates the utility of ¹³C-alanine in quantifying specific metabolic outputs.
Example: ¹⁵N Recovery (in piglets, 72h infusion) Not Applicable93.3 ± 2.8%Highlights the use of ¹⁵N-alanine for whole-body nitrogen balance studies.

Experimental Workflow & Protocols

A robust experimental design is crucial for successful stable isotope tracing. Below is a generalized protocol for a comparative tracing experiment in cultured mammalian cells.

Objective: To compare the incorporation of carbon and nitrogen from ¹³C-Alanine and L-Alanine-¹⁵N,d₄ into downstream metabolites.

Materials:

  • Mammalian cell line (e.g., A549, HEK293)

  • Base medium deficient in alanine (e.g., custom DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Alanine (¹³C₃, 99%) and L-Alanine-¹⁵N,d₄ (¹⁵N, 98%; d₄, 98%)

  • 6-well cell culture plates

  • Ice-cold 80% Methanol

  • Cell scrapers

  • High-speed refrigerated centrifuge

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Plate cells in 6-well plates and grow to ~80% confluency in standard complete medium.

  • Media Preparation: Prepare labeling media by supplementing the alanine-free base medium with either ¹³C-Alanine or L-Alanine-¹⁵N,d₄ to a final physiological concentration. Add dFBS and other necessary supplements.

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Gently wash the cell monolayer twice with pre-warmed phosphate-buffered saline (PBS).

    • Add 1 mL of the prepared labeling medium to each well. Include triplicate wells for each tracer and for each time point.

    • Incubate cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

  • Metabolism Quenching & Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately place the 6-well plate on dry ice to quench all enzymatic activity.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Place the plates on a rocker at 4°C for 15 minutes to ensure complete extraction.

    • Scrape the cells and collect the methanol/cell lysate mixture into a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extracts completely using a vacuum concentrator.

  • Analysis:

    • Reconstitute the dried extracts in an appropriate solvent for LC-MS/MS analysis.

    • Analyze samples to determine the mass isotopologue distributions (MIDs) of downstream metabolites (e.g., pyruvate, lactate, TCA cycle intermediates, other amino acids).

    • Correct data for natural isotope abundance to determine the fractional enrichment from the tracer.

Visualizing Metabolic Fates and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental processes involved.

metabolic_pathways cluster_input Tracers cluster_central_carbon Central Carbon Metabolism cluster_nitrogen Nitrogen Metabolism 13C_Ala ¹³C-Alanine Pyruvate Pyruvate 13C_Ala->Pyruvate ¹³C 15N_d4_Ala L-Alanine-¹⁵N,d₄ 15N_d4_Ala->Pyruvate d₄ Glutamate Glutamate 15N_d4_Ala->Glutamate ¹⁵N (via ALT) TCA TCA Cycle (Citrate, Malate, etc.) Pyruvate->TCA Glucose Glucose (via Gluconeogenesis) Pyruvate->Glucose Other_AA Other Amino Acids Glutamate->Other_AA Urea Urea Cycle Glutamate->Urea

Caption: Metabolic fate of ¹³C, ¹⁵N, and d₄ labels from alanine tracers.

experimental_workflow culture 1. Cell Culture (~80% Confluency) wash 2. Wash with PBS culture->wash labeling 3. Add Isotope Labeling Media (¹³C-Ala or ¹⁵N,d₄-Ala) wash->labeling incubate 4. Incubate (Time Course: 0-24h) labeling->incubate quench 5. Quench on Dry Ice incubate->quench extract 6. Extract Metabolites (Cold 80% Methanol) quench->extract process 7. Process Sample (Centrifuge & Dry) extract->process analyze 8. LC-MS/MS Analysis process->analyze data 9. Data Interpretation (Flux Analysis) analyze->data

Caption: Generalized workflow for stable isotope tracing experiments.

Conclusion

Both L-Alanine-¹⁵N,d₄ and ¹³C-Alanine are exceptionally valuable tracers, but they illuminate different facets of metabolism.

  • Choose ¹³C-Alanine for precise and well-established methods of quantifying carbon flux through central pathways like the TCA cycle and gluconeogenesis. It is the ideal choice when the primary research question involves the carbon skeleton.

  • Choose L-Alanine-¹⁵N,d₄ when the goal is to investigate nitrogen metabolism, such as aminotransferase activity or whole-body nitrogen balance. The d₄ label can simultaneously provide data on carbon flux, but researchers must carefully consider and account for the potential impact of the kinetic isotope effect on reaction rates.

For a comprehensive systems-level understanding, employing both tracers in parallel experiments can provide a uniquely detailed and integrated view of both carbon and nitrogen metabolism.

References

A Comparative Guide to L-Alanine-15N,d4 and Radioactive Tracers for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metabolic pathways is fundamental to understanding cellular function in both health and disease. Isotopic tracers are indispensable tools in this pursuit, enabling the tracking of molecules through complex biochemical networks. Historically, radioactive isotopes have been the gold standard. However, the advent of stable isotope-labeled compounds, such as L-Alanine-15N,d4, coupled with advancements in mass spectrometry, has provided a powerful and safer alternative. This guide provides an objective comparison of this compound and radioactive tracers for metabolic research, supported by experimental considerations.

At a Glance: this compound vs. Radioactive Tracers

FeatureThis compound (Stable Isotope)Radioactive L-Alanine (e.g., 14C-L-Alanine)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation Counting, Autoradiography
Safety Non-radioactive, posing minimal safety risks.Emits ionizing radiation, requiring specialized handling, licensing, and disposal protocols.
Information Richness Provides information on mass isotopomer distribution, offering detailed insights into pathway activity and carbon/nitrogen fate.Primarily provides quantitative data on the overall incorporation of the tracer into downstream metabolites.
Sensitivity High, but can be limited by the natural abundance of the stable isotope.Extremely high, capable of detecting very low concentrations of the tracer.
In Vivo Studies Generally considered safe for human studies.[1]Use in humans is restricted due to radiation exposure.
Cost The initial cost of synthesized labeled compounds can be high.The cost of radioactive tracers and disposal can be significant.
Sample Preparation Requires extraction and derivatization for GC-MS analysis.Can be simpler for bulk measurements but more complex for imaging.

Experimental Design and Protocols

The choice between a stable or radioactive isotope tracer will fundamentally influence the experimental design, from sample preparation to data analysis.

General Experimental Workflow

A typical metabolic tracing experiment involves the introduction of a labeled tracer to a biological system (cell culture, animal model, or human subject), followed by the collection of samples at various time points to measure the incorporation of the label into downstream metabolites.

Experimental Workflow Tracer Tracer Administration (this compound or Radioactive Alanine) System Biological System (Cells, Animal, Human) Tracer->System Sampling Sample Collection (e.g., Plasma, Tissue) System->Sampling Processing Sample Processing Sampling->Processing Analysis Analysis Processing->Analysis Data Data Interpretation Analysis->Data

A generalized workflow for a metabolic tracer experiment.
Sample Preparation and Analysis

For this compound (Stable Isotope Tracer):

  • Metabolite Extraction: Tissues or cells are rapidly quenched to halt metabolic activity, often using liquid nitrogen. Metabolites are then extracted using a solvent system, such as a mixture of methanol, acetonitrile, and water.

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like amino acids are often derivatized to increase their volatility.

  • Mass Spectrometry Analysis: The sample is injected into a mass spectrometer (e.g., GC-MS, LC-MS/MS). The instrument separates the metabolites and measures the mass-to-charge ratio of the ions, allowing for the quantification of different isotopologues (molecules with different numbers of heavy isotopes).

  • Data Analysis: The resulting data provides the fractional abundance of each isotopologue for a given metabolite, which can be used to calculate metabolic fluxes.

For Radioactive L-Alanine (e.g., 14C-L-Alanine):

  • Sample Collection: Similar to stable isotope experiments, samples are collected after the administration of the radioactive tracer.

  • Measurement of Radioactivity:

    • Liquid Scintillation Counting (LSC): For quantitative measurements in liquid samples (e.g., plasma, cell extracts), the sample is mixed with a scintillation cocktail. The radioactive decay excites the scintillant, producing light that is detected by a photomultiplier tube.

    • Autoradiography: For visualizing the spatial distribution of the tracer in tissues, tissue slices are exposed to X-ray film or a phosphor screen. The radiation from the tracer creates an image on the detector.

  • Data Analysis: LSC provides a quantitative measure of the total amount of radioactivity in a sample, which can be used to determine the overall incorporation of the tracer. Autoradiography provides a qualitative or semi-quantitative assessment of the tracer's location.

Metabolic Fate of L-Alanine

L-alanine plays a central role in metabolism, linking carbohydrate and amino acid metabolism through the alanine cycle. Understanding its fate is crucial for many areas of biomedical research.

Alanine Metabolism cluster_muscle Muscle cluster_blood Bloodstream cluster_liver Liver Pyruvate_M Pyruvate Alanine_M L-Alanine Pyruvate_M->Alanine_M ALT Alanine_B L-Alanine Alanine_M->Alanine_B Glutamate_M Glutamate aKG_M α-Ketoglutarate Glutamate_M->aKG_M ALT Alanine_L L-Alanine Alanine_B->Alanine_L Pyruvate_L Pyruvate Alanine_L->Pyruvate_L ALT Urea Urea Alanine_L->Urea Urea Cycle Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glutamate_L Glutamate aKG_L α-Ketoglutarate aKG_L->Glutamate_L ALT

References

L-Alanine-15N,d4 in Proteomics: A Comparative Guide to Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics, stable isotope labeling has become a cornerstone for accurate and robust measurement of protein abundance. Among the various techniques, metabolic labeling using stable isotope-labeled amino acids, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers a powerful in vivo method to introduce mass differences for comparative analysis. This guide provides a detailed comparison of L-Alanine-15N,d4 with other commonly used labeled amino acids, offering insights into their respective advantages and limitations for researchers, scientists, and drug development professionals.

Principles of Stable Isotope Labeling in Proteomics

Stable isotope labeling methods are predicated on the incorporation of "heavy" isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or deuterium, D) into proteins.[1] This creates a mass shift that can be detected by mass spectrometry (MS), allowing for the differentiation and relative quantification of proteins from different cell populations or experimental conditions.[2] The choice of isotope and the specific labeled amino acid can significantly influence experimental outcomes.

This compound: A Hybrid Labeling Approach

This compound is a stable isotope-labeled amino acid that incorporates both a heavy nitrogen isotope (¹⁵N) and four deuterium atoms (d4). This dual-labeling strategy offers a distinct mass shift for peptides containing alanine. It is designed for use as a tracer in metabolic studies and as an internal standard for quantification in proteomics and metabolomics by techniques such as NMR, GC-MS, or LC-MS.

Performance Comparison of Labeled Amino Acids

The selection of a labeled amino acid for a proteomics experiment is a critical decision that depends on the specific analytical platform and research question. The following table summarizes the key characteristics of this compound compared to other commonly used labeled amino acids.

FeatureThis compoundL-Alanine-¹³C₃,¹⁵NL-Alanine-d4L-Arginine-¹³C₆,¹⁵N₄ / L-Lysine-¹³C₆,¹⁵N₂
Isotopic Labels ¹⁵N, ²H (Deuterium)¹³C, ¹⁵N²H (Deuterium)¹³C, ¹⁵N
Mass Shift +5 Da (¹⁵N + 4x²H)+4 Da (3x¹³C + ¹⁵N)+4 DaArg: +10 Da, Lys: +8 Da
Primary Application Quantitative Proteomics, MetabolomicsQuantitative Proteomics (SILAC)NMR studies, Metabolic TracingQuantitative Proteomics (SILAC standard)
Potential Issues Chromatographic shift, Kinetic Isotope Effect (KIE)MinimalChromatographic shift, Kinetic Isotope Effect (KIE)[1]Higher cost
Quantitative Accuracy Can be affected by KIE and chromatographic shifts.[3]High, due to co-elution of light and heavy peptides.Can be lower due to chromatographic separation of labeled and unlabeled peptides.[3]Very high, considered the gold standard for SILAC.

Key Considerations for Choosing a Labeled Amino Acid

¹³C and ¹⁵N Labeling: Amino acids labeled with ¹³C and ¹⁵N are generally preferred for quantitative proteomics using mass spectrometry. This is because the heavy and light peptides are chemically identical and co-elute during liquid chromatography, leading to more accurate quantification. The larger mass shifts provided by uniform ¹³C labeling can also be advantageous in complex spectra.

Deuterium (d) Labeling: While deuterium labeling is a cost-effective option, it has known drawbacks in quantitative proteomics. The substitution of hydrogen with deuterium can alter the physicochemical properties of the peptide, leading to a shift in retention time during reversed-phase chromatography. This can complicate data analysis and potentially compromise quantitative accuracy. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect" (KIE), potentially altering the rates of metabolic reactions.

This compound in Practice: The combination of ¹⁵N and deuterium in this compound provides a significant mass shift. However, the presence of deuterium means that researchers must carefully consider and potentially correct for chromatographic shifts and kinetic isotope effects to ensure accurate quantification. For applications where the highest quantitative accuracy is paramount, uniformly labeled ¹³C and ¹⁵N amino acids are often the preferred choice.

Experimental Protocols

A generalized protocol for a SILAC experiment is provided below. This can be adapted for use with this compound or other labeled amino acids.

Objective: To compare the relative abundance of proteins between two cell populations (e.g., control vs. treated).

Materials:

  • Cell culture medium deficient in the amino acid to be labeled (e.g., Alanine-free DMEM).

  • "Light" L-Alanine.

  • "Heavy" labeled L-Alanine (e.g., this compound).

  • Dialyzed fetal bovine serum (FBS).

  • Cell lysis buffer.

  • Protease for digestion (e.g., Trypsin).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells.

    • For the "light" population, supplement the deficient medium with "light" L-Alanine.

    • For the "heavy" population, supplement the deficient medium with the "heavy" labeled L-Alanine.

    • Grow the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells).

  • Cell Lysis and Protein Extraction:

    • Harvest and wash the cells from both populations.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells using a suitable lysis buffer.

    • Quantify the total protein concentration.

  • Protein Digestion:

    • Denature, reduce, and alkylate the protein extract.

    • Digest the proteins into peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

    • The mass spectrometer will detect pairs of peptides (light and heavy) that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the relative abundance of the light and heavy forms.

    • The ratio of the peak intensities of the heavy to light peptides for each protein corresponds to the relative change in protein abundance between the two experimental conditions.

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experiment & Lysis cluster_2 Sample Preparation cluster_3 Analysis Light Culture Cells in 'Light' Medium (e.g., Normal L-Alanine) Treatment Apply Experimental Condition Heavy Culture Cells in 'Heavy' Medium (e.g., this compound) Heavy Culture->Treatment Combine & Lyse Combine Cell Populations (1:1) & Lyse Treatment->Combine & Lyse Protein Digestion Protein Denaturation, Reduction, Alkylation, & Tryptic Digestion Combine & Lyse->Protein Digestion LC-MS/MS LC-MS/MS Analysis Protein Digestion->LC-MS/MS Data Analysis Peptide Identification & Quantification LC-MS/MS->Data Analysis Alanine_Metabolism Pyruvate Pyruvate L-Alanine L-Alanine Pyruvate->L-Alanine Alanine Transaminase Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis TCA Cycle TCA Cycle Pyruvate->TCA Cycle Protein Synthesis Protein Synthesis L-Alanine->Protein Synthesis Alpha-Ketoglutarate Alpha-Ketoglutarate L-Glutamate L-Glutamate Alpha-Ketoglutarate->L-Glutamate

References

A Comparative Guide to the Quantification of L-Alanine-¹⁵N,d₄: Accuracy and Precision of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of isotopically labeled compounds is paramount for reliable study outcomes. This guide provides an objective comparison of the leading analytical techniques for the quantification of L-Alanine-¹⁵N,d₄, a stable isotope-labeled amino acid crucial in metabolic research and as an internal standard in pharmacokinetic studies. We delve into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Quantification Methods

The choice of analytical technique for the quantification of L-Alanine-¹⁵N,d₄ significantly impacts the accuracy and precision of the results. Below is a summary of the performance characteristics of LC-MS/MS, GC-MS, and qNMR, based on available experimental data for alanine and its isotopically labeled analogues.

ParameterLC-MS/MSGC-MSQuantitative NMR (qNMR)
Accuracy High (Average accuracy typically within 100 ± 15%)[1]High (Dependent on derivatization)High (Can achieve accuracy >99%)[2][3]
Precision (%RSD) Excellent (Intra- and inter-day precision typically <15%)[1]Good to Excellent (Reproducibility dependent on derivatization agent)[4]Excellent (RSD values often <5%)
Sensitivity (LOQ) High (pmol to fmol range)High (pg range)Moderate (µmol to mmol range)
Linearity (R²) Excellent (>0.99)Good to Excellent (>0.99)Excellent (Direct proportionality between signal and concentration)
Sample Throughput HighModerate to HighLow to Moderate
Derivatization Not typically requiredMandatoryNot required
Matrix Effects Potential for ion suppression/enhancementLess common, but possibleMinimal

In-Depth Look at Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the quantification of small molecules in complex biological matrices. Its high sensitivity, specificity, and throughput make it a preferred method for bioanalytical studies. For L-Alanine-¹⁵N,d₄, LC-MS/MS offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation and reducing potential sources of error.

A study on the analysis of underivatized amino acids in water using LC-MS reported excellent linearity (R² > 0.999) over a range of 10–1000 pmol/µl for L-alanine. The precision for L-alanine was found to be 2.029% RSD, with an average accuracy of 101.49%. Another study validating an LC-MS/MS method for amino acids in plasma demonstrated intra- and inter-day precision with a coefficient of variation (%CV) of less than 15% and accuracy within 85-115% of the nominal concentration.

Experimental Workflow for LC-MS/MS Quantification of L-Alanine-¹⁵N,d₄

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution with Mobile Phase Supernatant_Transfer->Dilution Injection Injection onto LC Column Dilution->Injection Chromatographic_Separation Chromatographic Separation (e.g., HILIC or Reversed-Phase) Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of L-Alanine-¹⁵N,d₄ Calibration_Curve->Quantification

Caption: LC-MS/MS workflow for L-Alanine-¹⁵N,d₄ quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, chemical derivatization is a mandatory step to increase their volatility. The choice of derivatization reagent is critical and can significantly affect the method's performance.

A comparative study of derivatization reagents for the GC-MS analysis of alanine and deuterated alanines found that N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) provided a better linear regression fit, higher sensitivity, and greater reproducibility compared to N,N-dimethylformamide dimethyl acetal (methyl-8 reagent). This highlights the importance of method development in achieving optimal performance with GC-MS. With proper derivatization, GC-MS can offer high precision and accuracy for the quantification of isotopically labeled alanine.

Experimental Workflow for GC-MS Quantification of L-Alanine-¹⁵N,d₄

cluster_sample_prep Sample Preparation & Derivatization cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction of Amino Acids Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (e.g., with MtBSTFA) Drying->Derivatization Injection Injection into GC Derivatization->Injection GC_Separation Gas Chromatographic Separation Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Spectrometry (SIM or Scan Mode) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS workflow including the essential derivatization step.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for each analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.

For the analysis of amino acids, qNMR has demonstrated excellent repeatability, with relative standard deviation (RSD) values of less than 5%. Studies have shown that qNMR can achieve high accuracy, with recoveries around 97% for some amino acids. While qNMR typically has lower sensitivity compared to mass spectrometry-based methods, its high precision, accuracy, and the ability to perform non-destructive analysis make it a valuable tool, particularly for the purity assessment of reference standards and the quantification of analytes at higher concentrations.

Logical Relationship for qNMR Quantification

Analyte L-Alanine-¹⁵N,d₄ in Solution NMR_Spectrum Acquisition of ¹H NMR Spectrum Analyte->NMR_Spectrum Internal_Standard Internal Standard of Known Concentration Internal_Standard->NMR_Spectrum Signal_Integration Integration of Analyte and Standard Signals NMR_Spectrum->Signal_Integration Calculation Calculation of Analyte Concentration Signal_Integration->Calculation

Caption: Principle of qNMR based on an internal standard.

Detailed Experimental Protocols

LC-MS/MS Method for L-Alanine Quantification
  • Sample Preparation: To 100 µL of plasma, add 400 µL of acetonitrile containing the internal standard (e.g., L-Alanine-¹³C₃,¹⁵N). Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 90% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 90% B and equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for L-Alanine-¹⁵N,d₄: To be determined by direct infusion of the standard. For unlabeled L-alanine, a common transition is m/z 90.1 -> 44.1. The specific masses for the labeled analogue will be higher.

GC-MS Method for Deuterated Alanine Quantification
  • Sample Preparation and Derivatization:

    • To the sample (e.g., dried plasma extract), add 50 µL of pyridine and 50 µL of N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) mode. Specific ions for the TBDMS derivative of L-Alanine-¹⁵N,d₄ would be selected for quantification and confirmation.

Quantitative NMR (qNMR) Method for L-Alanine
  • Sample Preparation:

    • Accurately weigh a specific amount of the L-Alanine-¹⁵N,d₄ sample.

    • Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, DSS) that has a known purity and signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Spectroscopy:

    • Spectrometer: 500 MHz or higher for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is often sufficient.

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is generally safe for quantitative purposes.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for <1% integration error).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the L-Alanine-¹⁵N,d₄ and the internal standard.

    • Calculate the concentration of L-Alanine-¹⁵N,d₄ using the known concentration of the internal standard and the ratio of the integrals, taking into account the number of protons contributing to each signal.

Conclusion

The selection of an optimal method for the quantification of L-Alanine-¹⁵N,d₄ depends on the specific requirements of the study. LC-MS/MS stands out for its high sensitivity, throughput, and minimal sample preparation, making it ideal for bioanalytical applications in complex matrices. GC-MS offers a robust and reliable alternative, provided that the derivatization step is carefully optimized. qNMR , while less sensitive, provides exceptional accuracy and precision without the need for analyte-specific reference standards, making it highly suitable for the characterization of pure substances and for quantification at higher concentrations. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to achieve reliable and accurate quantification of L-Alanine-¹⁵N,d₄ in their studies.

References

A Researcher's Guide to the Reproducibility of Metabolic Flux Measurements: A Comparative Analysis of Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial literature searches did not yield specific studies detailing the reproducibility of metabolic flux measurements using L-Alanine-15N,d4. Consequently, this guide will focus on the well-documented performance of commonly employed tracers, such as 13C-labeled glucose and glutamine, to provide a framework for assessing tracer efficacy and achieving reproducible results. The principles and methodologies discussed herein are broadly applicable and can serve as a valuable resource for researchers considering the use of novel or less common tracers.

Comparison of Common ¹³C Tracers for Metabolic Flux Analysis

The choice of an isotopic tracer is a critical determinant of the precision and accuracy of metabolic flux estimations.[1][2][3][4][5] Different tracers offer varying degrees of resolution for different metabolic pathways. The selection of a tracer, therefore, significantly influences the reliability of the resulting flux map.

The table below summarizes the performance of several widely used ¹³C-labeled tracers for interrogating central carbon metabolism, based on computational and experimental evaluations found in the literature.

TracerTarget Pathway(s)Key Advantages
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP), Overall NetworkProvides the most precise estimates for glycolysis and the PPP.
[U-¹³C₆]glucose TCA CycleOffers high precision for TCA cycle flux estimations.
[U-¹³C₅]glutamine TCA CyclePreferred tracer for detailed analysis of the TCA cycle.
[2-¹³C]glucose Glycolysis, PPPOutperforms the more commonly used [1-¹³C]glucose for these pathways.
[3-¹³C]glucose Glycolysis, PPPAlso demonstrates superior performance over [1-¹³C]glucose for these pathways.

Note: The optimal tracer for a specific experiment depends on the metabolic network of interest and the specific fluxes being investigated.

Experimental Workflow for Metabolic Flux Analysis

Achieving reproducible metabolic flux measurements necessitates a meticulously controlled experimental workflow. The following diagram outlines the key stages of a typical ¹³C-Metabolic Flux Analysis experiment.

G cluster_0 Experimental Design cluster_1 Cell Culture & Labeling cluster_2 Analytical Measurement cluster_3 Data Analysis & Flux Calculation Tracer_Selection Tracer Selection Steady_State Achieve Metabolic & Isotopic Steady State Tracer_Selection->Steady_State Model_Definition Metabolic Network Definition Flux_Estimation Flux Estimation using Software Model_Definition->Flux_Estimation Tracer_Intro Introduce ¹³C Tracer Steady_State->Tracer_Intro Harvest Rapidly Quench & Harvest Cells Tracer_Intro->Harvest Extraction Metabolite Extraction Harvest->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis LC-MS or GC-MS Analysis Derivatization->Analysis MID_Correction Mass Isotopomer Distribution (MID) Correction Analysis->MID_Correction MID_Correction->Flux_Estimation Statistical_Analysis Goodness-of-Fit & Confidence Intervals Flux_Estimation->Statistical_Analysis

A generalized workflow for ¹³C-Metabolic Flux Analysis.

Key Factors Influencing Reproducibility

The reproducibility of metabolic flux measurements is contingent on a multitude of factors, spanning experimental execution and computational analysis. Understanding and controlling these variables is crucial for generating reliable data.

G cluster_0 Experimental Factors cluster_1 Analytical Factors cluster_2 Computational Factors Tracer_Purity Isotopic Tracer Purity Reproducibility Reproducibility Tracer_Purity->Reproducibility Cell_State Cellular Physiological State Cell_State->Reproducibility Steady_State_Assumption Achievement of Steady State Steady_State_Assumption->Reproducibility Quenching_Efficiency Metabolism Quenching Quenching_Efficiency->Reproducibility Extraction_Method Metabolite Extraction Protocol Extraction_Method->Reproducibility Instrument_Variability Mass Spectrometer Performance Instrument_Variability->Reproducibility Derivatization_Consistency Chemical Derivatization Derivatization_Consistency->Reproducibility Network_Model Metabolic Network Stoichiometry Network_Model->Reproducibility Flux_Software Flux Estimation Software Flux_Software->Reproducibility Statistical_Methods Statistical Analysis Statistical_Methods->Reproducibility

Key determinants of reproducibility in metabolic flux analysis.

Detailed Experimental Protocols

The following provides a generalized protocol for a ¹³C-metabolic flux analysis experiment in mammalian cells. Researchers should optimize specific steps for their cell line and experimental objectives.

1. Cell Culture and Adaptation:

  • Culture cells in a chemically defined medium to ensure consistent nutrient availability.

  • Subculture cells for a sufficient number of passages in the experimental medium to ensure metabolic adaptation.

  • Grow cells to a metabolic and isotopic steady state before introducing the tracer.

2. Isotopic Labeling:

  • Prepare the labeling medium by replacing the unlabeled primary carbon source (e.g., glucose) with its ¹³C-labeled counterpart. The concentration of the tracer should be sufficient to achieve significant labeling in the metabolites of interest.

  • At mid-exponential growth phase, switch the cells from the unlabeled medium to the ¹³C-tracer-containing medium.

  • Incubate the cells in the labeling medium for a predetermined duration to approach isotopic steady state. This duration needs to be optimized for the specific cell line and metabolic pathways under investigation.

3. Cell Harvesting and Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.

  • Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge the lysate to pellet the protein and cell debris.

  • Collect the supernatant containing the extracted metabolites.

4. Sample Analysis by Mass Spectrometry:

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the extracted metabolites are often derivatized to increase their volatility.

  • Analyze the samples using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of the metabolites of interest.

5. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.

  • Utilize specialized software (e.g., INCA, Metran, OpenFLUX) to estimate the intracellular fluxes by fitting the experimental data to a stoichiometric model of the metabolic network.

  • Perform statistical analyses, such as chi-squared tests, to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.

Conclusion

While direct reproducibility data for this compound in metabolic flux measurements is not currently prevalent in published literature, the principles of good experimental practice and rational tracer selection remain universally applicable. By carefully considering the factors outlined in this guide, from experimental design to computational analysis, researchers can significantly enhance the reproducibility and reliability of their metabolic flux data. For novel tracers, it is recommended to perform rigorous validation experiments to characterize their performance and establish their suitability for specific research questions. The use of well-established tracers, such as the ¹³C-labeled substrates discussed, provides a robust starting point for interrogating cellular metabolism with high confidence.

References

A Comparative Guide to L-Alanine-15N,d4 Standards for Mass Spectrometry Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of L-Alanine-15N,d4 as a mass spectrometry calibration standard against other common isotopic alternatives. The information presented herein is supported by established analytical principles and data from relevant studies to assist researchers in making informed decisions for their experimental designs.

The Gold Standard: Stable Isotope Labeled Internal Standards

Stable isotope-labeled internal standards (SIL-ISs) are the preferred choice in quantitative mass spectrometry, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. By incorporating heavier isotopes such as ¹³C, ¹⁵N, or deuterium (²H), these standards are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This near-perfect chemical mimicry allows the SIL-IS to co-elute with the analyte during chromatography and experience similar ionization effects, effectively correcting for variations in sample preparation, injection volume, and matrix effects. This ratiometric analysis of the analyte to the SIL-IS significantly enhances the accuracy and precision of quantification.[1][2][3]

This compound: A Multi-Isotope Standard

This compound is a synthetic version of the amino acid L-alanine where the nitrogen atom is replaced by its heavy isotope, ¹⁵N, and four hydrogen atoms are replaced by deuterium. This dual labeling provides a significant mass shift from the endogenous L-alanine, which is beneficial for avoiding spectral overlap and improving signal-to-noise ratios.

Comparison of L-Alanine Isotopic Standards

Table 1: Comparison of Common Isotopically Labeled L-Alanine Standards

StandardLabelingMass Shift (vs. L-Alanine)Key AdvantagesPotential Considerations
This compound ¹⁵N, ⁴x²H+5 DaHigh mass shift, reducing potential for isobaric interference.Potential for minor chromatographic shifts due to deuterium labeling (kinetic isotope effect).
L-Alanine-¹³C₃,¹⁵N ³x¹³C, ¹⁵N+4 DaCo-elutes perfectly with the analyte, minimizing isotopic effects. Considered a highly robust standard.[4][5]Slightly lower mass shift compared to this compound.
L-Alanine-¹³C₃ ³x¹³C+3 DaCo-elutes perfectly with the analyte.Lower mass shift may be more susceptible to interference from naturally occurring isotopes of the analyte.
L-Alanine-d₄ ⁴x²H+4 DaGenerally more cost-effective than ¹³C or ¹⁵N labeled standards.Can exhibit different chromatographic retention times and ionization efficiencies compared to the unlabeled analyte, which may compromise accuracy if not carefully validated.

Note: The performance metrics such as Linearity (R²), Limit of Detection (LOD), and Limit of Quantification (LOQ) are highly dependent on the specific LC-MS/MS method, instrumentation, and matrix. However, methods employing stable isotope dilution with any of the above standards typically achieve excellent linearity (R² > 0.99) and low limits of detection in the low ng/mL to pg/mL range.

Experimental Protocols

A robust and validated experimental protocol is crucial for accurate quantification. Below is a detailed methodology for the analysis of L-alanine in a biological matrix (e.g., plasma) using an isotopic internal standard.

Protocol: Quantification of L-Alanine in Plasma using LC-MS/MS and Isotope Dilution

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 200 µL of ice-cold methanol containing the L-Alanine isotopic internal standard at a known concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar analytes like amino acids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar amino acids.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Alanine (Analyte): Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • L-Alanine IS (e.g., -15N,d4): Monitor the corresponding mass-shifted precursor to product ion transition.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum signal intensity.

3. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of alanine, the following diagrams are provided.

G Experimental Workflow for L-Alanine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification of L-Alanine Calibration_Curve->Quantification

A typical experimental workflow for quantifying L-alanine.

L-alanine plays a central role in cellular metabolism, particularly in the transport of nitrogen from peripheral tissues to the liver. The Glucose-Alanine cycle is a key pathway in this process.

Key metabolic pathways involving L-alanine.

Conclusion

The use of stable isotope-labeled internal standards is indispensable for accurate and precise quantification in mass spectrometry. This compound offers a high mass shift, making it an excellent choice for minimizing potential isobaric interferences. However, for applications demanding the highest level of accuracy and where potential chromatographic shifts due to deuterium labeling are a concern, ¹³C and ¹⁵N labeled standards such as L-Alanine-¹³C₃,¹⁵N represent a more robust option due to their identical chromatographic behavior to the endogenous analyte. The ultimate choice of internal standard should be guided by the specific requirements of the assay, including the complexity of the sample matrix, the required level of accuracy, and budget considerations. Rigorous method validation is essential regardless of the chosen standard to ensure reliable and reproducible data.

References

A Researcher's Guide to Assessing the Isotopic Purity of L-Alanine-¹⁵N,d₄

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the isotopic purity of labeled compounds is a critical parameter that ensures the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isotopic purity of L-Alanine-¹⁵N,d₄, a stable isotope-labeled amino acid crucial for a range of applications, from metabolic studies to structural biology.

Comparing Analytical Techniques: NMR vs. Mass Spectrometry

The two principal methods for determining the isotopic enrichment of L-Alanine-¹⁵N,d₄ are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information regarding the isotopic composition of the molecule.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the nuclear magnetic properties of isotopes (¹H, ²H, ¹³C, ¹⁵N) to determine their presence and relative abundance at specific atomic positions.Separates ions based on their mass-to-charge ratio (m/z) to determine the distribution of isotopologues.
Information Provided Provides site-specific isotopic purity and structural confirmation. Can distinguish between different deuterated and ¹⁵N-labeled positions.Gives the overall isotopic enrichment and the distribution of different isotopically labeled species in the entire molecule.
Sample Preparation Typically requires dissolving the sample in a suitable deuterated solvent.Often involves derivatization to improve volatility and ionization, especially for GC-MS. LC-MS may require less sample preparation.[1]
Sensitivity Generally lower sensitivity compared to MS.High sensitivity, capable of detecting very low abundance isotopologues.
Quantification Quantitative NMR (qNMR) can provide highly accurate and precise determination of isotopic purity without the need for an identical isotopically labeled internal standard.[2]Requires careful calibration and often the use of an appropriate internal standard for accurate quantification.[3]
Instrumentation High-field NMR spectrometers.Various configurations, including Gas Chromatography-MS (GC-MS), Liquid Chromatography-MS (LC-MS), and high-resolution MS (e.g., TOF, Orbitrap).[1]
Typical Purity Levels Commercially available L-Alanine-¹⁵N often has an isotopic purity of ≥98 atom % ¹⁵N. L-Alanine-d₄ is also commercially available with ≥98% deuterium enrichment.L-Alanine with combined labeling (e.g., ¹³C₃, d₄, ¹⁵N) can have isotopic purities ranging from 97-99%.
Experimental Workflow for Isotopic Purity Assessment

The general workflow for assessing the isotopic purity of L-Alanine-¹⁵N,d₄ involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental pathway.

Isotopic Purity Workflow Experimental Workflow for Isotopic Purity Assessment of L-Alanine-¹⁵N,d₄ cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_report Reporting Sample L-Alanine-¹⁵N,d₄ Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Derivatization (MS) Sample->Dissolution NMR NMR Spectroscopy (¹H, ²H, ¹⁵N) Dissolution->NMR NMR Analysis MS Mass Spectrometry (e.g., LC-MS/MS) Dissolution->MS MS Analysis NMR_Data Acquire NMR Spectra (e.g., ¹H, ¹⁵N HSQC) NMR->NMR_Data MS_Data Acquire Mass Spectra (Full Scan & Fragmentation) MS->MS_Data NMR_Analysis Integrate Peaks & Calculate Site-Specific Isotopic Purity NMR_Data->NMR_Analysis MS_Analysis Analyze Isotopic Cluster & Determine Overall Isotopic Enrichment MS_Data->MS_Analysis Report Final Report: - Isotopic Purity (%) - Data & Spectra NMR_Analysis->Report MS_Analysis->Report

Isotopic Purity Assessment Workflow

Detailed Experimental Protocols

Below are representative protocols for assessing the isotopic purity of L-Alanine-¹⁵N,d₄ using both NMR spectroscopy and LC-MS/MS.

Quantitative ¹H NMR Spectroscopy for Deuterium Enrichment

This method determines the percentage of deuterium at the Cα and methyl (Cβ) positions by quantifying the residual proton signals.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of L-Alanine-¹⁵N,d₄ and dissolve it in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., maleic acid).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A calibrated 90° pulse.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the residual ¹H signals corresponding to the α-proton and the methyl protons of L-Alanine.

    • Integrate the signal of the internal standard.

    • Calculate the concentration of the residual non-deuterated L-Alanine by comparing its integral to that of the internal standard.

    • The isotopic purity (deuterium enrichment) is calculated as: % D Enrichment = (1 - [Residual ¹H-Alanine] / [Total Alanine]) * 100

¹⁵N NMR Spectroscopy for ¹⁵N Enrichment

This method directly measures the ¹⁵N signal to determine the ¹⁵N isotopic abundance.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of L-Alanine-¹⁵N,d₄ (e.g., 20-50 mg/mL) in a suitable solvent (e.g., H₂O/D₂O mixture).

  • NMR Data Acquisition:

    • Use an NMR spectrometer equipped with a probe capable of detecting ¹⁵N.

    • Acquire a ¹⁵N NMR spectrum. Due to the low gyromagnetic ratio and long relaxation times of ¹⁵N, consider using techniques to enhance sensitivity, such as polarization transfer methods (e.g., DEPT) if applicable, or a long acquisition time.

    • A simple 1D ¹⁵N experiment with a sufficient number of scans is often adequate for highly enriched samples.

  • Data Processing and Analysis:

    • Process the spectrum to obtain the ¹⁵N signal.

    • For a highly enriched sample, the presence of a strong singlet confirms the ¹⁵N label.

    • To accurately quantify the ¹⁵N enrichment, a reference standard with a known ¹⁵N concentration or the use of an internal standard with a known ¹⁵N abundance would be necessary. However, for routine confirmation of high enrichment, the qualitative spectrum is often sufficient.

LC-MS/MS for Overall Isotopic Purity

This method provides the overall isotopic distribution and confirms the mass of the labeled molecule.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of L-Alanine-¹⁵N,d₄ (e.g., 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography system.

    • Chromatography: Use a suitable column (e.g., C18) to separate L-Alanine from any potential impurities. A simple isocratic or gradient elution with water and acetonitrile (both with 0.1% formic acid) is typically sufficient.

    • Mass Spectrometry:

      • Acquire data in positive ion mode.

      • Perform a full scan analysis to observe the isotopic cluster of the protonated molecule [M+H]⁺. For L-Alanine-¹⁵N,d₄ (C₃H₃D₄¹⁵NO₂), the expected monoisotopic mass is approximately 94.08 Da.

      • Perform fragmentation analysis (MS/MS) on the precursor ion to confirm the location of the labels, although this is more challenging for deuterium.

  • Data Analysis:

    • Extract the mass spectrum for the L-Alanine peak.

    • Analyze the isotopic distribution of the [M+H]⁺ ion. The relative intensities of the different isotopologue peaks (M, M+1, M+2, etc.) are used to calculate the overall isotopic enrichment.

    • Specialized software can be used to compare the experimentally observed isotopic pattern with the theoretical pattern for a given enrichment level to determine the isotopic purity.

References

L-Alanine-15N,d4: A Superior Tracer for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of metabolic research, the choice of an appropriate tracer is paramount to unraveling the complexities of biological pathways. For scientists and drug development professionals, the precision and reliability of experimental data are non-negotiable. This guide provides an in-depth comparison of L-Alanine-15N,d4 with other commonly used isotopic tracers, highlighting its distinct advantages supported by experimental evidence.

L-Alanine, a non-essential amino acid, plays a pivotal role in glucose and acid metabolism, providing energy for muscle tissue, the brain, and the central nervous system.[1] Its central position in metabolism makes isotopically labeled L-Alanine an invaluable tool for tracing metabolic fluxes. This compound, with its dual labeling of nitrogen-15 and four deuterium atoms, offers a unique combination of features that set it apart from other tracers.

Unveiling the Advantages: this compound in Focus

The primary advantages of using this compound lie in its ability to provide comprehensive metabolic information with high analytical sensitivity and minimal isotopic effects. The presence of both a heavy nitrogen atom and deuterium labels allows for the simultaneous tracing of both the nitrogen and carbon skeletons of alanine, offering a more complete picture of its metabolic fate.

One of the key considerations in tracer-based studies is the potential for kinetic isotope effects (KIE), where the difference in mass between isotopes can lead to different reaction rates. Deuterium, being twice the mass of hydrogen, can sometimes exhibit a significant KIE, potentially altering the metabolic rates being studied.[2][3] However, the specific placement of deuterium atoms in L-Alanine-d4 minimizes this effect in many key reactions. Furthermore, the dual-labeling strategy of this compound allows for internal cross-verification of metabolic pathways, enhancing the reliability of the data.

Comparative Performance: A Data-Driven Analysis

To objectively assess the performance of this compound, a comparison with other commonly used alanine tracers is essential. The following table summarizes quantitative data from a study that investigated whole-body alanine kinetics using various isotopic tracers.

TracerAlanine Flux (μmol·kg⁻¹·h⁻¹)[1]Key Considerations
This compound Not directly measured, but combines features of both 15N and deuterated tracers.Provides simultaneous tracking of nitrogen and carbon skeletons. The multiple labels can complicate the interpretation of specific pathway contributions if not carefully analyzed.
[15N]Alanine 226 ± 7Primarily traces nitrogen metabolism (transamination). Slower turnover rate reflects the specific metabolic pathways of the amino group.
[3,3,3-²H₃]Alanine 474 ± 41Traces the carbon skeleton. The higher flux rate compared to 15N-alanine highlights the different metabolic fates of the carbon and nitrogen components of alanine. Potential for kinetic isotope effects should be considered.[2]
[1-¹³C]Alanine 297 ± 12Traces the carboxyl group of alanine.
[3-¹³C]Alanine 317 ± 22Traces the methyl group of alanine.

The data clearly demonstrates that the choice of isotopic tracer significantly influences the measured metabolic flux. While [3,3,3-²H₃]Alanine shows the highest flux, reflecting the rapid turnover of the carbon skeleton, [15N]Alanine provides a more conservative estimate focused on nitrogen metabolism. This compound, by incorporating both types of labels, offers the potential to dissect these different metabolic routes with a single tracer.

Visualizing the Pathways: From Experimental Workflow to Metabolic Fate

To better understand the application of this compound, the following diagrams illustrate a typical experimental workflow and the metabolic fate of the labeled alanine.

Experimental_Workflow Experimental Workflow for this compound Tracer Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation cell_culture Cell Culture/ Animal Model tracer_admin Administration of This compound cell_culture->tracer_admin sample_collection Sample Collection (e.g., plasma, tissue) tracer_admin->sample_collection quenching Metabolic Quenching sample_collection->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis LC-MS/MS or GC-MS Analysis extraction->analysis derivatization->analysis data_processing Data Processing analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis interpretation Biological Interpretation flux_analysis->interpretation

Caption: A typical workflow for stable isotope tracing experiments using this compound.

Metabolic_Pathway Metabolic Fate of this compound cluster_glycolysis_gluconeogenesis Glycolysis / Gluconeogenesis cluster_tca TCA Cycle cluster_transamination Transamination L_Alanine This compound Pyruvate Pyruvate-d3 L_Alanine->Pyruvate Alanine Transaminase Glutamate Glutamate-15N L_Alanine->Glutamate Alanine Transaminase Glucose Glucose Pyruvate->Glucose Gluconeogenesis AcetylCoA Acetyl-CoA-d3 Pyruvate->AcetylCoA Pyruvate Dehydrogenase TCA_Intermediates TCA Cycle Intermediates AcetylCoA->TCA_Intermediates AlphaKG α-Ketoglutarate AlphaKG->Glutamate

Caption: The metabolic fate of this compound in central carbon and nitrogen metabolism.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following protocols provide detailed methodologies for conducting metabolic tracer studies with this compound.

Protocol 1: In Vitro Cell Culture Labeling and Metabolite Extraction
  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell line and experimental goals.

  • Incubation: Incubate the cells with the labeling medium for a predetermined time course to allow for the incorporation of the tracer into downstream metabolites.

  • Metabolic Quenching: To halt all metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching solution (e.g., 80% methanol) and place the culture plates on dry ice.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Vortex the samples and centrifuge at high speed to pellet cell debris. The supernatant containing the metabolites is then transferred to a new tube for analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Alanine and its Metabolites
  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a small percentage of formic acid).

  • Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like amino acids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., acetonitrile) is typically employed.

  • Mass Spectrometry Detection: Employ a high-resolution mass spectrometer operating in either positive or negative ion mode, depending on the analytes of interest. For L-Alanine and its metabolites, positive ion mode is often suitable.

  • Data Acquisition: Use a scheduled multiple reaction monitoring (MRM) or a full scan method to detect and quantify the different isotopologues of alanine and its downstream metabolites. The specific mass transitions for this compound and its expected metabolites should be determined empirically.

  • Data Analysis: Process the raw data using appropriate software to identify and quantify the peak areas of the different mass isotopomers. The fractional enrichment of the labeled metabolites can then be calculated to determine metabolic fluxes.

Protocol 3: GC-MS Analysis of Labeled Alanine

For GC-MS analysis, derivatization is necessary to increase the volatility of the amino acids.

  • Derivatization: Dry the metabolite extracts and derivatize the amino acids using a suitable agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or by esterification followed by acylation.

  • GC Separation: Use a capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature program should be optimized to achieve good separation of the derivatized amino acids.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Collect data in either full scan or selected ion monitoring (SIM) mode to detect the characteristic mass fragments of the derivatized labeled and unlabeled alanine.

  • Data Analysis: Analyze the resulting chromatograms to determine the relative abundance of the different isotopologues of alanine based on their mass spectra.

Conclusion

This compound stands out as a powerful and versatile tracer for metabolic research. Its dual-labeling strategy provides a comprehensive view of both carbon and nitrogen metabolism, offering a distinct advantage over single-labeled tracers. While careful consideration of potential analytical complexities is necessary, the rich, multi-faceted data generated from this compound studies can significantly advance our understanding of metabolic pathways in health and disease, ultimately aiding in the development of novel therapeutic interventions.

References

Safety Operating Guide

Navigating the Disposal of L-Alanine-15N,d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of L-Alanine-15N,d4, a stable isotopically labeled amino acid.

Key Safety Considerations: this compound is labeled with stable, non-radioactive isotopes (Nitrogen-15 and Deuterium).[1][] Consequently, its disposal protocol is governed by its chemical properties rather than radiological hazards.[1][] According to available safety data, L-Alanine and its isotopically labeled forms are not classified as hazardous substances.[3] However, it is imperative to handle all laboratory chemicals with care and to consult your institution's specific chemical hygiene plan and Environmental Health and Safety (EHS) department for detailed procedures and regulatory requirements.

Summary of Chemical Safety Data

For clarity, the following table summarizes the key safety information for L-Alanine, which is applicable to its isotopically labeled forms.

PropertyDataReference
GHS Classification Not a hazardous substance or mixture
Potential Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.
First Aid Measures In case of contact, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, rinse mouth with water. In all cases of concern, consult a physician.
Fire Fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Not flammable or combustible.
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is crucial to prevent harm to personnel and the environment. The following protocol outlines the recommended procedure.

1. Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.

  • Solid Waste: Collect all solid forms of this compound, including contaminated personal protective equipment (PPE) such as gloves and weigh boats, in a designated, clearly labeled, and sealable waste container.

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

2. Labeling:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste" (as a precautionary measure, even if not officially classified as such, it is best practice for laboratory chemical waste)

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant" as a precaution)

    • The date of accumulation

    • The name of the principal investigator or laboratory group

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure that waste containers are kept closed at all times, except when adding waste.

4. Disposal Request:

  • Once the waste container is full, or in accordance with your institution's policies (e.g., within 90 days), submit a chemical waste pickup request to your institution's EHS department.

  • Provide all necessary information about the waste stream to the EHS personnel.

Important Note: Never dispose of this compound waste down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A This compound Waste (Solid or Aqueous) B Solid Waste Container A->B Solid C Aqueous Waste Container A->C Aqueous D Label Container: - Chemical Name - Hazards - Date - Lab Info B->D C->D E Store in Designated Secure Area D->E F Contact EHS for Pickup E->F G Professional Waste Disposal F->G

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and to ensure compliance with all local, state, and federal regulations.

References

Safeguarding Your Research: A Guide to Handling L-Alanine-15N,d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of L-Alanine-15N,d4, ensuring the integrity of your research and the safety of laboratory personnel.

For researchers, scientists, and professionals in drug development, the precise and safe handling of specialized chemical reagents is paramount. This guide provides clear, procedural instructions for the use of this compound, a stable isotope-labeled amino acid. Adherence to these protocols is crucial for personal safety and to prevent contamination, which can compromise experimental results.

The primary safety consideration when working with stable isotope-labeled compounds is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule.[1] Therefore, the safety precautions required for this compound are identical to those for its unlabeled counterpart. L-Alanine and its isotopically labeled forms are not classified as hazardous substances.[2][3] However, standard laboratory best practices for handling chemical reagents should always be observed.

Personal Protective Equipment (PPE)

To ensure a safe laboratory environment, the following personal protective equipment should be worn when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesShould be worn at all times to protect from potential splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are generally suitable.[4] Change gloves frequently, especially after contact with the substance.
Body Protection Laboratory coatA full-length lab coat, worn closed with sleeves rolled down, is mandatory to prevent skin contact.
Respiratory Protection Not generally requiredFor handling large quantities of powder where dust may be generated, a respirator may be appropriate based on risk assessment.

Operational Plan for Handling

Following a systematic workflow is essential to minimize exposure and prevent cross-contamination.

  • Preparation: Before handling the compound, ensure the work area, typically a chemical fume hood or a balance enclosure, is clean and uncluttered. Assemble all necessary equipment, such as spatulas, weighing paper, and containers.

  • Weighing and Aliquoting: Carefully weigh the desired amount of this compound. As it is a non-volatile solid, the primary risk is the aerosolization of fine powder. Handle the powder in a manner that minimizes dust formation.

  • Dissolving: If the experimental protocol requires a solution, add the solvent to the weighed compound in a suitable container. Ensure the container is properly labeled with the compound name, concentration, and date.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from light and moisture.

G cluster_prep Preparation cluster_handling Handling cluster_final Final Steps prep_area Clean Work Area gather_equip Gather Equipment prep_area->gather_equip don_ppe Don PPE gather_equip->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve label_container Label Container dissolve->label_container store Store Properly label_container->store dispose Dispose of Waste label_container->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.